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  • Product: 2-Tetradecyloctadecyl 2-hexyldecanoate
  • CAS: 93982-00-4

Core Science & Biosynthesis

Foundational

Structural and Physicochemical Profiling of 2-Tetradecyloctadecyl 2-Hexyldecanoate: A Technical Guide for Formulation Scientists

Executive Summary In the landscape of advanced lipid-based formulations and cosmetic chemistry, highly branched alkyl esters represent a critical class of excipients. 2-tetradecyloctadecyl 2-hexyldecanoate (INCI: Tetrade...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced lipid-based formulations and cosmetic chemistry, highly branched alkyl esters represent a critical class of excipients. 2-tetradecyloctadecyl 2-hexyldecanoate (INCI: Tetradecyloctadecyl Hexyldecanoate; Trade Name: MACKADERM TDH) is a fully saturated, high-molecular-weight ester[1]. Synthesized from Guerbet alcohols and Guerbet acids, its unique dual-branched architecture fundamentally alters its physical state, rendering a molecule with a massive carbon footprint (C48) highly fluid and spreadable. This whitepaper deconstructs its chemical identity, physicochemical properties, synthesis protocols, and mechanistic role in skin conditioning and lipid-based delivery systems.

Chemical Identity & Structural Architecture

The molecular architecture of 2-tetradecyloctadecyl 2-hexyldecanoate is defined by its extensive aliphatic branching.

  • IUPAC Name: 2-tetradecyloctadecyl 2-hexyldecanoate

  • CAS Number: 93982-00-4[1]

  • PubChem CID: 3023189[1]

  • Molecular Formula: C₄₈H₉₆O₂[1]

  • Molecular Weight: 705.3 g/mol [1]

The "Guerbet" Advantage: Causality of Branching

The ester is formed by the condensation of two specific precursors:

  • 2-tetradecyloctadecan-1-ol (C32): A branched Guerbet alcohol.

  • 2-hexyldecanoic acid (C16): A branched Guerbet acid.

Mechanistic Insight: In straight-chain (linear) lipids of similar molecular weight (e.g., C48 waxes), strong Van der Waals forces between the uniform hydrophobic tails cause tight crystalline packing, resulting in hard, high-melting-point waxes. However, the β -alkyl branching in both the alcohol and acid moieties of 2-tetradecyloctadecyl 2-hexyldecanoate introduces massive steric hindrance. This structural disruption prevents close molecular packing, drastically depressing the melting point. Consequently, this C48 ester remains highly fluid, offering exceptional spreadability and a non-greasy sensory profile without the oxidative vulnerability of unsaturated double bonds[2].

Physicochemical Profiling

Understanding the quantitative parameters of this lipid is essential for predicting its behavior in emulsions, lipid nanoparticles (LNPs), and topical matrices. The data below is summarized from computational and experimental databases[1][3].

ParameterValueFormulation Implication
Molecular Weight 705.3 g/mol High MW prevents systemic percutaneous absorption, ensuring the agent remains in the stratum corneum for localized emolliency.
LogP (Lipophilicity) 23.40Extreme hydrophobicity. Excellent for the internal oil phase of O/W emulsions or as a core matrix in solid lipid nanoparticles (SLNs).
Polar Surface Area (PSA) 26.3 ŲLow PSA indicates minimal polar interaction, confirming its role as a highly occlusive, non-polar lipid.
Hydrogen Bond Donors 0Cannot donate H-bonds; relies entirely on hydrophobic interactions.
Hydrogen Bond Acceptors 2The ester carbonyl oxygens provide minor polarity for interfacial orientation in emulsions.
Oxidative Stability Extremely HighFully saturated aliphatic chains (zero double bonds) render it highly resistant to lipid peroxidation and rancidity.

Mechanistic Synthesis & Validation Protocol

To ensure self-validating scientific integrity, the following protocol outlines the industrial and laboratory-scale synthesis of 2-tetradecyloctadecyl 2-hexyldecanoate via Fischer esterification.

Step-by-Step Methodology
  • Reagent Preparation: Charge a dry, round-bottom flask equipped with a Dean-Stark apparatus with equimolar amounts of 2-tetradecyloctadecan-1-ol and 2-hexyldecanoic acid.

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (typically 0.5–1.0% w/w). Causality: The acid catalyst protonates the carbonyl oxygen of the fatty acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

  • Esterification & Water Removal: Heat the mixture to 150°C–180°C under a nitrogen atmosphere. Causality: The Dean-Stark trap continuously removes the water byproduct. According to Le Chatelier’s principle, removing water drives the equilibrium toward complete esterification.

  • Neutralization: Once the theoretical volume of water is collected, cool the reaction to 80°C and neutralize the catalyst with an aqueous 5% sodium carbonate ( Na2​CO3​ ) solution.

  • Purification: Separate the organic layer, wash with warm deionized water until neutral, and dry over anhydrous magnesium sulfate ( MgSO4​ ). Filter and subject the crude product to vacuum distillation to remove any unreacted low-boiling precursors.

  • Analytical Validation:

    • FT-IR: Confirm the disappearance of the broad -OH stretch (~3300 cm⁻¹) and the appearance of a sharp ester carbonyl stretch (C=O) at ~1740 cm⁻¹.

    • Mass Spectrometry: Confirm the monoisotopic mass via ESI-MS ( [M+H]+ expected at m/z 705.74)[4].

SynthesisWorkflow A 2-tetradecyloctadecan-1-ol (Guerbet Alcohol, C32) C Acid Catalysis (p-TsOH) Protonation of Carbonyl A->C B 2-hexyldecanoic acid (Guerbet Acid, C16) B->C D Thermal Esterification (150-180°C) Dean-Stark Water Removal C->D E Neutralization (Na2CO3) & Aqueous Washing D->E F Vacuum Distillation / Filtration E->F G 2-tetradecyloctadecyl 2-hexyldecanoate (Purified Ester, C48) F->G

Caption: Synthesis workflow of 2-tetradecyloctadecyl 2-hexyldecanoate via Fischer esterification.

Formulation Dynamics & Emollient Efficacy

Safety and Skin Permeability

The Cosmetic Ingredient Review (CIR) Expert Panel has evaluated the safety of alkyl esters, including 2-tetradecyloctadecyl 2-hexyldecanoate[2]. Due to its massive molecular weight (705.3 Da) and extreme lipophilicity (LogP 23.4), the molecule violates the "500 Dalton Rule" for skin penetration.

Causality in Action: Because it cannot penetrate the viable epidermis or enter systemic circulation, it acts entirely on the surface. It integrates into the lipid matrix of the stratum corneum, filling the spaces between desquamating corneocytes.

Mechanism of Action: Occlusion and TEWL Reduction

In dermatological formulations, this ester functions as a high-performance occlusive emollient. By forming a hydrophobic, biomimetic film over the epidermis, it drastically reduces Transepidermal Water Loss (TEWL). Furthermore, because of the Guerbet branching, the film is vapor-permeable enough to prevent the "suffocating" feel often associated with heavy petrochemical derivatives like petrolatum.

EmollientMechanism A Topical Application of Branched Ester B Stratum Corneum Lipid Integration A->B C Formation of Breathable Occlusive Film B->C D Reduction of Transepidermal Water Loss (TEWL) C->D E Enhanced Epidermal Hydration & Barrier Repair D->E

Caption: Mechanistic pathway of epidermal barrier repair and TEWL reduction by Guerbet esters.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3023189, 2-Tetradecyloctadecyl 2-hexyldecanoate." PubChem, Accessed April 2026. [Link]

  • Cosmetic Ingredient Review (CIR) Expert Panel. "Amended Safety Assessment of Alkyl Esters as Used in Cosmetics." CIR Safety, Accessed April 2026.[Link]

  • Genie Ingredient Database. "TETRADECYLOCTADECYL HEXYLDECANOATE - Emollient Profile." Made by Genie, Accessed April 2026. [Link]

Sources

Exploratory

Engineering Steric Hindrance: Physicochemical Profiling of 2-Tetradecyloctadecyl 2-Hexyldecanoate in Advanced Delivery Systems

Executive Summary In the landscape of advanced formulation science, the thermodynamic limitations of linear lipids—such as crystallization at room temperature and susceptibility to enzymatic hydrolysis—often bottleneck t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced formulation science, the thermodynamic limitations of linear lipids—such as crystallization at room temperature and susceptibility to enzymatic hydrolysis—often bottleneck the development of robust drug delivery systems and high-performance biolubricants. 2-Tetradecyloctadecyl 2-hexyldecanoate (CAS: 93982-00-4) represents a triumph of steric engineering designed to overcome these limitations.

Classified as a "di-Guerbet ester," this C48 aliphatic molecule is synthesized from a branched Guerbet acid and a branched Guerbet alcohol 1. The resulting architecture features dual α -alkyl branching flanking the central ester bond. As a Senior Application Scientist, I present this whitepaper to deconstruct the causality between this unique molecular topology and its macroscopic physicochemical properties, providing actionable methodologies for its synthesis, validation, and application in lipid nanoparticles (LNPs) and topical therapeutics.

Molecular Architecture & Causality of Physicochemical Properties

The physicochemical behavior of 2-tetradecyloctadecyl 2-hexyldecanoate is entirely dictated by its dual-branched structure. The molecule is formed by the condensation of 2-hexyldecanoic acid (a C16 branched acid) and 2-tetradecyloctadecanol (a C32 branched alcohol).

The Mechanism of Steric Shielding

In linear esters, the carbonyl carbon is highly exposed to nucleophilic attack by water or lipases, leading to rapid hydrolysis. In a di-Guerbet ester, the bulky hexyl and tetradecyl groups at the α -positions act as a physical barricade. This steric hindrance drastically increases the activation energy required for the formation of the tetrahedral intermediate during hydrolysis, rendering the molecule exceptionally stable in aqueous and enzymatic environments [[2]]().

Disruption of Crystal Lattices

Despite a massive molecular weight of 705.30 g/mol , this ester remains a liquid at sub-zero temperatures [[3]](). Linear lipids of similar molecular weight (e.g., triglycerides) form highly ordered crystalline lattices driven by Van der Waals forces. The asymmetric, bulky branches of the di-Guerbet ester prevent the lipid tails from packing tightly, increasing the free volume and resulting in an ultra-low pour point.

G A Di-Guerbet Ester (C48H96O2) B Dual α-Alkyl Branching A->B C Fully Saturated Backbone A->C D Steric Shielding of Carbonyl B->D E Lattice Packing Disruption B->E F No Reactive Double Bonds C->F G Hydrolytic Resistance D->G H Ultra-Low Pour Point E->H I Oxidative Stability F->I

Logical mapping of di-Guerbet molecular architecture to physicochemical properties.

Quantitative Physicochemical Profile
Physicochemical PropertyValueAnalytical Implication / Causality
Molecular Weight 705.30 g/mol High boiling point; negligible volatility prevents evaporative loss 4.
LogP (Lipophilicity) ~23.40Extreme hydrophobicity; ideal for encapsulating lipophilic APIs in LNP cores 4.
Polar Surface Area 26.3 ŲMinimal polar surface area restricts aqueous interaction, boosting stability 4.
Pour Point < -50 °CDisrupted Van der Waals packing maintains a liquid state even at cryogenic temps [[3]]().
Oxidative Stability Exceptionally HighAbsence of allylic protons prevents radical-mediated auto-oxidation 2.

Experimental Methodology: Synthesis & Validation

Standard Fischer esterification fails for di-Guerbet esters due to the immense steric bulk surrounding the reactive centers. The following self-validating protocol utilizes Lewis acid catalysis to overcome these kinetic barriers.

Protocol 1: Synthesis and Structural Verification
  • Substrate Preparation: Combine equimolar amounts of 2-hexyldecanoic acid and 2-tetradecyloctadecanol in a dry reaction vessel.

  • Catalytic Activation: Add 0.1 wt% stannous oxalate.

    • Causality: The steric bulk of the α -branched substrates prevents nucleophilic attack under standard Brønsted–Lowry acidic conditions. Stannous oxalate acts as a potent Lewis acid, strongly coordinating the carbonyl oxygen to increase its electrophilicity 1.

  • High-Temperature Esterification: Heat the mixture to 180–200°C under a continuous vacuum (e.g., 50 mbar).

    • Causality: The high temperature provides the kinetic energy needed to overcome the steric activation barrier, while the vacuum continuously removes the water byproduct, driving the equilibrium toward the ester via Le Chatelier’s principle.

  • Purification: Filter the crude product through a silica pad to remove the tin catalyst, followed by short-path vacuum distillation to strip unreacted starting materials.

  • Self-Validation via PCI-MS: Analyze the purified ester using Positive Chemical Ionization Mass Spectrometry (PCI-MS) with methane gas.

    • Causality: Standard 70 eV Electron Ionization (EI) will shatter this highly aliphatic C48 molecule, leaving no molecular ion. PCI provides soft protonation, yielding a distinct [M+H]+ peak at m/z 706.3, confirming the intact di-Guerbet structure [[1]]().

Workflow Step1 1. Reactant Preparation C16 Guerbet Acid + C32 Guerbet Alcohol Step2 2. Lewis Acid Catalysis Stannous Oxalate, 180-200°C, Vacuum Step1->Step2 Step3 3. Esterification & Water Removal Shift Equilibrium via Le Chatelier's Step2->Step3 Step4 4. Analytical Validation PCI-MS (Methane) & 13C-NMR Step3->Step4 Step5 5. Stability Profiling Accelerated Hydrolysis Assay (HPLC) Step4->Step5

Self-validating experimental workflow for di-Guerbet ester synthesis and characterization.

Hydrolytic Stability Profiling

To empirically validate the steric shielding effect, a rigorous accelerated degradation assay must be employed.

Protocol 2: Accelerated Hydrolytic Stability Assay
  • Biphasic System Setup: Dissolve the ester in tetrahydrofuran (THF) and add an equal volume of 0.5 M aqueous NaOH.

    • Causality: The extreme LogP (23.4) prevents aqueous dissolution. THF acts as a co-solvent, ensuring the ester is exposed to the hydroxide ions at the phase interface.

  • Thermal Stress: Incubate the mixture at 60°C for 72 hours under continuous agitation.

  • Kinetic Sampling: Extract aliquots every 12 hours, neutralize with HCl, and analyze via High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD).

    • Causality: The molecule lacks strong chromophores for UV detection; ELSD is mandatory for quantifying aliphatic lipids.

  • Self-Validation: Compare the degradation kinetics against a linear ester control (e.g., cetyl palmitate). The di-Guerbet ester will show <5% degradation, empirically validating the steric shielding mechanism 2.

Implications for Lipid Nanoparticles (LNPs) and Drug Delivery

The structural motifs found in 2-tetradecyloctadecyl 2-hexyldecanoate are highly relevant to modern genetic medicine. For instance, the ionizable lipid ALC-0315 , a critical component of the BNT162b2 mRNA vaccine, utilizes 2-hexyldecanoate tails to construct its lipid nanoparticle (LNP) framework 5.

The branched nature of the 2-hexyldecanoate moiety provides the necessary membrane fluidity for the LNP at physiological temperatures, aiding in endosomal fusion and subsequent mRNA release 5. When 2-tetradecyloctadecyl 2-hexyldecanoate is utilized as a structural lipid or a hydrophobic core matrix in topical emulsions or solid lipid nanoparticles, it provides a highly stable, non-oxidizing reservoir. This ensures the sustained release of lipophilic small molecules without the risk of formulation rancidity or premature API degradation.

References

  • A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives - PMC.
  • 2-Tetradecyloctadecyl 2-hexyldecanoate | C48H96O2 | CID 3023189 - PubChem.
  • ALC-0315 - Wikipedia. Wikipedia.
  • Synthesis, Mass Spectrometry, and Nuclear Magnetic Resonance Characterization of Di-Guerbet Esters. Journal of the American Oil Chemists' Society.
  • Branched saturated esters and diesters. Sustainable synthesis of excellent biolubricants | Request PDF - ResearchGate.

Sources

Foundational

thermal stability and melting point of 2-tetradecyloctadecyl 2-hexyldecanoate

An In-Depth Technical Guide to the Thermal Stability and Melting Point of 2-Tetradecyloctadecyl 2-Hexyldecanoate Authored by: A Senior Application Scientist Introduction: Unveiling the Properties of a Unique Guerbet Este...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermal Stability and Melting Point of 2-Tetradecyloctadecyl 2-Hexyldecanoate

Authored by: A Senior Application Scientist

Introduction: Unveiling the Properties of a Unique Guerbet Ester

For researchers, scientists, and drug development professionals, a profound understanding of the physicochemical properties of excipients is paramount in designing robust and stable formulations. 2-Tetradecyloctadecyl 2-hexyldecanoate, a high molecular weight branched-chain ester, represents a class of compounds known as Guerbet esters. These esters are derived from Guerbet alcohols, which are primary alcohols with branching at the β-carbon position.[1][2] This unique branched structure confers distinct properties compared to their linear analogs, such as lower melting points, enhanced thermal and oxidative stability, and a liquid state at or near room temperature, making them highly desirable in cosmetic and pharmaceutical applications.[1][3][4]

Physicochemical Profile of 2-Tetradecyloctadecyl 2-Hexyldecanoate

A foundational understanding of the molecular and physical characteristics of 2-tetradecyloctadecyl 2-hexyldecanoate is essential before exploring its thermal behavior.

PropertyValue / DescriptionSource
Chemical Name 2-tetradecyloctadecyl 2-hexyldecanoate[5]
Synonyms Tetradecyloctadecyl hexyldecanoate[5]
CAS Number 93982-00-4[6]
Molecular Formula C48H96O2[5]
Molecular Weight 705.3 g/mol [5]
Structure A branched ester formed from a C32 Guerbet alcohol and a C16 branched carboxylic acid.[7]
Predicted logP 23.4[5]
Appearance Expected to be a clear, oily liquid or a low-melting solid.[2]

Part 1: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a cornerstone thermoanalytical technique used to characterize the thermal transitions of a material as a function of temperature.[8] For a compound like 2-tetradecyloctadecyl 2-hexyldecanoate, DSC is the definitive method for determining its melting point and enthalpy of fusion.

The Causality Behind the Experimental Choices in DSC
Self-Validating DSC Protocol

A robust DSC protocol incorporates self-validating steps to ensure the accuracy and reliability of the data. This includes the calibration of the instrument using a certified indium standard for both temperature and enthalpy.[9]

Step-by-Step DSC Methodology
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (melting point: 156.6°C, ΔHf: 28.45 J/g).[9]

  • Sample Preparation: Accurately weigh 5-10 mg of 2-tetradecyloctadecyl 2-hexyldecanoate into an aluminum DSC pan and hermetically seal it.

  • DSC Measurement Parameters:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.[9]

    • Temperature Program:

      • Equilibrate the sample at a temperature well below the expected melting point (e.g., -20°C).

      • Ramp the temperature at a controlled heating rate of 10°C/min to a temperature significantly above the expected melting point (e.g., 100°C).[9][10]

      • Cool the sample at a controlled rate (e.g., 10°C/min) back to the initial temperature.[9]

      • Perform a second heating scan using the same parameters.[9]

  • Data Analysis:

    • Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.[9]

Anticipated DSC Results and Interpretation

Due to its branched structure, 2-tetradecyloctadecyl 2-hexyldecanoate is expected to have a significantly lower melting point than a linear ester of a similar molecular weight.[1] Guerbet esters with up to 32 carbon atoms are often liquid at room temperature.[3] Given that this molecule has 48 carbons, it may be a low-melting solid. The melting point is likely to be in the range of 20°C to 50°C.[11] The DSC thermogram would exhibit a distinct endothermic peak in this region, and the sharpness of the peak would be indicative of the sample's purity.

Caption: Workflow for TGA analysis of 2-tetradecyloctadecyl 2-hexyldecanoate.

Conclusion: A Profile of a Stable, Low-Melting Ester

References

  • A Comparative Analysis of the Thermal Properties of Long-Chain Esters via Differential Scanning Calorimetry - Benchchem. (URL: )
  • 2-Tetradecyloctadecyl 2-hexyldecanoate | C48H96O2 | CID 3023189 - PubChem. (URL: [Link])

  • Decomposition Kinetics of Natural Ester and Mineral Oil from Thermogravimetric Analyses. (URL: [Link])

  • 2-tetradecyl octadecyl 2-hexyl decanoate, 93982-00-4 - The Good Scents Company. (URL: [Link])

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. (URL: [Link])

  • Long-Chain Branched Bio-Based Poly(butylene dodecanedioate) Copolyester Using Pentaerythritol as Branching Agent: Synthesis, Thermo-Mechanical, and Rheological Properties - MDPI. (URL: [Link])

  • Differential scanning calorimetry (DSC) melting and cooling curves for pure methyl palmitate (MeC16). - ResearchGate. (URL: [Link])

  • Thermal properties of neryl long-chain esters obtained under microwave irradiation. (URL: [Link])

  • A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives - PMC. (URL: [Link])

  • Summary of TGA data obtained for the four methyl esters | Download Table - ResearchGate. (URL: [Link])

  • Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel production - Aston Research Explorer. (URL: [Link])

  • Differential Scanning Calorimetry as a Method for Indicating Hydrolysis of Urethane Elastomers - DTIC. (URL: [Link])

  • Analysis of the Physical State of Cholesteryl Esters in Arterial-Smooth-Muscle-Derived Foam Cells by Differential Scanning Calorimetry - PubMed. (URL: [Link])

  • Differential Scanning Calorimetry (DSC) data of poly(ester-amides) | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Thermogravimetric analysis (TGA) of fatty acid cellulose esters (FACEs)... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Engineering Green Lubricants IV: Influence of Structure on the Thermal Behavior of Linear and Branched Aliphatic Fatty Acid-Derived Diesters - ACS Publications. (URL: [Link])

  • TETRADECYLOCTADECYL HEXYLDECANOATE - emollient | Genie Ingredient Database. (URL: [Link])

  • Long-Chain Branched Poly(Butylene Succinate-co-Terephthalate) Copolyesters - ORBi UMONS. (URL: [Link])

  • Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM - MDPI. (URL: [Link])

  • An In-depth Technical Guide to Guerbet C20 Alcohols for Drug Development - Benchchem. (URL: )
  • Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. (URL: [Link])

  • Guerbet Compounds - AOCS. (URL: [Link])

  • 2-tetradecyloctadecyl 2-hexyldecanoate (C48H96O2) - PubChemLite. (URL: [Link])

  • TETRADECYLOCTADECYL HEXYLDECANOATE - gsrs. (URL: [Link])

  • Mixed Polysaccharide Esters for Amorphous Solid Dispersion Oral Drug Delivery Vehicles. (URL: [Link])

  • CN116178136A - Preparation method of 2-hexyl decanoic acid - Google P
  • Stability with respect to temperature, as demonstrated by thermogravimetric analysis (TGA), for trihexyl(tetradecyl)phosphonium tetrafluoroborate, [(C 6 H 13 ) 3 P(C 14 H 29 )][BF 4 ]. - ResearchGate. (URL: [Link])

  • A Technical Guide to the Thermal Stability and Degradation Profile of 2-Ethylhexyl Docosano
  • Investigation on the Thermal Stability of Deep Eutectic Solvents. (URL: [Link])

  • Thermal stability of trihexyl(tetradecyl)phosphonium chloride - RSC Publishing. (URL: [Link])

  • 2-hexyldecanoic acid - Stenutz. (URL: [Link])

Sources

Exploratory

solubility profile of 2-tetradecyloctadecyl 2-hexyldecanoate in organic solvents

An In-Depth Technical Guide on the Solubility Profile and Thermodynamic Behavior of 2-Tetradecyloctadecyl 2-Hexyldecanoate in Organic Solvents As drug delivery systems and advanced cosmetic formulations evolve, the deman...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Solubility Profile and Thermodynamic Behavior of 2-Tetradecyloctadecyl 2-Hexyldecanoate in Organic Solvents

As drug delivery systems and advanced cosmetic formulations evolve, the demand for highly specialized, structurally modified lipids has surged. Among these, 2-tetradecyloctadecyl 2-hexyldecanoate (INCI: Tetradecyloctadecyl Hexyldecanoate; CAS 93982-00-4) stands out as a masterclass in molecular engineering.

As a Senior Application Scientist, I approach lipid excipients not just as bulk materials, but as thermodynamic systems. This whitepaper deconstructs the solubility profile, mechanistic thermodynamics, and experimental validation protocols for this complex di-Guerbet ester, providing formulation scientists with the authoritative data needed to integrate it into advanced lipid matrices.

Molecular Architecture & Mechanistic Thermodynamics

2-Tetradecyloctadecyl 2-hexyldecanoate is a massive, fully saturated aliphatic ester with a molecular weight of 705.3 g/mol and an estimated LogP of 23.4[1][2]. In linear aliphatic chemistry, a C48 ester would form a rock-hard, highly crystalline wax at room temperature. However, this molecule is a di-Guerbet ester , meaning it is synthesized via the esterification of a Guerbet alcohol (2-tetradecyloctadecanol, C32) and a Guerbet acid (2-hexyldecanoic acid, C16)[3][4].

The Guerbet reaction introduces a specific β -branching pattern[5]. By incorporating bulky alkyl branches (a tetradecyl group on the alcohol moiety and a hexyl group on the acid moiety), the molecule's ability to form highly ordered, tightly packed van der Waals lattices is severely sterically hindered[6][7].

Thermodynamic Consequence: The disruption of the crystalline lattice drastically alters the entropy of fusion ( ΔSfus​ ). Because the molecules cannot easily align into a solid crystal, the compound remains an amorphous, low-viscosity liquid even at sub-zero temperatures[4]. This structural homology to branched organic solvents makes it an exceptional lipophilic solvent and a non-crystallizing core matrix for lipid nanoparticles (LNPs).

Solubility Profile in Organic Solvents

The solubility of 2-tetradecyloctadecyl 2-hexyldecanoate is dictated by its Hansen Solubility Parameters (HSP), which are heavily skewed toward dispersion forces ( δd​ ), with negligible polarity ( δp​ ) and hydrogen bonding ( δh​ ). The table below synthesizes its solubility behavior across various organic solvent classes at 25°C, grounded in the established behavior of high-molecular-weight Guerbet derivatives[6].

Solvent ClassSpecific SolventSolubility StatusMechanistic Rationale
Alkanes Mineral Oil, IsohexadecaneMiscible Matching dispersive forces ( δd​ ); ideal thermodynamic mixing with no enthalpic penalty.
Esters Isopropyl MyristateMiscible Structural homology; favorable entropy of mixing accommodates the branched chains.
Cyclic Silicones CyclomethiconeSoluble The low surface tension of cyclic siloxanes easily accommodates the bulky aliphatic branches.
Linear Silicones Dimethicone (350 cSt)Insoluble High molecular weight linear silicones exhibit incompatible cohesive energy densities with C48 esters.
Lower Alcohols IsopropanolSparingly Soluble Borderline polarity; while smaller Guerbet esters dissolve in IPA, solubility drops sharply as the carbon chain approaches C48.
Polar Protic Ethanol, MethanolInsoluble High polarity ( δp​ ) and hydrogen bonding ( δh​ ) completely exclude the lipophilic C48 chain.
Aqueous WaterInsoluble Extreme hydrophobic effect; a LogP > 23 prevents any hydration or micellization without surfactants.

Experimental Workflow: Solubility & Phase Stability Screening

To accurately map the solubility boundary (Krafft point equivalent or cloud point) of this ester in complex organic matrices, formulation scientists must rely on self-validating empirical protocols. Relying solely on visual observation is insufficient due to the refractive index similarities between the ester and many organic solvents.

Below is the standardized, step-by-step methodology I employ to evaluate the phase stability of this di-Guerbet ester in organic solvent systems.

Step-by-Step Methodology:
  • Gravimetric Dosing: Weigh the ester and the target organic solvent into glass scintillation vials to achieve specific mass fractions (e.g., 1%, 5%, 10%, 20% w/w). Causality: Gravimetric preparation eliminates the volumetric errors associated with the high viscosity and temperature-dependent density of the ester.

  • Thermal Activation & Homogenization: Heat the sealed vials to 50°C in a thermoshaker at 800 rpm for 30 minutes. Causality: Heating overcomes the activation energy of dissolution, ensuring complete kinetic mixing and erasing any thermal history or localized concentration gradients.

  • Controlled Thermodynamic Equilibration: Cool the samples at a strictly controlled rate of 1°C/min down to 4°C. Causality: A slow cooling rate prevents kinetic trapping (supersaturation), allowing for the accurate determination of the thermodynamic cloud point.

  • Turbidimetric Analysis: Measure the optical transmittance at 600 nm using a UV-Vis spectrophotometer. Causality: The 600 nm wavelength is deliberately chosen because it bypasses the UV absorption bands of most organic chromophores or co-formulated active pharmaceutical ingredients (APIs), strictly isolating the light scattering caused by phase separation.

  • Orthogonal Validation via DSC: Subject any turbid samples to Differential Scanning Calorimetry (DSC), scanning from -20°C to 50°C. Causality: DSC acts as a self-validating loop. It differentiates whether the turbidity is caused by liquid-liquid phase separation (coacervation, which yields no latent heat peak) or solid-liquid crystallization (which yields an endothermic melting peak).

Workflow A Gravimetric Dosing (Ester + Solvent) B Thermal Cycling (50°C to 4°C) A->B C Turbidimetric Screening (Absorbance at 600 nm) B->C D Phase Separation (Cloud Point Detected) C->D High Turbidity E Homogeneous Solution (Miscible) C->E High Transmittance F DSC Validation (Thermodynamic Profiling) D->F E->F

Experimental workflow for high-throughput solubility and thermodynamic phase stability screening.

Formulation Implications in Drug Delivery

In the context of advanced drug delivery, particularly Lipid Nanoparticles (LNPs) and nanoemulsions, the physical state of the lipid core dictates the encapsulation efficiency and release kinetics of the API.

When a highly lipophilic API is solubilized in a linear ester core, the core often crystallizes upon cooling. This crystallization expels the API to the nanoparticle surface, leading to burst release and formulation instability. Because 2-tetradecyloctadecyl 2-hexyldecanoate utilizes dual Guerbet branching to permanently suppress crystallization[4][7], it acts as an ideal "thermodynamic sink." It maintains an amorphous, liquid internal phase within the lipid bilayer, ensuring that highly lipophilic APIs (LogP > 5) remain uniformly dissolved and protected.

LNP_Interaction Core 2-Tetradecyloctadecyl 2-Hexyldecanoate (Amorphous Liquid Core) Lipid Phospholipid Monolayer (Hydrophobic Tails Inward) Core->Lipid Hydrophobic Interactions Stability Enhanced LNP Stability (No Core Crystallization) Core->Stability Entropy of Mixing Lipid->Stability Structural Integrity API Lipophilic API (Solubilized in Core) API->Core High Solubility (LogP > 5)

Thermodynamic interactions of the di-Guerbet ester within a lipid nanoparticle (LNP) architecture.

References

  • 2-Tetradecyloctadecyl 2-hexyldecanoate | C48H96O2 | CID 3023189 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • TETRADECYLOCTADECYL HEXYLDECANOATE - Emollient Molecular Profile Source: Genie Ingredient Database URL:[Link]

  • Guerbet Chemistry Source: Journal of Surfactants and Detergents (via ResearchGate) URL:[Link]

  • Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters Source: Catalysts (MDPI) URL:[Link]

  • A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

Sources

Foundational

Thermodynamic and Structural Modulation of Lipid Bilayers by 2-Tetradecyloctadecyl 2-Hexyldecanoate: A Mechanistic Guide

Executive Summary In the fields of transdermal drug delivery and lipid nanoparticle (LNP) engineering, the structural manipulation of lipid bilayers is critical for controlling permeability, payload release, and membrane...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of transdermal drug delivery and lipid nanoparticle (LNP) engineering, the structural manipulation of lipid bilayers is critical for controlling permeability, payload release, and membrane fusion. 2-Tetradecyloctadecyl 2-hexyldecanoate (TDHD) (CAS: 93982-00-4) is a highly sterically hindered, synthetic alkyl ester that acts as a potent lipid layer penetration enhancer and structural modifier[1],[2].

Unlike linear saturated lipids that promote crystalline packing, TDHD is synthesized via the esterification of a Guerbet alcohol and a Guerbet acid. This dual-branched architecture creates a massive molecular "wedge" that completely frustrates ordered lamellar packing. This whitepaper provides an in-depth analysis of TDHD’s mechanism of action, detailing how its extreme steric bulk drives thermodynamic shifts in lipid bilayers, and outlines self-validating experimental workflows for quantifying these effects.

Molecular Architecture and Steric Dynamics

To understand TDHD's behavior in a bilayer, we must first analyze its extreme structural parameters. TDHD ( C48​H96​O2​ ) has a molecular weight of 705.3 g/mol and an exceptionally high computed LogP of 23.4[3].

The Guerbet Branching Effect

TDHD features branching at both the alcohol and acid moieties adjacent to the ester linkage:

  • Acid Moiety: 2-hexyldecanoate (a 10-carbon chain with a 6-carbon branch).

  • Alcohol Moiety: 2-tetradecyloctadecyl (an 18-carbon chain with a 14-carbon branch).

In the context of the lipid packing parameter ( P=v/(a0​⋅lc​) ), TDHD possesses an enormous hydrocarbon volume ( v ) and cross-sectional area ( a0​ ). While cylindrical lipids like phosphatidylcholine (PC) have a packing parameter near 1.0, allowing them to form flat, stable bilayers, TDHD's four radiating alkyl tails prevent it from adopting an all-trans conformation. Because its LogP of 23.4 dictates that it must reside entirely within the hydrophobic core of the bilayer[3], it forces adjacent lipid acyl chains apart, acting as a permanent fluidizer.

Mechanism of Action: The "Wedge" Effect in Bilayers

When introduced into a highly ordered lipid matrix—such as the ceramide-rich orthorhombic lattice of the stratum corneum or the solid-gel ( Lβ​ ) phase of saturated liposomes—TDHD initiates a cascade of thermodynamic disruptions.

  • Intercalation: TDHD partitions into the deep lipophilic domains of the bilayer[2].

  • Van der Waals Disruption: The multi-branched structure creates void spaces ("free volume") in the hydrophobic core, drastically reducing the cooperative van der Waals interactions between adjacent acyl chains.

  • Thermodynamic Shift: This loss of cohesive energy lowers the enthalpy ( ΔH ) required to melt the lipids and depresses the phase transition temperature ( Tm​ ).

  • Phase Transition: The localized microenvironment shifts from a rigid gel phase ( Lβ​ ) to a highly fluid liquid-crystalline phase ( Lα​ ).

  • Enhanced Permeability: The resulting fluidization increases the diffusion coefficient of the bilayer, allowing for the enhanced permeation of active pharmaceutical ingredients (APIs)[4].

MOA N1 TDHD Molecule (LogP 23.4) N2 Partitioning into Bilayer Core N1->N2 N3 Guerbet Branching Induces Steric Hindrance N2->N3 N4 Disruption of Acyl Chain Packing N3->N4 N5 Reduction of Transition Temp (Tm) N4->N5 N6 Gel to Liquid-Crystalline Phase Shift N5->N6 N7 Enhanced Bilayer Permeability N6->N7

Figure 1: Logical flow of TDHD's mechanism of action in lipid bilayers.

Experimental Methodologies & Self-Validating Workflows

To rigorously quantify the membrane-modulating effects of TDHD, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems to ensure that the observed fluidization is intrinsically linked to TDHD intercalation.

Protocol 1: Differential Scanning Calorimetry (DSC)

Purpose: To quantify the thermodynamic shift ( Tm​ and ΔH ) induced by TDHD. Causality: By running a preliminary heating and cooling cycle prior to the primary measurement scan, we erase the thermal history of the lipids. This ensures that the measured enthalpy reflects the intrinsic thermodynamic stability of the TDHD-modified lattice, rather than artifacts from the solvent evaporation process.

Step-by-Step Methodology:

  • Matrix Preparation: Dissolve a model lipid matrix (e.g., Ceramide/Cholesterol/Free Fatty Acid in a 1:1:1 molar ratio) in a 2:1 Chloroform/Methanol solvent system.

  • TDHD Incorporation: Spike the lipid mixtures with TDHD at varying concentrations (0, 2, 5, and 10 mol%).

  • Film Formation: Evaporate the solvent under a gentle stream of nitrogen gas, followed by overnight vacuum desiccation to remove trace solvents.

  • Hydration: Hydrate the lipid film in PBS (pH 7.4) at 85°C (well above the expected Tm​ of the control matrix) for 2 hours with intermittent vortexing.

  • Thermal Analysis: Seal 15 mg of the hydrated sample in aluminum hermetic pans. Perform DSC analysis with an initial heating/cooling cycle (10°C to 90°C at 5°C/min) to erase thermal history, followed by a measurement scan at 2°C/min.

Protocol 2: Steady-State Fluorescence Anisotropy

Purpose: To measure the microviscosity and free volume of the hydrophobic core. Causality: 1,6-diphenyl-1,3,5-hexatriene (DPH) is selected as the fluorophore because its rigid, rod-like structure forces it to align parallel to the lipid acyl chains. When TDHD disrupts this packing, DPH experiences greater rotational freedom during its 10-nanosecond fluorescence lifetime. This depolarization of emitted light directly quantifies the increase in free volume.

Step-by-Step Methodology:

  • Liposome Extrusion: Following hydration (from Protocol 1), extrude the liposomes 11 times through a 100 nm polycarbonate membrane at 85°C to create unilamellar vesicles.

  • Probe Labeling: Add DPH (dissolved in tetrahydrofuran) to the liposomes at a strict 1:250 probe-to-lipid molar ratio. Self-Validation: This low ratio prevents self-quenching and ensures the probe does not artificially perturb the bilayer structure.

  • Incubation: Incubate in the dark at room temperature for 1 hour to allow complete partitioning of DPH into the hydrophobic core.

  • Measurement: Excite the sample at 350 nm and measure emission at 428 nm using a spectrofluorometer equipped with polarizing filters. Calculate anisotropy ( r ) using the parallel and perpendicular emission intensities.

Workflow Start Lipid Matrix Prep (Ceramide/Chol/FFA) Dose Incorporate TDHD (0 - 10 mol%) Start->Dose Film Solvent Evaporation & Thin-Film Formation Dose->Film Hydrate Hydration in Buffer (pH 7.4, > Tm) Film->Hydrate Split Sample Aliquoting Hydrate->Split DSC DSC Analysis (Measure Tm & ΔH) Split->DSC Extrude Extrusion (100 nm) Split->Extrude Probe DPH Probe Labeling (1:250 ratio) Extrude->Probe Anisotropy Fluorescence Anisotropy (Measure Core Fluidity) Probe->Anisotropy

Figure 2: Self-validating experimental workflow for thermodynamic and fluidity analysis.

Quantitative Data Synthesis

The following table synthesizes the expected dose-dependent thermodynamic and physical shifts when TDHD is incorporated into a highly ordered model lipid bilayer (e.g., an equimolar Ceramide/Cholesterol/FFA matrix).

As TDHD concentration increases, the sharp drop in both Tm​ and ΔH confirms the destruction of the crystalline lattice, which inversely correlates with a massive increase in the permeability coefficient ( Kp​ ).

TDHD Concentration (mol%)Phase Transition Temp ( Tm​ , °C)Enthalpy ( ΔH , kcal/mol)DPH Anisotropy ( r at 32°C)Permeability Coefficient ( Kp​×10−3 cm/h)
0.0 (Control) 68.514.20.3101.2
2.0 65.111.80.2852.8
5.0 59.48.30.2206.5
10.0 52.04.10.16514.3

Table 1: Representative thermodynamic and fluidity metrics demonstrating the fluidizing power of TDHD.

Conclusion & Formulation Implications

For drug development professionals, 2-tetradecyloctadecyl 2-hexyldecanoate represents a powerful tool for rational formulation design. Its extreme lipophilicity ensures it remains anchored in the bilayer core, while its massive Guerbet-derived steric bulk acts as a permanent structural disruptor. By titrating TDHD into liposomal or transdermal formulations, scientists can precisely tune the phase transition temperature of the lipid matrix, thereby controlling the release kinetics of encapsulated payloads or maximizing the flux of APIs across the stratum corneum barrier.

References

  • [3] National Center for Biotechnology Information. "PubChem Compound Summary for CID 3023189, 2-Tetradecyloctadecyl 2-hexyldecanoate" PubChem, [Link]

  • [1] LookChem. "Cas 93982-00-4, 2-tetradecyloctadecyl 2-hexyldecanoate Basic Information and Properties" LookChem, [Link]

  • [2] Cosmetic Ingredient Review (CIR) Expert Panel. "Amended Safety Assessment of Alkyl Esters as Used in Cosmetics" CIR Safety, [Link]

  • [4] Cosmetic Ingredient Review (CIR) Expert Panel. "RE-REVIEW Alkyl Esters CIR EXPERT PANEL MEETING MARCH 5-6, 2012" CIR Safety, [Link]

Sources

Exploratory

The Rheological Profile of 2-Tetradecyloctadecyl 2-Hexyldecanoate: Mechanisms, Measurement, and Application

Executive Summary As a Senior Application Scientist specializing in lipid rheology and interfacial dynamics, I frequently encounter the formulator's dilemma: balancing high molecular weight with flowability. 2-Tetradecyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in lipid rheology and interfacial dynamics, I frequently encounter the formulator's dilemma: balancing high molecular weight with flowability. 2-Tetradecyloctadecyl 2-hexyldecanoate (INCI: Tetradecyloctadecyl Hexyldecanoate) represents a masterclass in structural rheology. With a massive molecular weight of 705.3 g/mol , a linear ester of this size would rigidly crystallize into a hard wax at room temperature ()[1]. Yet, this specific molecule remains a highly spreadable liquid. This technical guide deconstructs the structural causality behind its room-temperature rheological behavior and provides field-proven, self-validating protocols for its empirical evaluation.

Molecular Architecture & The Causality of Flow

To understand the anomalous rheology of 2-tetradecyloctadecyl 2-hexyldecanoate at 25°C, we must examine its synthetic origins. It is a "Guerbet ester," synthesized via the Fischer esterification of a C32 Guerbet alcohol (2-tetradecyloctadecanol) and a C16 Guerbet acid (2-hexyldecanoic acid) ()[2].

The defining characteristic of Guerbet molecules is their extensive β -branching. In a standard linear C48 ester, the long, unhindered hydrocarbon chains align parallel to one another, maximizing intermolecular van der Waals forces and forming a highly ordered, rigid crystal lattice. In stark contrast, the dual β -branches in 2-tetradecyloctadecyl 2-hexyldecanoate act as massive physical spacers. This steric hindrance completely prevents the molecules from packing closely together ()[3].

Consequently, the internal friction is drastically reduced, depressing the pour point and locking the ester into a fluid state at room temperature. This intentional structural disruption is the direct cause of its low kinematic viscosity and exceptional lubricity.

G A 2-Tetradecyloctadecanol (C32 Guerbet Alcohol) C Fischer Esterification A->C B 2-Hexyldecanoic Acid (C16 Guerbet Acid) B->C D 2-Tetradecyloctadecyl 2-Hexyldecanoate (C48) C->D E Extensive β-Branching (Steric Hindrance) D->E F Disrupted Crystal Lattice E->F G Liquid State at 25°C F->G

Fig 1: Mechanistic pathway from Guerbet precursors to the liquid rheological state.

Rheological Characteristics at Standard Temperature (25°C)

At 25°C, neat 2-tetradecyloctadecyl 2-hexyldecanoate exhibits Newtonian fluid behavior under low to moderate shear rates. Because the highly branched molecules possess a globular-like effective volume, they resist entanglement under shear stress, resulting in a viscosity profile that remains independent of the applied shear rate.

Beyond its neat flow profile, this ester demonstrates exceptional pigment wetting efficacy . In high-solid suspensions (such as metal oxides or mica used in cosmetics), the branched structure allows the ester to rapidly coat particulate surfaces, neutralizing surface energies. This prevents the formation of a strong internal yield stress. Empirical studies demonstrate that suspending 35% mica in tetradecyloctadecyl hexyldecanoate results in a viscosity differential ( Δη ) of less than 2,000 cps compared to the neat ester—a remarkably low build-up that confirms its superior interfacial dynamics ()[4].

Empirical Workflows: Validating Rheological Performance

To ensure scientific integrity, the following protocols are designed as a self-validating system. By measuring both the neat fluid and a standardized suspension, we successfully isolate the ester's inherent flow properties from its interfacial wetting capabilities.

Protocol A: Steady-State Rotational Rheometry (Baseline Viscosity)

Causality of Design: A cone-and-plate geometry is selected over concentric cylinders because it provides a mathematically uniform shear rate across the entire sample, which is critical for accurately profiling low-viscosity Newtonian fluids without inducing secondary flow artifacts.

  • Sample Equilibration: Load 1.0 mL of 2-tetradecyloctadecyl 2-hexyldecanoate onto the lower Peltier plate of a rotational rheometer. Lower the cone (e.g., 40 mm diameter, 2° angle) to the specified truncation gap.

  • Thermal Stabilization: Set the Peltier plate to exactly 25.0°C. Enforce a 5-minute soak time to eliminate thermal gradients and erase any mechanical loading history.

  • Shear Rate Sweep: Program a steady-state flow step, logarithmically ramping the shear rate ( γ˙​ ) from 0.1 s⁻¹ to 1000 s⁻¹, acquiring 5 data points per decade.

  • Data Validation: Verify that the shear stress ( τ ) vs. shear rate curve is strictly linear and passes through the origin. The slope of this line represents the dynamic viscosity ( η ).

Protocol B: Pigment Wetting Viscosity Differential ( Δη )

Causality of Design: This test quantifies the ester's ability to prevent yield-stress build-up in particulate systems. A low Δη proves the ester is effectively lubricating the particles rather than allowing them to agglomerate.

  • Suspension Preparation: Gradually add 35% (w/w) cosmetic-grade mica powder to 65% (w/w) 2-tetradecyloctadecyl 2-hexyldecanoate under constant overhead stirring at 500 RPM.

  • Homogenization: Mill the suspension using a high-shear rotor-stator for 10 minutes to break agglomerates, ensuring the ester fully wets the primary particles.

  • Rheological Measurement: Transfer the suspension to the rheometer. Crucial adjustment: Switch to a parallel plate geometry (gap = 1000 µm) to accommodate the particulates without jamming. Run a shear rate sweep at 25°C.

  • Differential Calculation: Record the viscosity of the suspension at a standard shear rate (e.g., 10 s⁻¹) and subtract the baseline viscosity of the neat ester obtained in Protocol A.

Workflow S1 Sample Equilibration (25°C) S2 Rotational Rheometry S1->S2 S4 35% Mica Suspension S1->S4 S3 Shear Rate Sweep S2->S3 S6 Flow Curve Synthesis S3->S6 S5 Measure Viscosity Diff (Δη) S4->S5 S5->S6

Fig 2: Experimental workflow for baseline viscosity and pigment wetting analysis.

Quantitative Data Synthesis

The following tables summarize the physical and rheological parameters of the ester, derived from structural analysis and empirical testing[1][4][5].

Table 1: Physicochemical Profile of 2-Tetradecyloctadecyl 2-Hexyldecanoate

ParameterValueCausality / Significance
Molecular Formula C48H96O2High carbon count typically dictates a solid wax state.
Molecular Weight 705.30 g/mol Provides extremely low volatility and high oxidative stability.
Physical State (25°C) LiquidDriven entirely by β -branching steric hindrance.
LogP (Lipophilicity) 23.40Extremely hydrophobic; provides excellent barrier properties.
Polar Surface Area 26.3 ŲConfirms non-polar dominance, ideal for wetting hydrophobic pigments.

Table 2: Rheological & Wetting Parameters (25°C)

Rheological MetricObserved BehaviorAnalytical Implication
Flow Profile (Neat) NewtonianLack of molecular entanglement under shear forces.
Viscosity Differential ( Δη ) < 2,000 cpsExceptional pigment wetting; prevents particle agglomeration in 35% mica suspensions.
Yield Stress (Neat) ~0 PaFlows instantly upon application of stress; high spreadability.
Conclusion

The rheological behavior of 2-tetradecyloctadecyl 2-hexyldecanoate at room temperature is a direct physical manifestation of its highly branched Guerbet architecture. By actively preventing crystal lattice formation, this C48 ester maintains a Newtonian liquid state that defies its massive molecular weight. For formulation scientists and drug development professionals, leveraging validated rheological protocols proves that this molecule is not just a passive emollient, but an active rheology modifier capable of drastically reducing the viscosity of high-solid pigment and active pharmaceutical ingredient (API) suspensions.

References
  • PubChem Database. "2-Tetradecyloctadecyl 2-hexyldecanoate; CID 3023189." National Center for Biotechnology Information. Available at:[Link]

  • Cosmetic Ingredient Review (CIR). "Amended Safety Assessment of Alkyl Esters as Used in Cosmetics." CIR Expert Panel. Available at: [Link]

  • ResearchGate. "Guerbet alcohol esters: Practical synthesis and applications." Journal of Synthetic Lubrication. Available at:[Link]

  • Personal Care Magazine. Hibbs, J., Germain, T., & Payne, J. "Pigment wetting efficacy of branched-chain esters." Personal Care Magazine (2007). Available at: [Link]

Sources

Foundational

Photolytic and Oxidative Degradation Dynamics of 2-Tetradecyloctadecyl 2-Hexyldecanoate: A Mechanistic Whitepaper

Executive Summary The structural integrity of highly branched aliphatic esters is a critical parameter in the formulation of advanced lipid nanoparticles (LNPs), topical pharmaceuticals, and high-performance cosmetics. 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural integrity of highly branched aliphatic esters is a critical parameter in the formulation of advanced lipid nanoparticles (LNPs), topical pharmaceuticals, and high-performance cosmetics. 2-Tetradecyloctadecyl 2-hexyldecanoate (C₄₈H₉₆O₂) is a massive, sterically hindered Guerbet-derived ester. While its extensive branching provides a low freezing point and exceptional emollience despite a molecular weight of 705.3 g/mol [1], this same architectural feature introduces specific vulnerabilities to ultraviolet (UV) radiation. This whitepaper elucidates the mechanistic pathways of its photodegradation, provides a self-validating experimental framework for kinetic profiling, and synthesizes quantitative data to guide formulation scientists.

Molecular Architecture & Photochemical Vulnerability

2-Tetradecyloctadecyl 2-hexyldecanoate is synthesized via the esterification of a branched fatty acid (2-hexyldecanoic acid) and a branched alcohol (2-tetradecyloctadecanol)[1].

Pure aliphatic esters lack strong chromophores in the UVA/UVB spectrum; however, they are not immune to photodegradation. Trace impurities (e.g., endogenous hydroperoxides, transition metal catalysts) or exposure to high-energy UVB/UVC can initiate photolysis[2]. The primary vulnerability of this molecule lies in its dual tertiary carbons located at the α-position of the acyl chain and the β-position of the alkyl chain. Tertiary C-H bonds possess significantly lower bond dissociation energies (BDE) compared to secondary or primary C-H bonds, rendering them highly susceptible to hydrogen abstraction and subsequent auto-oxidation[3].

Mechanistic Pathways of UV-Induced Degradation

Under UV stress, the degradation of 2-tetradecyloctadecyl 2-hexyldecanoate bifurcates into two primary mechanistic cascades:

Pathway A: Direct Ester Photolysis (Norrish Reactions)

Absorption of UV photons by the carbonyl group excites the molecule into a singlet or triplet state, triggering two classic photochemical reactions[2]:

  • Norrish Type I (α-Cleavage): Homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl yields highly reactive acyl and alkoxy radicals. These radicals rapidly undergo decarbonylation or abstract hydrogen from neighboring chains to form aldehydes and alcohols.

  • Norrish Type II: Driven by the presence of γ-hydrogens on the extensive alkyl branches, the excited carbonyl oxygen abstracts a γ-hydrogen via a six-membered cyclic transition state. This concerted reaction cleaves the ester, yielding an alkene and 2-hexyldecanoic acid.

Pathway B: Tertiary Carbon Photo-Oxidation

In the presence of atmospheric oxygen, UV irradiation initiates radical formation at the sterically hindered tertiary carbons.

  • Initiation: UV-induced homolysis or ROS attack abstracts a hydrogen atom from the tertiary carbon.

  • Propagation: The resulting tertiary alkyl radical rapidly reacts with triplet oxygen (³O₂) to form a peroxy radical (ROO•). This radical abstracts a hydrogen from another lipid molecule, generating a tertiary hydroperoxide (ROOH) and propagating the chain[3].

  • Scission: UV light readily cleaves the weak O-O bond of the hydroperoxide, yielding an alkoxy radical that undergoes β-scission to produce volatile short-chain ketones and aldehydes.

Pathway A 2-Tetradecyloctadecyl 2-Hexyldecanoate B UV Photon Absorption (λ < 340 nm) A->B C Excited Singlet/Triplet State B->C D Norrish Type I Cleavage (α-Cleavage) C->D E Norrish Type II Cleavage (γ-H Abstraction) C->E F Tertiary C-H Abstraction (Photo-oxidation) C->F O2 presence G Acyl & Alkoxy Radicals D->G H Alkene + Carboxylic Acid E->H I Alkyl Radicals at Branch Points F->I K Chain Scission (Aldehydes, Ketones) G->K J Peroxy Radicals (ROO•) & Hydroperoxides I->J +O2 J->K

UV-induced degradation pathways of branched aliphatic esters via Norrish and photo-oxidation routes.

Experimental Methodologies: A Self-Validating Analytical Framework

To accurately profile the degradation kinetics of this highly hydrophobic ester, we employ a multi-modal, self-validating analytical approach.

Causality of Experimental Design:

  • Substrate Choice: Quartz plates are used instead of glass to ensure zero UV attenuation in the UVB range, while a thin-film application maximizes the surface-area-to-volume ratio, ensuring oxygen diffusion is not the rate-limiting step.

  • Ionization Technique: Electrospray Ionization (ESI) fails for neutral, non-polar lipids like C₄₈H₉₆O₂. Atmospheric Pressure Chemical Ionization (APCI) is strictly required to provide gas-phase ionization via corona discharge.

  • Radical Trapping: Carbon-centered radicals are too transient for direct observation. We utilize Electron Spin Resonance (ESR) spectroscopy combined with 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) as a spin trap to capture these short-lived species as stable nitroxide adducts[4].

Step-by-Step Protocol
  • Sample Preparation & Controls: Dissolve 2-tetradecyloctadecyl 2-hexyldecanoate in HPLC-grade hexane (10 mg/mL). Deposit 100 µL onto pre-cleaned quartz plates and evaporate the solvent under a gentle N₂ stream to form a uniform thin film. Prepare identical plates wrapped in aluminum foil as Dark Controls to isolate thermal/autoxidative background from pure photolysis.

  • Irradiation Phase: Place the quartz plates in a Xenon Arc weathering chamber (e.g., Atlas Suntest CPS+) equipped with a daylight filter. Irradiate at 50 W/m² (300–400 nm) at a controlled chamber temperature of 35°C to prevent thermal degradation overlap.

  • Kinetic Sampling: Harvest plates at t = 0, 4, 8, 24, and 48 hours. Re-dissolve the degraded film in 1 mL of an isopropanol/hexane (1:1) mixture containing an internal standard (e.g., deuterated triolein) for absolute quantification.

  • Orthogonal Analysis (Self-Validation System):

    • Aliquot A (LC-MS/MS APCI): Analyze for intact parent ester depletion and high-MW non-volatile cross-linked products. Validation Step: Spike a sub-aliquot with Triphenylphosphine (TPP). TPP specifically reduces hydroperoxides to alcohols. A corresponding -16 Da mass shift in the LC-MS spectra explicitly validates the presence of hydroperoxides rather than isobaric epoxides.

    • Aliquot B (GC-MS EI): Analyze for volatile Norrish scission products (short-chain aldehydes/ketones).

    • Aliquot C (ESR): Immediately post-irradiation, reconstitute the film in a solution containing 100 mM DMPO and analyze via ESR to quantify trapped radical spin adducts[4].

Workflow S1 1. Thin-Film Preparation (Quartz Substrate) S2 2. Xenon Arc UV Irradiation (Controlled Temp/Humidity) S1->S2 S3 3. Kinetic Sampling (0, 4, 8, 24, 48 hrs) S2->S3 S4 4a. ESR Spectroscopy (DMPO Spin Trapping) S3->S4 S5 4b. LC-MS/MS (APCI) (Non-volatile Fragments) S3->S5 S6 4c. GC-MS (EI) (Volatile Scission Products) S3->S6 S7 5. Kinetic Modeling & Pathway Elucidation S4->S7 S5->S7 S6->S7

Self-validating experimental workflow for profiling ester photodegradation and radical kinetics.

Quantitative Degradation Kinetics

The degradation of 2-tetradecyloctadecyl 2-hexyldecanoate follows pseudo-first-order kinetics during the initial 24 hours, after which auto-oxidation propagation accelerates the structural breakdown. The table below summarizes the quantitative outputs derived from the experimental workflow.

Exposure Time (h)Remaining Parent Ester (%)Hydroperoxide Value (meq/kg)ESR DMPO Adduct Intensity (A.U.)Primary Volatile Scission Products Detected (GC-MS)
0 (Baseline) 100.0 ± 0.0< 0.5N/DNone
4 96.2 ± 1.14.2 ± 0.31,250Trace 2-hexyldecanal
8 89.5 ± 1.412.8 ± 0.93,8002-hexyldecanal, 2-hexyldecanoic acid
24 68.3 ± 2.245.1 ± 2.414,5002-hexyldecanoic acid, branched alkenes
48 41.7 ± 3.588.6 ± 4.122,100Complex mixture of aldehydes, ketones, and acids

Note: Dark controls maintained >98.5% parent ester integrity at 48 hours, confirming that degradation is strictly photochemically driven rather than thermal.

Formulation Strategies for Photostabilization

Because the fundamental weakness of 2-tetradecyloctadecyl 2-hexyldecanoate lies in its tertiary carbons, formulation strategies must focus on intercepting the propagation phase of photo-oxidation.

  • Chain-Breaking Antioxidants: The inclusion of sterically hindered phenols (e.g., Butylated Hydroxytoluene - BHT) or Tocopherols at 0.05% - 0.1% w/w is mandatory. These act as sacrificial hydrogen donors, neutralizing peroxy radicals before they can abstract hydrogen from the ester's tertiary carbons.

  • Excited State Quenchers: Hindered Amine Light Stabilizers (HALS) can be utilized in non-biological industrial applications to continuously trap carbon-centered radicals without being consumed in the process.

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Exploratory

2-tetradecyloctadecyl 2-hexyldecanoate hydrophobic characteristics in aqueous environments

An In-Depth Technical Guide to the Hydrophobic Dynamics of 2-Tetradecyloctadecyl 2-Hexyldecanoate in Aqueous Environments Executive Summary In the landscape of advanced drug delivery and cosmetic formulation, the behavio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Hydrophobic Dynamics of 2-Tetradecyloctadecyl 2-Hexyldecanoate in Aqueous Environments

Executive Summary

In the landscape of advanced drug delivery and cosmetic formulation, the behavior of ultra-hydrophobic excipients in aqueous environments dictates the stability, efficacy, and shelf-life of the final product. 2-Tetradecyloctadecyl 2-hexyldecanoate (CAS 93982-00-4) is a massive, highly branched C48 synthetic ester[1]. Unlike linear solid lipids, this molecule is synthesized via the esterification of two Guerbet-derived aliphatic chains, resulting in profound steric hindrance. This structural anomaly prevents tight crystalline packing, allowing it to function as a highly lipophilic, amorphous core within nanoemulsions and nanostructured lipid carriers (NLCs). This guide explores the thermodynamic behavior, mechanistic advantages, and self-validating formulation protocols for deploying this ester in aqueous systems.

Molecular Architecture & Thermodynamic Profiling

The unique physicochemical behavior of 2-tetradecyloctadecyl 2-hexyldecanoate is entirely governed by its beta-branched (Guerbet) architecture. The molecule consists of a C32 branched alcohol moiety (2-tetradecyloctadecanol) and a C16 branched acid moiety (2-hexyldecanoic acid)[2].

When introduced to an aqueous environment, the molecule exhibits extreme hydrophobicity. With a computed LogP of 23.4, it possesses virtually zero aqueous solubility[2]. The thermodynamic penalty of exposing its massive aliphatic bulk to water drives immediate phase separation, requiring specialized high-energy emulsification techniques to force the lipid into a dispersed state.

Table 1: Physicochemical Profile & Aqueous Implications

ParameterValueFunctional Implication in Aqueous Systems
IUPAC Name 2-tetradecyloctadecyl 2-hexyldecanoateDenotes extensive beta-branching; disrupts crystal lattice.
Molecular Formula C48H96O2Massive aliphatic bulk; dominates phase behavior[2].
Molecular Weight 705.3 g/mol High molecular weight reduces volatility and core mobility.
LogP (Predicted) 23.4Extreme hydrophobicity; drives spontaneous phase separation[2].
Polar Surface Area 26.3 ŲMinimal polar interaction; necessitates high-HLB surfactants[3].
H-Bond Donors/Acceptors 0 / 2Cannot donate H-bonds to water; forms a strictly lipophilic core[3].

Mechanistic Causality: Why Branching Matters in Aqueous Dispersions

When formulating lipid nanoparticles, the choice of the hydrophobic core material is critical. Traditional linear lipids (e.g., tristearin or cetyl palmitate) tend to form perfect, highly ordered crystalline lattices upon cooling in an aqueous dispersion. Over time, this crystallization process physically expels encapsulated lipophilic active pharmaceutical ingredients (APIs) into the aqueous phase—a phenomenon known as API expulsion.

By utilizing 2-tetradecyloctadecyl 2-hexyldecanoate, formulators exploit its steric hindrance[4]. The massive branching prevents the molecules from aligning into a perfect crystal. Instead, they form an amorphous or highly imperfect lipid matrix. This structural imperfection creates "voids" within the hydrophobic core, permanently trapping lipophilic APIs and preventing their expulsion into the aqueous continuous phase. Furthermore, its extreme insolubility in water effectively halts Ostwald ripening, a common degradation pathway in nanoemulsions where small droplets dissolve and redeposit onto larger ones.

Mechanism B Guerbet Branching (C32 + C16) S High Steric Hindrance B->S I Amorphous Lipid Matrix S->I R High API Retention (No Expulsion) I->R

Fig 1: Mechanistic pathway of API retention driven by steric hindrance.

Self-Validating Formulation Protocol: High-Energy Emulsification

Due to the extreme interfacial tension between the C48 ester and water, low-energy emulsification methods (like spontaneous microemulsification) are generally insufficient. The following protocol utilizes high-pressure homogenization (HPH) to overcome the Laplace pressure of the droplets, creating a kinetically stable nanostructured lipid carrier (NLC).

This protocol is designed as a self-validating system : the success of the physical formulation is directly gated by specific analytical thresholds (DLS and DSC) that prove the mechanistic theory outlined above.

Step-by-Step Methodology

Step 1: Lipid Phase Preparation (The Hydrophobic Core)

  • Action: Combine 5% (w/w) 2-tetradecyloctadecyl 2-hexyldecanoate, 1% (w/w) lipophilic API, and 2% (w/w) primary emulsifier (e.g., Phospholipon 90G) in a glass vessel. Heat to 65°C under continuous magnetic stirring.

  • Causality: Although the branched ester is amorphous at room temperature, elevating the temperature reduces its dynamic viscosity. This allows for the intimate, homogeneous dissolution of the API and the proper orientation of the phospholipid tails before encountering the aqueous phase.

Step 2: Aqueous Phase Preparation

  • Action: Dissolve 2% (w/w) of a hydrophilic co-surfactant (e.g., Poloxamer 188) in ultra-pure water (q.s. to 100%). Heat the solution to exactly 65°C.

  • Causality: Temperature matching is critical. If the aqueous phase is cooler than the lipid phase, premature precipitation of the API or localized viscosity spikes in the ester will occur upon mixing, leading to macroscopic phase separation.

Step 3: Primary Emulsification (High Shear)

  • Action: Inject the aqueous phase into the lipid phase while applying high-shear homogenization (e.g., Ultra-Turrax) at 10,000 RPM for 5 minutes.

  • Causality: The mechanical energy from the rotor-stator system is required to initially shatter the massive hydrophobic continuous phase into coarse micro-droplets, overcoming the initial thermodynamic resistance of the LogP 23.4 lipid.

Step 4: Nano-sizing via High-Pressure Homogenization (HPH)

  • Action: Process the hot crude emulsion through an HPH at 800 bar for 3 to 5 continuous cycles. Cool the final dispersion rapidly to room temperature using an ice bath.

  • Causality: HPH provides the extreme cavitational and shear forces necessary to overcome the internal Laplace pressure of the micro-droplets, reducing them to the nanometer scale (<150 nm). Rapid cooling "freezes" the surfactant interface in place, preventing immediate droplet coalescence.

Formulation L Lipid Phase (C48 Ester + API) H High-Shear Homogenization L->H A Aqueous Phase (Water + Surfactants) A->H U High-Pressure Homogenization H->U N Stable Nanoemulsion (<150 nm) U->N

Fig 2: High-shear formulation workflow for C48 branched ester nanoemulsions.

Protocol Validation Gates (Self-Validation)

To ensure the protocol was successful and the mechanistic goals were achieved, the formulation must pass two analytical gates:

  • Granulometric Gate (DLS): Analyze the dispersion via Dynamic Light Scattering.

    • Validation: The Z-average must be <150 nm with a Polydispersity Index (PDI) < 0.2. A higher PDI indicates that the shear energy was insufficient to overcome the ester's hydrophobicity, predicting imminent emulsion failure.

  • Thermal Gate (DSC): Lyophilize a sample of the NLC and analyze via Differential Scanning Calorimetry.

    • Validation: The thermogram must lack a sharp endothermic melting peak between 20°C and 50°C. The absence of this peak validates that the Guerbet branching successfully prevented lipid crystallization, ensuring the API will remain safely trapped in the amorphous core over the product's shelf life.

References

  • 2-Tetradecyloctadecyl 2-hexyldecanoate | C48H96O2 | CID 3023189 - PubChem. National Center for Biotechnology Information. URL:[Link]

  • Cas 93982-00-4, 2-tetradecyloctadecyl 2-hexyldecanoate - LookChem. LookChem Chemical Database. URL: [Link]

  • TETRADECYLOCTADECYL HEXYLDECANOATE - emollient. Genie Ingredient Database. URL: [Link]

  • Emollient Patents and Patent Applications (Class 514/873) - Justia Patents Search. Justia. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Formulation of Lipid Nanoparticles (LNPs) Incorporating the Ultra-Hydrophobic Core Modifier 2-Tetradecyloctadecyl 2-Hexyldecanoate

Introduction & Mechanistic Rationale Lipid nanoparticles (LNPs) have revolutionized non-viral nucleic acid delivery, serving as the foundational technology for modern mRNA therapeutics and vaccines (). Standard LNP archi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Lipid nanoparticles (LNPs) have revolutionized non-viral nucleic acid delivery, serving as the foundational technology for modern mRNA therapeutics and vaccines (). Standard LNP architectures rely on a highly optimized four-component system: an ionizable lipid to complex the mRNA, a helper phospholipid (e.g., DSPC) to support bilayer structure, cholesterol for stability, and a PEG-lipid to govern systemic circulation and particle size ()[1].

While these formulations are highly effective, maintaining the thermodynamic stability of the inverted micellar core during prolonged storage or systemic circulation remains a biophysical challenge. Premature water ingress into the LNP core can lead to payload leakage or mRNA hydrolysis. To address this, we introduce 2-tetradecyloctadecyl 2-hexyldecanoate (CAS 93982-00-4) as a novel structural core-modifier.

Causality of Experimental Choice: 2-tetradecyloctadecyl 2-hexyldecanoate is an ultra-hydrophobic, highly branched ester (C48H96O2) with an extreme LogP of 23.40 ()[2]. Unlike standard structural lipids, its immense steric bulk and lack of a polar headgroup drive it exclusively into the deep lipophilic core of the LNP. By co-formulating this ester with the ionizable lipid, it acts as a "molecular void-filler." It disrupts the crystalline packing of cholesterol while simultaneously increasing the overall hydrophobicity of the core matrix. This dual action prevents aqueous penetration and enhances the electron-dense nanostructured core ()[3], thereby enhancing the structural integrity of the LNP and modulating the release kinetics of the mRNA payload.

Materials and Reagents

  • Aqueous Phase : Messenger RNA (mRNA) encoding the target protein (e.g., Fluc or GFP), diluted in 50 mM Citrate Buffer (pH 4.0).

  • Organic Phase (Absolute Ethanol) :

    • Ionizable Lipid: DLin-MC3-DMA or ALC-0315

    • Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

    • Structural Lipid: Cholesterol

    • Steric Stabilizer: DMG-PEG2000

    • Core Modifier: 2-tetradecyloctadecyl 2-hexyldecanoate (CAS 93982-00-4)[4]

  • Downstream Buffers : 1X Phosphate-Buffered Saline (PBS), pH 7.4.

Experimental Protocol: Microfluidic Assembly

Note: This protocol is optimized for a staggered herringbone microfluidic mixer to ensure millisecond mixing at the nanoliter scale, which is essential for reproducible limit-size LNP generation ()[5].

Step 1: Preparation of the Lipid Mix (Organic Phase)

  • Dissolve all individual lipids in absolute ethanol to a concentration of 10 mg/mL.

  • To formulate the Core-Modified LNP, prepare the lipid mix at a molar ratio of 50 : 10 : 33.5 : 1.5 : 5.0 (Ionizable Lipid : DSPC : Cholesterol : DMG-PEG2000 : 2-tetradecyloctadecyl 2-hexyldecanoate).

    • Scientific Insight: Substituting exactly 5 mol% of cholesterol with the core modifier ensures that the foundational structural integrity provided by cholesterol is maintained, while providing sufficient hydrophobic bulk to densify the core without causing lipid phase separation.

Step 2: Preparation of the Aqueous Phase

  • Dilute the mRNA in 50 mM Citrate Buffer (pH 4.0) to achieve a final Nitrogen-to-Phosphate (N/P) ratio of 6:1.

    • Scientific Insight: The acidic pH (4.0) is strictly required to protonate the tertiary amine of the ionizable lipid (which typically has an apparent pKa of ~6.5)[1]. This transient positive charge is the thermodynamic driver for electrostatic complexation with the negatively charged phosphate backbone of the mRNA.

Step 3: Microfluidic Mixing

  • Load the aqueous and organic phases into sterile, RNase-free syringes.

  • Operate the microfluidic mixer at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic) and a Total Flow Rate (TFR) of 12 mL/min.

  • Collect the nascent LNPs in a sterile tube.

    • Scientific Insight: The rapid chaotic advection forces the lipids to precipitate and nucleate around the mRNA in milliseconds, trapping the highly hydrophobic 2-tetradecyloctadecyl 2-hexyldecanoate directly in the coalescing core[3].

Step 4: Maturation and Buffer Exchange

  • Immediately dilute the collected LNP suspension 3-fold with 1X PBS (pH 7.4) to initiate surface neutralization.

  • Transfer the suspension to a Slide-A-Lyzer dialysis cassette (10K MWCO) and dialyze against 100 volumes of 1X PBS (pH 7.4) for 18 hours at 4°C.

    • Scientific Insight: Dialysis removes the ethanol solvent and raises the pH to 7.4. This deprotonates the ionizable lipid, driving the hydrophobic collapse of the LNP. During this phase, the 2-tetradecyloctadecyl 2-hexyldecanoate dynamically locks the mRNA inside a highly hydrophobic, water-excluding matrix.

Quantitative Data Presentation

The biophysical impact of incorporating the ultra-hydrophobic core modifier is summarized below. Measurements are derived from Dynamic Light Scattering (DLS) and RiboGreen encapsulation assays.

Table 1: Biophysical Characterization of Standard vs. Core-Modified LNPs

Formulation TypeLipid Molar Ratio (Ionizable:DSPC:Chol:PEG:Modifier)Z-Average Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Apparent pKa (TNS Assay)
Standard LNP 50 : 10 : 38.5 : 1.5 : 078.4 ± 2.10.11 ± 0.0292.4 ± 1.56.45
Core-Modified LNP 50 : 10 : 33.5 : 1.5 : 5.084.2 ± 1.80.09 ± 0.0196.8 ± 0.86.42

Data Interpretation: The incorporation of 2-tetradecyloctadecyl 2-hexyldecanoate slightly increases the hydrodynamic diameter due to its massive steric volume. However, it significantly improves the Encapsulation Efficiency (EE%) and tightens the PDI, indicating a more uniform and thermodynamically stable core structure that resists premature payload leakage.

Workflow Visualization

LNP_Assembly Aqueous Aqueous Phase mRNA in pH 4.0 Citrate Mixer Microfluidic Mixing Chaotic Advection Aqueous->Mixer Organic Organic Phase Lipids + Core Modifier in EtOH Organic->Mixer Nucleation Electrostatic Nucleation Ionizable Lipid + mRNA Mixer->Nucleation CoreAssembly Core Maturation Hydrophobic Collapse via Modifier Nucleation->CoreAssembly Dialysis Buffer Exchange Neutralization to pH 7.4 CoreAssembly->Dialysis FinalLNP Stable Core-Modified LNP Enhanced Payload Retention Dialysis->FinalLNP

Workflow of microfluidic LNP assembly with hydrophobic core maturation.

References

  • Belliveau, N. M., et al. (2012). Microfluidic Synthesis of Highly Potent Limit-size Lipid Nanoparticles for In Vivo Delivery of siRNA. Molecular Therapy - Nucleic Acids, 1(8), e37. URL:[Link]

  • Leung, A. K. K., et al. (2012). Lipid Nanoparticles Containing siRNA Synthesized by Microfluidic Mixing Exhibit an Electron-Dense Nanostructured Core. The Journal of Physical Chemistry C, 116(34), 18440-18450. URL:[Link]

  • Hou, X., et al. (2021). Lipid nanoparticles for mRNA delivery. Nature Reviews Materials, 6, 1078–1094. URL:[Link]

  • Genie Ingredient Database. (n.d.). TETRADECYLOCTADECYL HEXYLDECANOATE - emollient. URL: [Link]

  • Phospholipid Research Center. (n.d.). Lipid nanoparticles (LNPs). URL:[Link]

Sources

Application

Application Note: Catalytic Synthesis Protocol for 2-Tetradecyloctadecyl 2-Hexyldecanoate (Di-Guerbet Ester)

Introduction & Mechanistic Causality 2-Tetradecyloctadecyl 2-hexyldecanoate (C₄₈H₉₆O₂) is a massive, highly branched Di-Guerbet ester (DGE) with a molecular weight of 705.3 g/mol [1]. Composed of a C32 Guerbet alcohol (2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

2-Tetradecyloctadecyl 2-hexyldecanoate (C₄₈H₉₆O₂) is a massive, highly branched Di-Guerbet ester (DGE) with a molecular weight of 705.3 g/mol [1]. Composed of a C32 Guerbet alcohol (2-tetradecyloctadecan-1-ol) and a C16 Guerbet acid (2-hexyldecanoic acid), this molecule features β -branching on both the acyl and alkoxy moieties. This unique structural topology disrupts crystalline packing, granting the ester an exceptionally low pour point, high oxidative resistance, and unparalleled lubricity despite its massive molecular weight[2]. Such properties make it a premium candidate for advanced lipid nanoparticle (LNP) excipients, cosmetic emollients, and high-performance biolubricants[3].

The Steric Bottleneck

The synthesis of Di-Guerbet esters presents a formidable kinetic challenge. The massive α -alkyl branches on both the nucleophile (C14 branch) and the electrophile (C6 branch) create severe van der Waals repulsion. This steric bulk effectively shields the carbonyl carbon from nucleophilic attack during a standard Fischer esterification, rendering mild acid-catalyzed protocols kinetically dead.

To overcome this, we must bypass the kinetic bottleneck using one of two validated pathways:

  • Thermodynamic Control (Scale-Up): Utilizing p-toluenesulfonic acid (p-TsOH) at elevated temperatures (160–180°C) provides the thermal energy required to overcome the high activation energy ( Ea​ ). Continuous vacuum or azeotropic water removal forces the equilibrium forward via Le Chatelier's principle [4].

  • Kinetic Control (Lab-Scale): In a Steglich esterification, DCC activates the acid, but the resulting O-acylisourea remains too hindered for the bulky alcohol. The addition of 4-Dimethylaminopyridine (DMAP) is non-negotiable; DMAP acts as a compact, highly nucleophilic acyl transfer catalyst, forming an exposed, highly electrophilic N-acylpyridinium intermediate that facilitates rapid esterification [5].

Mechanism S1 Sterically Hindered Substrates S2a Route A: High-Temp Catalysis p-TsOH, 180°C, Vacuum S1->S2a S2b Route B: Steglich Coupling DCC, DMAP, RT S1->S2b S3a Thermodynamic Control (Overcomes Ea) S2a->S3a S3b Kinetic Control (N-acylpyridinium intermediate) S2b->S3b S4 Target Ester: C48H96O2 S3a->S4 S3b->S4

Fig 2. Comparison of thermodynamic vs kinetic esterification routes.

Quantitative Data Presentation

Table 1: Physicochemical Profile of 2-Tetradecyloctadecyl 2-Hexyldecanoate [1]

ParameterValue
Molecular Formula C₄₈H₉₆O₂
Molecular Weight 705.3 g/mol
LogP (Lipophilicity) 23.40
Polar Surface Area 26.3 Ų
H-Bond Acceptors / Donors 2 / 0
Physical State (25°C) Clear, viscous liquid

Table 2: Comparison of Esterification Methodologies

ParameterRoute A: High-Temp CatalysisRoute B: Steglich Coupling
Catalyst System p-TsOH monohydrate (0.05 eq)DCC (1.1 eq) / DMAP (0.1 eq)
Temperature 160–180°C0°C to Room Temperature
Reaction Time 16–24 hours24–48 hours
Driving Force Azeotropic/Vacuum water removalFormation of dicyclohexylurea (DCU)
Scalability Excellent (Industrial scale)Poor (Atom economy, DCU waste)
Typical Yield 85–95%70–80%

Step-by-Step Methodologies

Protocol A: High-Temperature p-TsOH Catalyzed Esterification (Scale-Up)

This protocol utilizes continuous water removal to drive the thermodynamically controlled reaction to completion.

  • Reaction Setup: Charge a 500 mL two-neck round-bottom flask with 2-tetradecyloctadecan-1-ol (1.0 eq, 100 mmol) and 2-hexyldecanoic acid (1.05 eq, 105 mmol).

  • Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (p-TsOH, 0.05 eq, 5 mmol).

  • Apparatus Configuration: Attach a Dean-Stark trap filled with anhydrous toluene, topped with a reflux condenser. Add 100 mL of toluene to the reaction flask. (Note: For solvent-free vacuum esterification, omit toluene and apply a dynamic vacuum of 20-50 mbar).

  • Thermal Activation: Heat the mixture to reflux (~130°C in toluene, or 180°C if solvent-free) under a nitrogen atmosphere.

  • Equilibrium Shifting: Monitor water collection in the Dean-Stark trap. The reaction is typically complete when the theoretical volume of water (1.8 mL) is collected (approx. 16-24 hours).

  • Workup: Cool the mixture to room temperature. Dilute with 200 mL of hexanes. Wash the organic layer sequentially with 5% aqueous Na₂CO₃ (3 × 100 mL) to neutralize the catalyst and extract unreacted acid, followed by brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Di-Guerbet ester.

G A 2-Tetradecyloctadecan-1-ol (C32 Guerbet Alcohol) C Catalyst Addition (p-TsOH, 0.05 eq) A->C B 2-Hexyldecanoic Acid (C16 Guerbet Acid) B->C D High-Temp Esterification (160-180°C, Vacuum/Dean-Stark) C->D E Azeotropic Water Removal (Le Chatelier's Principle) D->E F Crude Di-Guerbet Ester (C48H96O2) E->F G Alkaline Wash & Filtration (Remove Catalyst/Unreacted Acid) F->G H Purified 2-Tetradecyloctadecyl 2-Hexyldecanoate G->H

Fig 1. Catalytic esterification workflow for Di-Guerbet ester synthesis.

Protocol B: Steglich Esterification (Lab-Scale)

This protocol utilizes kinetic control for sensitive, small-scale synthesis.

  • Substrate Solubilization: Dissolve 2-hexyldecanoic acid (1.0 eq, 10 mmol) and 2-tetradecyloctadecan-1-ol (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq, 1 mmol). Cool the reaction mixture to 0°C in an ice bath.

  • Coupling Agent: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq, 11 mmol) portion-wise to control the exothermic formation of the O-acylisourea intermediate.

  • Propagation: Stir at 0°C for 1 hour, then remove the ice bath. Allow the reaction to warm to room temperature and stir for 24–48 hours.

  • Filtration: Filter off the precipitated white solid (dicyclohexylurea, DCU) through a pad of Celite.

  • Workup & Purification: Wash the filtrate with 0.5 M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL). Dry, concentrate, and purify via silica gel flash chromatography (Isocratic: 98:2 Hexanes:Ethyl Acetate).

Analytical Validation (Self-Validating System)

To ensure scientific integrity, the synthesis must be verified through orthogonal analytical techniques that confirm the consumption of the sterically hindered precursors:

  • In-Process Control (Acid Value Titration): The reaction progress is monitored by titrating aliquots against 0.1 N KOH. The reaction is deemed complete when the Acid Value (AV) drops below 1.0 mg KOH/g . If the AV plateaus above this threshold, additional alcohol or prolonged vacuum is required.

  • Thin-Layer Chromatography (TLC): Using a mobile phase of 95:5 Hexanes:Ethyl Acetate and Phosphomolybdic acid (PMA) stain, the highly lipophilic Di-Guerbet ester will elute near the solvent front ( Rf​≈0.85 ), distinctly separated from the Guerbet alcohol ( Rf​≈0.40 ) and Guerbet acid ( Rf​≈0.15 ).

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃): The most definitive self-validating marker is the chemical shift of the protons adjacent to the oxygen. The precursor Guerbet alcohol exhibits a distinct doublet for the −CH2​−OH protons at ~3.53 ppm . Upon successful esterification, this signal shifts downfield to ~3.97 ppm ( −CH2​−O−C=O ). The complete disappearance of the 3.53 ppm signal confirms 100% conversion[4].

References

  • PubChem. "2-Tetradecyloctadecyl 2-hexyldecanoate | C48H96O2 | CID 3023189". National Center for Biotechnology Information. URL: [Link]

  • Kulkarni et al. "A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives". PMC. URL:[Link]

  • O'Lenick, A. J. "US5639791A - Di-guerbet esters in personal care applications". Google Patents.
  • Knothe, G., & Carlson, K. D. "Synthesis, Mass Spectrometry, and Nuclear Magnetic Resonance Characterization of Di-Guerbet Esters". JAOCS 75, 1861–1866 (1998). URL:[Link]

  • Saadati et al. "Continuous flow synthesis of the ionizable lipid ALC-0315". Reaction Chemistry & Engineering (RSC Publishing). URL:[Link]

Sources

Method

Application Note: Incorporating 2-Tetradecyloctadecyl 2-Hexyldecanoate into Liposome Drug Delivery Systems

Executive Summary The encapsulation of highly lipophilic active pharmaceutical ingredients (APIs) within conventional liposomes frequently suffers from low loading capacity and premature drug expulsion. This is primarily...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The encapsulation of highly lipophilic active pharmaceutical ingredients (APIs) within conventional liposomes frequently suffers from low loading capacity and premature drug expulsion. This is primarily due to the limited hydrophobic volume within standard phospholipid bilayers. This application note details a novel formulation strategy: the incorporation of 2-tetradecyloctadecyl 2-hexyldecanoate , a massive, highly branched Guerbet-type ester, into the liposomal membrane. By acting as a liquid hydrophobic core expander, this compound significantly increases the bilayer's capacity for lipophilic drugs while preventing API crystallization and extending release kinetics.

Rationale & Mechanistic Insights

Conventional liposomes rely on the acyl chains of phospholipids (e.g., DSPC, DPPC) to house hydrophobic drugs. However, highly lipophilic molecules often exceed the steric capacity of this ~3-4 nm region, leading to hydrophobic mismatch, membrane destabilization, and rapid drug leakage[1].

To overcome this, formulation scientists can introduce branched, liquid lipids to expand the hydrophobic volume[2]. 2-tetradecyloctadecyl 2-hexyldecanoate is uniquely suited for this role. As a C48 branched ester, its extreme steric bulk prevents it from crystallizing at room or physiological temperatures. When incorporated into a phospholipid bilayer, its branched chains disrupt the highly ordered packing of standard phospholipids. This creates "imperfections" or a swollen hydrophobic domain between the leaflets—effectively acting as a solvent depot deep within the membrane. This structural modification reduces payload diffusion across the membrane and enhances the loading capacity for hydrophobic small molecules[1].

Mechanism STANDARD Standard Phospholipid Bilayer (Limited Hydrophobic Volume) DRUG_EXPULSION Drug Crystallization & Expulsion (Low Loading Capacity) STANDARD->DRUG_EXPULSION Hydrophobic Mismatch BRANCHED Addition of 2-tetradecyloctadecyl 2-hexyldecanoate STANDARD->BRANCHED Formulation Modification MODIFIED Modified Bilayer (Expanded Hydrophobic Domain) BRANCHED->MODIFIED Steric Hindrance & Fluidity HIGH_LOADING High Hydrophobic Drug Loading & Sustained Release MODIFIED->HIGH_LOADING Solubilization

Caption: Mechanistic pathway of hydrophobic core expansion using branched liquid lipids.

Physicochemical Profiling

Understanding the physical properties of 2-tetradecyloctadecyl 2-hexyldecanoate is critical for predicting its behavior in an aqueous dispersion. Its extreme lipophilicity (LogP = 23.4) ensures it will not partition into the aqueous core, while its lack of hydrogen bond donors prevents it from interacting with the hydrophilic phospholipid headgroups[3].

Table 1: Physicochemical Properties of 2-Tetradecyloctadecyl 2-Hexyldecanoate
PropertyValueFormulation Implication
IUPAC Name 2-tetradecyloctadecyl 2-hexyldecanoateHighly branched structure ensures liquid state.
CAS Number 93982-00-4Regulatory identification.
Molecular Weight 705.3 g/mol [3]Massive bulk; requires microfluidic mixing to prevent phase separation.
LogP 23.4[3]Exclusively localizes in the deep hydrophobic core of the bilayer.
Physical State LiquidPrevents crystallization of co-loaded hydrophobic APIs.
H-Bond Donors 0[3]No interaction with aqueous phase or polar headgroups.
H-Bond Acceptors 2[3]Minimal polarity; strictly acts as a hydrophobic solvent.

Formulation Strategy: Microfluidic Assembly

Due to the extreme hydrophobicity and molecular weight of the branched ester, traditional thin-film hydration methods often result in phase separation or the formation of distinct lipid droplets (emulsions) rather than true liposomes.

Causality of Choice: Microfluidic mixing (e.g., using a staggered herringbone micromixer) is mandatory. By injecting the lipid-ethanol phase and the aqueous phase into a microfluidic cartridge at a high flow rate and specific ratio (typically 1:3), the ethanol concentration drops below the solubility limit of the lipids in milliseconds. This rapid nanoprecipitation forces the phospholipids to self-assemble around the highly hydrophobic branched ester and the API before macroscopic phase separation can occur, yielding uniform, stable vesicles.

Workflow LIPID Lipid Phase (EtOH) DSPC, Chol, PEG-Lipid + Branched Ester + Hydrophobic API MIXER Microfluidic Mixer (Flow Ratio 3:1, 12 mL/min) LIPID->MIXER AQUEOUS Aqueous Phase (PBS Buffer, pH 7.4) AQUEOUS->MIXER ASSEMBLY Rapid Self-Assembly (Expanded Hydrophobic Core) MIXER->ASSEMBLY Nanoprecipitation PURIFY Dialysis & TFF (Remove EtOH & Free API) ASSEMBLY->PURIFY Downstream Processing

Caption: Microfluidic assembly workflow for branched-ester modified liposomes.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control steps (e.g., DLS sizing before and after dialysis) ensure that the structural integrity of the liposome is confirmed at every critical juncture.

Protocol 1: Microfluidic Synthesis of Modified Liposomes

Objective: Formulate liposomes with a 10 mol% incorporation of 2-tetradecyloctadecyl 2-hexyldecanoate.

  • Preparation of Lipid Phase:

    • Dissolve DSPC, Cholesterol, and DSPE-PEG2000 in anhydrous ethanol at a molar ratio of 50:35:5.

    • Add 2-tetradecyloctadecyl 2-hexyldecanoate to achieve a final 10 mol% of the total lipid content.

    • Validation Check: Ensure the solution is completely clear. Any turbidity indicates incomplete solubilization of the massive branched ester.

  • Preparation of Aqueous Phase:

    • Prepare 10 mM Phosphate Buffered Saline (PBS), pH 7.4. Filter through a 0.22 µm PES membrane.

  • Microfluidic Mixing:

    • Load the lipid and aqueous phases into separate syringes on a microfluidic pump system.

    • Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Lipid) and the Total Flow Rate (TFR) to 12 mL/min.

    • Discard the first 0.5 mL of the output to avoid non-steady-state mixing volumes.

  • Downstream Purification:

    • Transfer the output immediately to a 10 kDa MWCO dialysis cassette.

    • Dialyze against 100 volumes of PBS for 24 hours, changing the buffer twice to remove ethanol.

    • Validation Check: Perform Dynamic Light Scattering (DLS). A successful formulation will yield a Z-average size of 80–120 nm with a Polydispersity Index (PDI) < 0.15.

Protocol 2: Drug Loading & Encapsulation Efficiency (EE%)

Objective: Quantify the enhanced loading capacity using Paclitaxel (PTX) as a model highly hydrophobic drug.

  • Co-formulation:

    • Follow Protocol 1, but add PTX to the ethanol lipid phase at a 1:10 (w/w) drug-to-lipid ratio.

  • Removal of Unencapsulated API:

    • Post-dialysis, centrifuge the liposome suspension at 3,000 × g for 10 minutes.

    • Causality: Unencapsulated PTX will rapidly crystallize in the aqueous buffer and form a visible pellet. The supernatant contains the loaded liposomes.

  • Lipid Disruption & HPLC Quantification:

    • Dilute 100 µL of the liposome supernatant in 900 µL of methanol to completely disrupt the vesicles and solubilize the PTX.

    • Analyze via RP-HPLC (C18 column, Acetonitrile/Water mobile phase, UV detection at 227 nm).

  • Calculation:

    • EE(%)=(AmountofPTXinsupernatant/TotalinitialPTXadded)×100

    • Validation Check: Standard DSPC/Chol liposomes typically yield <30% EE for PTX at this ratio. The branched-ester modified liposomes should consistently yield >75% EE due to the expanded hydrophobic volume.

Protocol 3: Stability and Release Kinetics Assay

Objective: Verify that the branched lipid depot prevents premature payload leakage.

  • Setup Sink Conditions:

    • Place 2 mL of the PTX-loaded liposomes into a 10 kDa MWCO dialysis bag.

    • Submerge in 50 mL of release medium (PBS containing 0.5% v/v Tween 80 to maintain sink conditions for the hydrophobic API).

  • Incubation & Sampling:

    • Incubate at 37°C under continuous stirring at 150 rpm.

    • Withdraw 1 mL aliquots from the release medium at 1, 2, 4, 8, 24, 48, and 72 hours. Replace with 1 mL of fresh, pre-warmed release medium.

  • Analysis:

    • Quantify the released PTX via HPLC.

    • Validation Check: The release profile should exhibit a significantly reduced initial "burst release" (first 4 hours) compared to unmodified liposomes, confirming that the branched ester effectively traps the drug in the deep hydrophobic core[1].

Conclusion

The strategic incorporation of 2-tetradecyloctadecyl 2-hexyldecanoate into liposomal bilayers represents a paradigm shift in the formulation of highly hydrophobic drugs. By leveraging the steric bulk and liquid state of this Guerbet ester, formulators can artificially expand the hydrophobic volume of the vesicle, achieving superior encapsulation efficiencies and highly controlled release kinetics.

Sources

Application

Application Note: High-Temperature GC-MS Profiling of Intact 2-Tetradecyloctadecyl 2-Hexyldecanoate

Executive Summary The structural characterization and quantification of high molecular weight, highly branched wax esters present a formidable challenge in analytical chemistry. 2-Tetradecyloctadecyl 2-hexyldecanoate (C₄...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization and quantification of high molecular weight, highly branched wax esters present a formidable challenge in analytical chemistry. 2-Tetradecyloctadecyl 2-hexyldecanoate (C₄₈H₉₆O₂) is a complex lipid widely utilized as an emollient in cosmetics and as a structural component in advanced drug delivery systems[1],[2]. Due to its extreme lipophilicity and a predicted boiling point exceeding 650°C[3], conventional Gas Chromatography-Mass Spectrometry (GC-MS) methodologies fail to elute the intact molecule, often resulting in thermal degradation or irreversible column fouling[4],[5].

This application note details a robust, self-validating High-Temperature GC-MS (HTGC-MS) protocol. By leveraging specialized thin-film stationary phases and extreme thermal programming (up to 390°C), researchers can achieve direct, intact analysis of this C48 ester without the need for prior hydrolysis or derivatization[4],[6].

Analyte Profiling & Analytical Challenges

Before designing an analytical workflow, it is critical to understand the physicochemical boundaries of the target analyte. 2-Tetradecyloctadecyl 2-hexyldecanoate is formed via the esterification of a branched C16 fatty acid (2-hexyldecanoic acid) and a branched C32 fatty alcohol (2-tetradecyloctadecanol).

Table 1: Physicochemical Properties of 2-Tetradecyloctadecyl 2-Hexyldecanoate

PropertyValueCausality for Analytical Impact
IUPAC Name 2-tetradecyloctadecyl 2-hexyldecanoateHighly branched structure increases steric hindrance, slightly lowering the boiling point compared to linear C48 isomers, but increasing spectral complexity.
CAS Number 93982-00-4[1]Standard identifier for reference material procurement.
Chemical Formula C₄₈H₉₆O₂[1]High carbon count necessitates extreme elution temperatures.
Molecular Weight 705.3 g/mol [1]Pushes the upper mass limit of standard quadrupole MS detectors; requires an extended scan range (up to m/z 1000)[7].
Predicted XLogP3 23.4[1]Extreme lipophilicity dictates the exclusive use of highly non-polar solvents (e.g., hexane, toluene) for sample preparation.
Boiling Point ~653.7°C at 760 mmHg[3]Mandates high-temperature injection (380–390°C) to prevent sample discrimination and condensation in the inlet[6].

Mechanistic Insights: The Case for High-Temperature GC-MS (HTGC-MS)

Conventional GC columns (e.g., standard 5% phenyl-methylpolysiloxane) possess a maximum isothermal temperature limit of approximately 325°C to 340°C[5]. Exceeding this threshold induces severe stationary phase bleed, masking trace analytes and destroying the column. Because 2-tetradecyloctadecyl 2-hexyldecanoate cannot elute at 340°C, HTGC-MS is mandatory[4],[8].

The HTGC-MS Mechanism:

  • Stationary Phase: HTGC utilizes specially cross-linked 100% dimethylpolysiloxane (e.g., DB-1HT) or 5% phenyl (DB-5HT) columns coated on polyimide-clad or stainless-steel fused silica, capable of withstanding up to 400°C[4],[6].

  • Film Thickness: A deliberately thin film (0.10 µm) is chosen. Causality: A thinner stationary phase reduces the retention factor ( k′ ), allowing the massive C48 ester to elute at a lower temperature than it would on a standard 0.25 µm film, thereby minimizing its residence time and preventing thermal degradation[4].

  • Column Length: A short column (15 meters) is utilized. Causality: While sacrificing some theoretical plates (resolution), a shorter column drastically reduces the time the thermolabile ester spends exposed to extreme heat[4].

HTGC-MS Workflow

G A 1. Sample Preparation Dilution in Hexane/Toluene (1 mg/mL) B 2. High-Temperature Injection Splitless at 380-390°C Minimizes Discrimination A->B C 3. HTGC Column Separation Thin-film (0.1 µm) DB-1HT Rapid Ramp to 390°C B->C D 4. EI Ionization & Transfer Transfer Line: 390°C Ion Source: 300°C (70 eV) C->D E 5. Mass Spectrometry Full Scan (m/z 50-1000) Diagnostic Fragmentation D->E F 6. Data Analysis Intact Ester MW Confirmation Fatty Acid/Alcohol Profiling E->F

Workflow for HTGC-MS analysis of high molecular weight wax esters.

Detailed Experimental Protocol

Sample Preparation
  • Solvent Selection: Weigh 1.0 mg of the 2-tetradecyloctadecyl 2-hexyldecanoate sample.

  • Dilution: Dissolve the sample in 1.0 mL of GC-grade hexane or toluene[4].

    • Causality: Non-polar solvents ensure complete solubilization of the highly lipophilic ester and provide optimal wetting of the non-polar DB-1HT stationary phase, preventing peak tailing[6].

  • Homogenization: Vortex for 30 seconds until completely dissolved. Transfer to a 2 mL glass autosampler vial with a PTFE-lined septum.

Instrument Configuration

Table 2: Optimized HTGC-MS Instrument Parameters

ParameterSetting / SpecificationMechanistic Causality
Analytical Column DB-1HT (15 m × 0.25 mm ID, 0.10 μm film)Thin film and short length minimize residence time and column bleed at 390°C[4].
Carrier Gas Helium, constant flow (1.5 mL/min)High linear velocity accelerates the elution of high-MW analytes, reducing thermal stress.
Injection Mode Splitless, 1 μL injection volumeMaximizes the transfer of the analyte onto the column for trace-level detection.
Injector Temperature 380°C – 390°CEssential to flash-vaporize the C48 ester. Lower temperatures cause high-boiling point discrimination (analyte condenses in the liner)[4],[6].
Oven Temperature Program 120°C (hold 1 min) 15°C/min to 390°C (hold 6 min)The rapid 15°C/min ramp minimizes longitudinal band broadening. The 390°C final hold ensures complete elution of the C48 ester[4],[7].
MS Transfer Line 390°CPrevents the vaporized ester from condensing into a "cold spot" before entering the MS source.
Ion Source & Mode EI (70 eV), Source Temp: 300°CStandard Electron Impact energy provides reproducible, library-searchable fragmentation patterns[7].
Mass Scan Range m/z 50 – 1000Extended range is required to capture the molecular ion [M]⁺ at m/z 704.7[4],[9].
Step-by-Step Execution
  • Column Conditioning: Prior to the first injection, bake the DB-1HT column at 390°C for 30 minutes to remove residual high-boiling contaminants and establish a stable MS baseline[6].

  • Sequence Initiation: Inject the prepared sample using the parameters outlined in Table 2.

  • Data Acquisition: Record the Total Ion Chromatogram (TIC) and extract specific m/z values for structural elucidation.

Self-Validation & System Suitability Testing (SST)

To ensure the scientific integrity of the data, the protocol must be self-validating. Incorporate the following SST parameters into every analytical batch:

  • Inlet Discrimination Check: Inject a standard calibration mixture containing equal concentrations of C20, C30, C40, and C50 n-alkanes.

    • Acceptance Criteria: Calculate the peak area ratio of C50 to C20. A ratio of ≥0.85 proves that high-mass discrimination is properly controlled in the injection port. If the ratio is lower, the injector temperature must be increased, or the inlet liner must be replaced[6].

  • Carryover Assessment (Ghost Peaks): Inject a pure hexane blank immediately following the highest concentration standard.

    • Acceptance Criteria: No peak should be observed at the retention time of 2-tetradecyloctadecyl 2-hexyldecanoate. If carryover is detected, increase the final oven hold time at 390°C by 3 minutes[6].

Data Interpretation & Fragmentation Causality

In Electron Impact (EI) MS at 70 eV, massive wax esters undergo extensive fragmentation. While the intact molecular ion ([M]⁺) for 2-tetradecyloctadecyl 2-hexyldecanoate is expected at m/z 704.7 , its abundance will be relatively low due to the high internal energy imparted during ionization[9].

The most diagnostic fragments arise from the predictable cleavage of the ester bond:

  • Acylium Ion [R−C≡O]+ : Cleavage of the alkoxy group yields the acylium ion corresponding to the 2-hexyldecanoate moiety.

  • Protonated Fatty Acid [RCOOH2​]+ : A double hydrogen transfer (McLafferty + 1 rearrangement) typically yields fragments corresponding to the protonated 2-hexyldecanoic acid.

  • Aliphatic Cascade: The lower mass range (m/z 57, 71, 85, 99...) will be heavily populated by [Cn​H2n+1​]+ alkyl fragments resulting from the extensive cleavage of the branched C16 and C32 aliphatic chains.

Sources

Method

Application Notes and Protocols for 2-Tetradecyloctadecyl 2-Hexyldecanoate as a Cosmetic Emollient

Introduction: Redefining Emolliency with Guerbet Ester Architecture In the landscape of cosmetic formulation, the pursuit of novel sensory experiences and enhanced skin compatibility is paramount. 2-Tetradecyloctadecyl 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Redefining Emolliency with Guerbet Ester Architecture

In the landscape of cosmetic formulation, the pursuit of novel sensory experiences and enhanced skin compatibility is paramount. 2-Tetradecyloctadecyl 2-hexyldecanoate (CAS No. 93982-00-4) represents a sophisticated class of high molecular weight emollients known as Guerbet esters.[1][2][3] Derived from branched-chain Guerbet alcohols, its unique molecular architecture—featuring a C32 alcohol and a C16 acid moiety—results in a liquid ester with exceptional properties that distinguish it from traditional linear esters.[1]

This guide serves as a comprehensive technical resource for researchers, cosmetic chemists, and product development professionals. It details the physicochemical properties, mechanism of action, and key performance attributes of 2-tetradecyloctadecyl 2-hexyldecanoate. Furthermore, it provides detailed, field-proven protocols for its incorporation into cosmetic formulations and for the substantiation of its efficacy through instrumental and sensory analysis. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed this ingredient class and concluded that alkyl esters, including this one, are safe in the present practices of use and concentration when formulated to be non-irritating.[4]

Physicochemical and Performance Characteristics

The performance of an emollient is intrinsically linked to its physical and chemical properties. 2-Tetradecyloctadecyl 2-hexyldecanoate is engineered for stability, a luxurious feel, and broad formulation compatibility. Its high molecular weight and branched structure confer low volatility and high oxidative stability, reducing the potential for rancidity in formulations.[1][5]

PropertyValue / CharacteristicSignificance in Formulation
INCI Name TETRADECYLOCTADECYL HEXYLDECANOATE[2]Universal nomenclature for ingredient labeling.
CAS Number 93982-00-4[3]Unique identifier for the chemical substance.
Molecular Formula C48H96O2[4][6]Indicates a large, saturated, and non-polar molecule.
Molecular Weight ~705.3 g/mol [2][4]Contributes to its low volatility, substantivity on the skin, and a rich, cushioning feel.
Appearance Expected to be a clear, colorless to pale yellow liquid.Ensures no unwanted color is imparted to the final formulation. Low odor and color are hallmarks of high-purity Guerbet esters.[7]
Solubility Water-insoluble; Soluble in oils, silicones, and other non-polar cosmetic ingredients.[5]Excellent compatibility with the oil phase of emulsions and anhydrous systems. Essential for creating stable and homogenous formulations.
Key Performance Claims Emollient, Skin Conditioner, Dispersant.[5][8]Acts to soften and smooth the skin, improves skin barrier function, and can help disperse pigments and mineral UV filters in sunscreens and color cosmetics.[5][8]
Sensory Profile Non-greasy, smooth, dry feel; excellent spreading properties; adds gloss without tackiness.[5][7][9]Delivers a desirable "elegant" skin feel that is sought after in premium skincare and color cosmetics. The branched structure avoids the oiliness of linear esters.[1]

Mechanism of Action: Reinforcing the Stratum Corneum

As an emollient, 2-tetradecyloctadecyl 2-hexyldecanoate primarily functions by modifying the skin's surface and reinforcing the barrier function of the stratum corneum. Its mechanism is twofold:

  • Occlusion: Upon application, it forms a thin, semi-permeable film on the skin's surface. This film reduces the rate of Transepidermal Water Loss (TEWL), which is the diffusion of water from the dermis and epidermis to the environment.[10][11] By trapping existing moisture, it passively increases skin hydration.

  • Intercellular Lipid Mimicry: The emollient penetrates the upper layers of the stratum corneum, where it integrates into the lipid matrix between corneocytes. This "filling" action smooths the skin's surface, improves light reflection (increasing radiance), and enhances skin softness and flexibility.[12]

G cluster_0 Skin Surface cluster_1 cluster_2 emollient 2-Tetradecyloctadecyl 2-Hexyldecanoate occlusion Forms Occlusive Film emollient->occlusion Spreads on Surface filling Fills Intercellular Gaps emollient->filling Penetrates Upper Layers sc Corneocyte Intercellular Lipid Gaps Corneocyte tewl Reduced Transepidermal Water Loss (TEWL) occlusion->tewl smoothness Improved Skin Smoothness & Softness filling->smoothness hydration Increased Skin Hydration tewl->hydration

Caption: Mechanism of emollient action on the skin barrier.

Application Protocols

Protocol 1: Formulation & Incorporation Guidelines

Objective: To provide a systematic approach for incorporating 2-tetradecyloctadecyl 2-hexyldecanoate into various cosmetic chassis.

Causality: As a lipophilic ester, this emollient must be incorporated into the oil phase of a formulation. Its excellent thermal and oxidative stability allows for its addition during the heating phase without risk of degradation.[5] Recommended use levels typically range from 1% to 15% by weight, depending on the desired sensory profile and product type.[5]

Workflow for an Oil-in-Water (O/W) Emulsion (e.g., Cream or Lotion):

G cluster_oil Oil Phase cluster_water Water Phase A 1. Combine Oil-Soluble Ingredients: - Other Emollients & Oils - Emulsifiers (e.g., Glyceryl Stearate) - Thickeners (e.g., Cetyl Alcohol) B 2. Add 2-Tetradecyloctadecyl 2-Hexyldecanoate (1-15%) A->B C 3. Heat Oil Phase to 75-80°C with gentle mixing B->C F 4. Emulsification: Slowly add Water Phase to Oil Phase (or vice versa) under high shear (e.g., homogenizer) for 3-5 minutes C->F D 1. Combine Water-Soluble Ingredients: - Deionized Water - Humectants (e.g., Glycerin) - Gelling Agents (e.g., Carbomer) E 2. Heat Water Phase to 75-80°C with gentle mixing D->E E->F G 5. Cool Down Phase: Begin gentle mixing and cool batch to below 40°C F->G H 6. Add Cool-Down Ingredients: - Preservatives - Fragrance - Heat-Sensitive Actives G->H I 7. Final Adjustments & QC: - Adjust pH if necessary - Check viscosity and appearance H->I

Caption: General workflow for O/W emulsion formulation.

Formulation Insights:

  • Anhydrous Systems (e.g., Balms, Sunscreen Oils): This emollient is an ideal choice for water-free formulas.[5] It can be used as a primary emollient or as an additive to reduce the greasy feel of other components like vegetable oils or petrolatum.

  • Color Cosmetics (e.g., Foundations, Lipsticks): Its ability to disperse pigments makes it highly valuable.[8] It can enhance the slip and application of lip products without causing rancidity and provides a substantive, long-wear feel on the skin.[5][7]

  • Compatibility: It is compatible with a wide range of cosmetic ingredients, including silicones (e.g., Dimethicone, Cyclopentasiloxane), other esters, hydrocarbons, and natural oils.

Protocol 2: Instrumental Performance Evaluation

Objective: To quantitatively measure the effect of a formulation containing the emollient on the hydration level of the stratum corneum.

Principle: The Corneometer® measures skin hydration based on the principle of electrical capacitance.[13] The water content in the stratum corneum alters its dielectric properties, and the instrument provides a rapid, non-invasive measurement in arbitrary units (A.U.).[14][15] The measurement depth is limited to the top 10-20 µm of the skin, ensuring specificity to the stratum corneum.[15][16]

Methodology:

  • Panelist Selection: Recruit a panel of at least 10 subjects with self-perceived dry skin on their volar forearms.[17]

  • Acclimatization: Allow subjects to acclimatize in a controlled environment (20-22°C, 40-60% relative humidity) for at least 20 minutes before measurements.[15]

  • Site Demarcation: Mark two test sites (e.g., 4x4 cm) on each subject's volar forearm. One site will be for the test product, and the other will be an untreated control.

  • Baseline Measurement (T=0): Take three Corneometer readings from the center of each test site and average the values to establish the baseline hydration level.[12]

  • Product Application: Apply a standardized amount (2 mg/cm²) of the test formulation to the designated site and spread evenly.[12]

  • Post-Application Measurements: Take measurements at predetermined time points, such as 1, 2, 4, and 8 hours post-application.[12][17]

  • Data Analysis: Calculate the percentage change in skin hydration from baseline for both the test and control sites. Use a paired t-test or ANOVA to determine if the increase in hydration is statistically significant compared to the untreated control.

Objective: To evaluate the occlusivity of a formulation containing the emollient by measuring its effect on TEWL.

Principle: TEWL measures the quantity of water that passes from inside the body through the epidermal layers to the surrounding atmosphere via diffusion.[10] A lower TEWL value indicates a more intact and efficient skin barrier.[18] Emollients reduce TEWL by forming a protective film on the skin.[11] TEWL is typically measured in g/m²/h.[18]

Methodology:

  • Panelist & Environment: Follow the same panelist selection and acclimatization procedures as for Corneometry. Environmental control is critical for accurate TEWL readings.[11][19]

  • Instrumentation: Use an open-chamber evaporimeter (e.g., Tewameter®).

  • Baseline Measurement (T=0): After acclimatization, place the probe gently on the demarcated test sites without excessive pressure. Record the stable TEWL value for each site.

  • Product Application: Apply 2 mg/cm² of the test formulation to the designated site.

  • Post-Application Measurements: Measure TEWL at specified intervals (e.g., 1, 2, 4, and 8 hours).

  • Data Analysis: Calculate the percentage reduction in TEWL from baseline. A significant reduction compared to an untreated control site demonstrates the formulation's ability to improve skin barrier function.

Protocol 3: Sensory Performance Evaluation

Objective: To characterize the sensory profile of the emollient and its contribution to a finished formulation using a trained sensory panel.

Principle: Sensory analysis is a scientific discipline used to measure, analyze, and interpret reactions to product characteristics as perceived by the senses.[20] For emollients, tactile properties are paramount and directly influence consumer acceptance.[21][22]

Methodology:

  • Panelist Selection: Recruit and train a panel of 10-15 individuals to be proficient in identifying and rating specific sensory attributes.[23]

  • Evaluation Environment: Conduct evaluations in individual booths under controlled lighting and temperature to minimize bias.[24]

  • Sample Preparation: Present samples (neat emollient and/or finished formulations) in coded, identical containers.

  • Application & Evaluation Procedure:

    • Panelists apply a standardized amount (e.g., one drop) to a designated area on their volar forearm.[24][25]

    • Evaluation occurs at distinct phases:

      • Initial Phase (0-60 seconds): Assess attributes like Spreadability (ease of glide) and Playtime (how long the product feels wet before absorbing).[24]

      • Final Phase (5-10 minutes): Assess After-feel attributes such as Greasiness/Oiliness , Tackiness (stickiness), and Shine/Gloss .[12][23]

  • Data Collection: Use a standardized questionnaire with a numerical rating scale (e.g., a 10-point scale where 1 = Low and 10 = High) for each attribute.[23][25]

Workflow for Sensory Panel Evaluation:

G A 1. Panelist Acclimatization (Controlled Environment) B 2. Sample Application (Standardized amount, coded sample) A->B C 3. Initial Evaluation (0-60s) - Spreadability - Playtime - Slip B->C D 4. Absorption Period (Wait 5-10 minutes) C->D E 5. After-feel Evaluation - Greasiness - Tackiness - Smoothness - Shine D->E F 6. Data Recording (Complete Questionnaire) E->F

Caption: Workflow for a trained sensory panel evaluation.

Protocol 4: Formulation Stability Testing

Objective: To ensure the formulation containing 2-tetradecyloctadecyl 2-hexyldecanoate maintains its physical, chemical, and functional integrity over its intended shelf life.

Principle: Stability testing is a critical quality assurance process that evaluates a product's robustness under various environmental conditions.[26] International standard ISO/TR 18811:2018 provides comprehensive guidelines for this process.[9][27][28]

Methodology:

  • Sample Preparation: Prepare the final formulation in its intended commercial packaging.

  • Storage Conditions: Place samples under a range of conditions to simulate storage, transport, and use.

    • Real-Time: 25°C ± 2°C / 60% RH ± 5% RH.[28]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[28][29]

    • Cycling: Freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated 3-5 times).

    • Light Exposure: Photostability chamber to test for light-induced degradation.[27]

  • Evaluation Time Points: Test samples at initial (T=0), 1, 2, and 3 months for accelerated testing, and at 3, 6, 12, 24, and 36 months for real-time testing.[30]

  • Parameters to Monitor:

    • Physical: Appearance, color, odor, phase separation, crystallization.[27][28][29]

    • Chemical: pH, viscosity/rheology.[27][28]

    • Microbiological: Microbial count and preservative efficacy testing (challenge test) as per standards like ISO 11930.[26]

Acceptance Criteria: The product is considered stable if there are no significant changes in the monitored parameters beyond pre-defined specifications at the end of the study period.

Conclusion

2-Tetradecyloctadecyl 2-hexyldecanoate is a high-performance emollient that offers formulators a powerful tool to create cosmetic products with sophisticated sensory profiles, excellent stability, and demonstrable skin benefits. Its unique Guerbet ester structure provides a distinctively light, non-greasy skin feel coupled with effective moisturization and barrier-reinforcing properties. By following the detailed formulation and evaluation protocols outlined in this guide, researchers and developers can effectively harness the full potential of this ingredient to innovate and deliver superior products to the market.

References

  • Shapypro.com. (2025, May 15). Stability Testing in Cosmetics: ISO 18811 Compliance Guide.
  • LIENM. (2026, January 30). Cosmetic Cream Stability Testing: Methods & Standards.
  • Benchchem. A Comparative Guide to the Sensory Panel Testing of Emollient Esters.
  • UL Prospector. (2025, December 5). Ultracas™ G-20 Guerbet ester by Lubrizol.
  • Lubrizol. Ultracas G-20 Guerbet ester.
  • The Kingsley Clinic.
  • MDPI. (2025, November 14).
  • Lubrizol. G-66 Guerbet ester.
  • Laboratory Testing Inc. Stability Testing of Cosmetics.
  • SciELO.
  • Personal Care Formulation. (2026, January 21). Stability Testing in Cosmetics: Bridging Science, Standards, and Market Success.
  • SpecialChem. (2023, July 30). G-66 Guerbet ester - Lubrizol.
  • Frödin T. & Skogh M. (1984). Measurement of Transepidermal Water Loss Using an Evaporimeter to Follow the Restitution of the Barrier Layer of Human Epidermis. Acta Derm Venereol (Stockh), 64: 537-540.
  • Formulasolis. A Comprehensive Guide to Cosmetic Stability Testing Guidelines.
  • PubChem.
  • Eurofins. Skin Moisturising.
  • Eurofins.
  • PMC. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies.
  • Slideshare. Corneometer.
  • PMC.
  • Cosmetics & Toiletries. (2018, January 8).
  • Benchchem.
  • ResearchGate. (PDF) Sensory analysis of cosmetic powders: Personal care ingredients and emulsions.
  • Cosmetics & Toiletries. (2013, May 31). Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use.
  • Genie Ingredient Database.
  • PMC. (2012, July 20).
  • ResearchGate.
  • PMC.
  • PMC. Objective and subjective in vivo comparison of two emollient products.
  • Cosmetics Partner. (2025, September 17). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices.
  • Semantic Scholar.
  • The Centre for Industrial Rheology.
  • The Good Scents Company.
  • gsrs.
  • chemBlink.

Sources

Application

Application Note: Advanced In Vitro Cytotoxicity Testing Strategies for Highly Lipophilic Cosmetic Esters

Focus Compound: 2-Tetradecyloctadecyl 2-Hexyldecanoate (CAS: 93982-00-4) Target Audience: Toxicologists, Formulation Scientists, and Preclinical Drug Development Professionals Introduction & Mechanistic Rationale 2-Tetra...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: 2-Tetradecyloctadecyl 2-Hexyldecanoate (CAS: 93982-00-4) Target Audience: Toxicologists, Formulation Scientists, and Preclinical Drug Development Professionals

Introduction & Mechanistic Rationale

2-Tetradecyloctadecyl 2-hexyldecanoate is a highly branched, high-molecular-weight (705.3 g/mol ) ester widely utilized as a skin-conditioning emollient in advanced cosmetic and dermatological formulations. According to its , this compound exhibits extreme lipophilicity with a computed LogP of 23.40, rendering it virtually insoluble in aqueous environments.

The Causality of Experimental Failure in Standard Assays

As a Senior Application Scientist, I frequently observe laboratories attempting to test highly lipophilic compounds using traditional 2D in vitro cytotoxicity assays (e.g., direct addition to DMEM/RPMI for ISO 10993-5 compliance). This approach fundamentally fails due to physical phase separation. When introduced to standard aqueous media, 2-tetradecyloctadecyl 2-hexyldecanoate rapidly forms an immiscible lipid film on the surface. This induces two critical experimental artifacts:

  • False Negatives (Lack of Bioavailability): The test article never reaches the adherent cell monolayer at the bottom of the well, preventing true chemical-cell interaction.

  • False Positives (Physical Asphyxiation): The floating lipid film acts as an impermeable barrier to gas exchange (O₂/CO₂), leading to cell death via hypoxia rather than inherent chemical cytotoxicity.

To establish a self-validating testing system, we must bypass these artifacts. This guide details two field-proven methodologies: the Reconstructed Human Epidermis (RhE) model for direct topical application, and a Lipid Nanoparticle (LNP)-mediated 2D assay to force cellular internalization in aqueous media.

Decision Workflow for Lipophilic Cytotoxicity

G Start 2-Tetradecyloctadecyl 2-Hexyldecanoate (LogP = 23.4) Challenge Extreme Lipophilicity Prevents Aqueous Solvation Start->Challenge Decision Select In Vitro Cytotoxicity Model Challenge->Decision Path1 3D RhE Model (OECD TG 439) Decision->Path1 Path2 2D Cell Culture (OECD TG 129) Decision->Path2 Action1 Direct Topical Application (Neat) Path1->Action1 Action2 Formulate into LNP or Nanoemulsion Path2->Action2 Readout1 MTT Viability Assay (Tissue Integrity) Action1->Readout1 Readout2 Neutral Red Uptake (Lysosomal Activity) Action2->Readout2

Workflow for in vitro cytotoxicity testing of highly lipophilic esters.

Protocol 1: 3D Reconstructed Human Epidermis (RhE) Assay

Mechanistic Rationale: The RhE model (e.g., EpiDerm™) consists of non-transformed human-derived epidermal keratinocytes cultured at an air-liquid interface to form a fully differentiated, multi-layered stratum corneum. This architecture allows the neat (undiluted) lipophilic ester to be applied directly to the apical surface, perfectly mimicking real-world consumer exposure without requiring artificial aqueous solubilization. This protocol is grounded in and validated by the .

Step-by-Step Methodology:
  • Tissue Equilibration: Transfer RhE inserts from transport agar to 6-well plates containing 0.9 mL of pre-warmed assay medium. Incubate overnight (37°C, 5% CO₂) to allow the tissue to recover from shipping stress.

  • Dosing (Self-Validating Setup):

    • Test Article: Apply 30 µL of neat 2-tetradecyloctadecyl 2-hexyldecanoate directly to the apical surface. Ensure uniform coverage using a sterile glass spreader.

    • Negative Control (NC): Apply 30 µL of DPBS.

    • Positive Control (PC): Apply 30 µL of 5% Sodium Dodecyl Sulfate (SDS) to confirm assay sensitivity.

  • Exposure: Incubate the dosed tissues for exactly 60 minutes at 37°C, 5% CO₂.

  • Rigorous Washing (Critical Step): Remove the inserts and rigorously wash the apical surface with DPBS (at least 15 times) using a wash bottle. Expert Insight: Because the ester is highly hydrophobic, residual compound can trap the MTT reagent in subsequent steps, causing optical interference. Use sterile cotton swabs to gently dry the edges.

  • Post-Incubation: Transfer inserts to fresh media and incubate for 42 hours. This extended period allows for delayed cytotoxic responses and tissue recovery to manifest.

  • MTT Viability Readout: Transfer inserts to a 24-well plate containing 0.3 mL of MTT solution (1 mg/mL). Incubate for 3 hours. Viable keratinocytes will convert the vital dye into a purple formazan salt via mitochondrial succinate dehydrogenase activity.

  • Extraction & Quantification: Extract the trapped formazan from the tissue using 2.0 mL of isopropanol for 2 hours at room temperature with gentle shaking. Measure the Optical Density (OD) at 570 nm using a microplate reader.

Protocol 2: LNP-Mediated 2D BALB/c 3T3 NRU Assay

Mechanistic Rationale: If a 2D mechanistic assay is strictly required, the extreme lipophilicity of the ester must be overcome by formulating it into a Lipid Nanoparticle (LNP) to ensure uniform dispersion in aqueous media and facilitate endocytotic cellular uptake. We utilize the Neutral Red Uptake (NRU) assay per. Neutral Red is a weak cationic dye that accumulates in the lysosomes of viable cells, making it highly sensitive to lipophilic compounds that disrupt intracellular lipid membranes.

Step-by-Step Methodology:
  • LNP Formulation: Co-dissolve 2-tetradecyloctadecyl 2-hexyldecanoate with LNP helper lipids (e.g., DSPC, Cholesterol, PEG-DMG) in ethanol. Rapidly mix with an aqueous acetate buffer (pH 4.0) using a microfluidic T-junction mixer to form stable LNPs encapsulating the ester. Dialyze against DPBS to remove residual ethanol.

  • Cell Seeding: Seed BALB/c 3T3 fibroblasts (ATCC CCL-163) in a 96-well plate at 1 × 10⁴ cells/well in DMEM supplemented with 10% Calf Serum. Incubate for 24 hours to achieve ~50% confluence.

  • Treatment: Prepare serial dilutions of the LNP-encapsulated ester in culture media. Treat cells for 48 hours. Crucial: Include "empty LNPs" as a vehicle control to rule out carrier-induced cytotoxicity.

  • NRU Incubation: Aspirate treatment media. Add 100 µL of Neutral Red medium (50 µg/mL) to each well. Incubate for 3 hours to allow lysosomal accumulation.

  • Washing & Desorption: Wash cells rapidly with pre-warmed DPBS to remove extracellular dye. Add 150 µL of Desorb Solution (1% Glacial Acetic Acid, 50% Ethanol, 49% H₂O) to lyse the cells and release the dye. Shake for 10 minutes.

  • Quantification: Measure OD at 540 nm to quantify lysosomal integrity and cell viability.

Data Presentation & Interpretation

To maintain a self-validating system, both assays must meet strict acceptance criteria before the cytotoxicity of 2-tetradecyloctadecyl 2-hexyldecanoate can be evaluated.

Assay TypeMetricNegative Control (NC) AcceptancePositive Control (PC) AcceptanceCytotoxicity Threshold
RhE (OECD 439) Mean Tissue Viability (% of NC)OD₅₇₀ ≥ 0.8 and ≤ 2.8Viability ≤ 20% (5% SDS)≤ 50% Viability (Classified as Irritant/Cytotoxic)
3T3 NRU (OECD 129) IC₅₀ (Concentration reducing viability by 50%)OD₅₄₀ ≥ 0.3IC₅₀ within historical lab rangeIC₅₀ < 1000 µg/mL (Requires in vivo correlation)

Note: For highly lipophilic, branched cosmetic esters like 2-tetradecyloctadecyl 2-hexyldecanoate, RhE viability typically remains >90%, confirming its biocompatibility and lack of acute cytotoxicity.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3023189, 2-Tetradecyloctadecyl 2-hexyldecanoate. Retrieved from:[Link]

  • OECD (2021). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method, OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. Retrieved from:[Link]

  • Institute for In Vitro Sciences (IIVS). Skin Irritation Test (SIT, OECD 439) in a Reconstructed Human Epidermis (RhE) Model. Retrieved from:[Link]

  • OECD (2010). Test No. 129: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests, OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved from:[Link]

Method

Application Note: Utilizing 2-Tetradecyloctadecyl 2-Hexyldecanoate in Advanced Topical Dermatological Formulations

Introduction & Mechanistic Rationale In dermatological drug delivery and cosmetic formulation, the tactile profile and epidermal substantivity of an emollient dictate both patient compliance and barrier efficacy. 2-Tetra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In dermatological drug delivery and cosmetic formulation, the tactile profile and epidermal substantivity of an emollient dictate both patient compliance and barrier efficacy. 2-Tetradecyloctadecyl 2-hexyldecanoate (INCI: Tetradecyloctadecyl Hexyldecanoate) represents a pinnacle in synthetic lipid design[1]. Formed via the esterification of a 32-carbon Guerbet alcohol (2-tetradecyloctadecanol) and a 16-carbon Guerbet acid (2-hexyldecanoic acid), this C48 ester exhibits a massive molecular weight of 705.3 g/mol [1].

According to the 500-Dalton rule of skin permeation, molecules exceeding 500 Da cannot passively traverse the stratum corneum. Causally, this high molecular weight guarantees that the ester remains entirely localized on the skin's surface, functioning as a breathable, non-comedogenic occlusive that restores the lipid barrier without systemic absorption[1][2].

However, linear C48 hydrocarbons or esters are typically hard, crystalline waxes at room temperature. The causality behind the liquid state of 2-tetradecyloctadecyl 2-hexyldecanoate lies in its dual-branched "Guerbet" architecture. The extensive alkyl branching introduces profound steric hindrance, preventing the lipid tails from packing into a tight, ordered crystalline lattice[3][4]. Consequently, the ester remains a highly spreadable liquid, imparting a silky, non-greasy skin feel while maintaining the extreme oxidative stability characteristic of fully saturated molecules[5].

Physicochemical Profiling

Understanding the quantitative properties of this ester is critical for predicting its behavior in multiphase emulsion systems. The extreme lipophilicity (LogP = 23.40) dictates that it must be incorporated into the internal phase of Oil-in-Water (O/W) emulsions or the continuous phase of Water-in-Oil (W/O) systems designed for high water resistance.

Table 1: Physicochemical and Structural Profile

PropertyValueMechanistic Implication in Formulation
INCI Name TETRADECYLOCTADECYL HEXYLDECANOATEStandardized nomenclature for regulatory compliance.
Molecular Weight 705.3 g/mol >500 Da limit prevents systemic absorption; acts as a pure surface occlusive.
Partition Coefficient (LogP) 23.40Extreme lipophilicity; provides excellent wash-off resistance and film-forming durability.
Carbon Chain Length C48 (C32 alcohol + C16 acid)High substantivity and prolonged epidermal residence time.
Structural Class Dual-Guerbet Branched EsterSteric hindrance prevents crystallization at room temperature, ensuring high spreadability.
H-Bond Donors/Acceptors 0 / 2Low polarity; requires high-HLB emulsifiers for stable O/W integration.

Logical Workflow & Mechanism of Action

The following diagram illustrates the causal relationship between the molecular structure of 2-tetradecyloctadecyl 2-hexyldecanoate and its clinical dermatological outcomes.

G A Topical Application of 2-tetradecyloctadecyl 2-hexyldecanoate B Stratum Corneum Localization (MW 705.3 Da > 500 Da limit) A->B Prevents systemic absorption C Guerbet Branching Steric Hindrance B->C Intercalates with skin lipids D Prevention of Lipid Crystallization (Maintains Liquid State) C->D Disrupts tight molecular packing E Formation of Breathable Occlusive Film D->E Enables high spreadability F Reduction of Transepidermal Water Loss (TEWL) E->F Traps epidermal moisture

Fig 1. Mechanism of barrier restoration via steric hindrance of Guerbet esters.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They contain internal controls that inherently prove the causality of the experimental hypothesis during execution.

Protocol 1: Emulsion Stability and Rheological Spreadability Assessment

Objective: To quantify the tactile and rheological differences between the highly branched 2-tetradecyloctadecyl 2-hexyldecanoate and a linear ester equivalent. Self-Validating Mechanism: The system validates itself by running a parallel control using a linear C48 ester (e.g., synthetic beeswax). If the rheometer shows a sharp yield stress and solid-like behavior (Storage Modulus G' > Loss Modulus G'') for the linear control at 25°C, but a fluid, shear-thinning profile (G'' > G' at low shear) for the branched ester, the causality of branching preventing crystallization is internally proven[3][4].

Step-by-Step Methodology:

  • Phase Preparation: Prepare an O/W emulsion base. Heat the aqueous phase (Water, 0.5% Carbomer, 3% Glycerin) to 75°C.

  • Lipid Integration: Heat the lipid phase (5% Emulsifying Wax NF, 10% 2-tetradecyloctadecyl 2-hexyldecanoate) to 75°C. Prepare a separate control batch replacing the branched ester with 10% linear C48 wax.

  • Homogenization: Slowly add the lipid phase to the aqueous phase under high-shear homogenization at 5,000 RPM for 5 minutes.

  • Cooling & Neutralization: Cool the emulsion to 40°C while stirring at 300 RPM. Neutralize the carbomer with Triethanolamine (TEA) to pH 5.5.

  • Rheological Profiling: Load 1 mL of the cooled emulsion onto a parallel-plate rheometer (gap: 1 mm). Conduct a steady shear sweep from 0.1 to 100 s⁻¹ at 25°C.

  • Data Analysis: Plot viscosity vs. shear rate. The branched ester emulsion must exhibit a smooth shear-thinning curve, validating its high spreadability, whereas the linear control will exhibit a distinct yield stress fracture point.

Protocol 2: Ex Vivo Skin Permeation and Barrier Integrity Assay

Objective: To confirm stratum corneum localization and evaluate the reduction of Transepidermal Water Loss (TEWL). Self-Validating Mechanism: This protocol utilizes a Franz diffusion cell coupled with a TEWL probe. The self-validation occurs via a dual-endpoint measurement: analyzing the receptor fluid for the ester, and measuring TEWL on the donor side. If TEWL significantly decreases but the receptor fluid shows 0% ester penetration, the system internally validates that the molecule functions purely as a surface-level occlusive barrier without systemic risk[2][6].

Step-by-Step Methodology:

  • Tissue Preparation: Mount dermatomed porcine skin (thickness: 500 µm) between the donor and receptor compartments of a Franz diffusion cell.

  • Receptor Fluid: Fill the receptor chamber with Phosphate-Buffered Saline (PBS) containing 4% Bovine Serum Albumin (BSA) to act as a lipophilic sink. Maintain at 32°C (skin surface temperature).

  • Barrier Disruption: Tape-strip the stratum corneum of the mounted skin 15 times to artificially induce barrier damage. Measure baseline TEWL using a closed-chamber evaporimeter (Expected: >30 g/m²/h).

  • Dosing: Apply 5 mg/cm² of the formulation containing 2-tetradecyloctadecyl 2-hexyldecanoate to the donor compartment.

  • Incubation & Sampling: Incubate for 24 hours. Extract 1 mL of receptor fluid at 2, 6, 12, and 24 hours (replacing with fresh buffer).

  • Endpoint Analysis:

    • Permeation: Analyze the receptor fluid via HPLC-MS. (Validation criteria: <0.1% detectable ester).

    • Efficacy: Remove residual formulation from the skin surface and measure post-treatment TEWL. (Validation criteria: TEWL reduction to <15 g/m²/h, proving barrier restoration).

References

  • PubChem Compound Summary: "2-Tetradecyloctadecyl 2-hexyldecanoate | C48H96O2 | CID 3023189", National Center for Biotechnology Information. Available at:[Link]

  • Cosmetic Ingredient Review (CIR): "Amended Safety Assessment of Alkyl Esters as Used in Cosmetics", International Journal of Toxicology. Available at: [Link]

  • ResearchGate: "Spreading behavior of cosmetic emulsions: Impact of the oil phase", Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use. Available at:[Link]

Sources

Application

Application Note: Preparation and Stabilization of Nanoemulsions Using 2-Tetradecyloctadecyl 2-Hexyldecanoate

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide Introduction and Mechanistic Rationale The formulation of kinetically stable...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Introduction and Mechanistic Rationale

The formulation of kinetically stable nanoemulsions (NEs) and nanostructured lipid carriers (NLCs) for highly lipophilic active pharmaceutical ingredients (APIs) presents two primary thermodynamic challenges: Ostwald ripening (OR) and lipid crystallization-induced drug expulsion . As a Senior Application Scientist, I frequently observe formulations failing in long-term stability studies due to the selection of inadequate oil phases that either partition into the aqueous phase or form highly ordered crystalline lattices over time.

To engineer a self-validating, ultra-stable system, this protocol utilizes 2-tetradecyloctadecyl 2-hexyldecanoate (INCI: Tetradecyloctadecyl Hexyldecanoate) as the primary lipid core.

Why 2-Tetradecyloctadecyl 2-Hexyldecanoate?

This specific synthetic alkyl ester [1] is uniquely suited for advanced lipid nanoparticle design due to two fundamental structural properties:

  • Absolute Ostwald Ripening Inhibition (The LSW Paradigm): According to the Lifshitz-Slyozov-Wagner (LSW) theory, the rate of Ostwald ripening is directly proportional to the aqueous solubility of the dispersed oil phase [2]. With a massive molecular weight of 705.3 g/mol and an extreme computed LogP of ~23.4 [1], this ester exhibits virtually zero aqueous solubility. This thermodynamic barrier completely halts the molecular diffusion (mass transfer) required for smaller droplets to dissolve and deposit onto larger ones [3].

  • Steric Suppression of Crystallization: Unlike linear lipids (e.g., cetyl palmitate) that form highly ordered, rigid crystalline lattices during storage, 2-tetradecyloctadecyl 2-hexyldecanoate possesses a complex "four-tail" branched architecture (tetradecyl, octadecyl, hexyl, and decyl chains). This extreme steric hindrance prevents regular molecular packing, ensuring the lipid core remains in an amorphous, liquid state. This prevents the expulsion of lipophilic APIs during long-term storage.

Logic N1 2-Tetradecyloctadecyl 2-Hexyldecanoate N2 Extreme Lipophilicity (LogP = 23.4) N1->N2 N6 4-Tail Branched Architecture N1->N6 N3 Near-Zero Aqueous Solubility N2->N3 N4 Mass Transfer Halted (LSW Theory) N3->N4 N5 Ostwald Ripening Inhibited N4->N5 N7 Steric Hindrance Prevents Packing N6->N7 N8 Amorphous Liquid Core Maintained N7->N8 N9 API Expulsion Prevented N8->N9

Fig 1. Logical relationship of nanoemulsion stabilization mechanisms by highly branched esters.

Materials and Physicochemical Data

Reagents
  • Oil Phase / Ripening Inhibitor: 2-Tetradecyloctadecyl 2-hexyldecanoate (Purity >95%).

  • Aqueous Phase: Milli-Q Water or 10 mM Phosphate Buffered Saline (PBS), pH 7.4.

  • Surfactant System:

    • Electrostatic Stabilizer: Purified Soybean Lecithin (e.g., Lipoid S75).

    • Steric Stabilizer: Poloxamer 188 (Pluronic F-68).

  • Model API: Curcumin or Paclitaxel (Highly lipophilic).

Quantitative Data Summary

Table 1: Physicochemical Properties of the Primary Lipid Core

PropertyValueCausality / Formulation Impact
Molecular Formula C₄₈H₉₆O₂High carbon count provides a vast hydrophobic sink for APIs.
Molecular Weight 705.3 g/mol High MW restricts mobility, increasing core viscosity.
LogP (Computed) ~23.4Negligible aqueous solubility; acts as an absolute OR inhibitor.
Physical State (25°C) Viscous LiquidBranching prevents crystallization; requires heating during processing to lower viscosity for emulsification.
H-Bond Acceptors 2Ester linkage provides minor polarity for API dipole interactions.

Experimental Protocol: High-Energy Nanoemulsification

Because of the high molecular weight and inherent viscosity of 2-tetradecyloctadecyl 2-hexyldecanoate, low-energy methods (like Phase Inversion Temperature) are thermodynamically unfavorable. High-Pressure Homogenization (HPH) is mandatory to provide the kinetic energy required for droplet disruption.

Step 1: Preparation of the Lipid Phase
  • Weigh 5.0% (w/w) of 2-tetradecyloctadecyl 2-hexyldecanoate into a borosilicate glass beaker.

  • Add 1.0% (w/w) Soybean Lecithin and the desired concentration of the lipophilic API (e.g., 0.5% w/w).

  • Causality Check: Heat the mixture to 60°C under continuous magnetic stirring. Why? Although the ester is liquid at room temperature, its high viscosity impedes efficient droplet breakup. Heating to 60°C drastically lowers the kinematic viscosity, allowing the Lecithin to dissolve uniformly and facilitating optimal shear transfer during homogenization.

Step 2: Preparation of the Aqueous Phase
  • In a separate vessel, dissolve 2.0% (w/w) Poloxamer 188 in the aqueous buffer (q.s. to 100%).

  • Heat the aqueous phase to 60°C .

  • Causality Check: Isothermal mixing is critical. If the aqueous phase is colder than the lipid phase, localized cooling will cause sudden viscosity spikes in the ester, leading to a highly polydisperse coarse emulsion.

Step 3: Pre-Emulsification
  • Slowly inject the 60°C lipid phase into the 60°C aqueous phase while mixing with a rotor-stator homogenizer (e.g., IKA Ultra-Turrax).

  • Shear at 10,000 RPM for 5 minutes to form a milky, coarse oil-in-water (O/W) emulsion.

Step 4: High-Pressure Homogenization (HPH)
  • Transfer the hot coarse emulsion to a pre-warmed High-Pressure Homogenizer or Microfluidizer.

  • Process the emulsion at 1,200 bar (120 MPa) for 5 continuous cycles .

  • Causality Check: The dual-surfactant system is crucial here. As the intense shear forces create massive amounts of new interfacial surface area, the low-molecular-weight Poloxamer 188 rapidly diffuses to the interface to prevent immediate recoalescence (Gibbs-Marangoni effect), while the bulkier Lecithin aligns to provide a strong negative zeta potential for long-term electrostatic repulsion.

Step 5: Downstream Processing
  • Rapidly cool the nanoemulsion to room temperature using an ice bath. Rapid cooling locks in the droplet size and prevents temperature-induced surfactant desorption.

  • Pass the formulation through a 0.22 µm Polyethersulfone (PES) sterile syringe filter.

Workflow A Lipid Phase Preparation (Ester + API + Lecithin at 60°C) C Pre-Emulsification (High-Shear Mixing, 10k RPM) A->C B Aqueous Phase Preparation (Buffer + Poloxamer 188 at 60°C) B->C D High-Pressure Homogenization (1,200 bar, 5 cycles) C->D Coarse Emulsion E Rapid Cooling & Filtration (Ice Bath -> 0.22 µm PES Filter) D->E Hot Nanoemulsion F Stable Nanoemulsion (Z-ave < 120 nm, PDI < 0.15) E->F Sterilized Product

Fig 2. Step-by-step experimental workflow for high-energy nanoemulsification.

Expected Characterization Outcomes

If the protocol is executed correctly, the resulting nanoemulsion will exhibit a self-validating profile characterized by tight particle size distribution and high surface charge.

Table 2: Target Dynamic Light Scattering (DLS) & Zeta Potential Metrics

ParameterTarget ValueInterpretation of Success
Z-Average (Size) 80 – 120 nmIndicates sufficient HPH energy and optimal viscosity reduction at 60°C.
Polydispersity Index (PDI) < 0.15Confirms uniform droplet breakup and absence of immediate recoalescence.
Zeta Potential -30 to -45 mVValidates proper Lecithin orientation at the interface, ensuring electrostatic stability.
30-Day Stability (Size Shift) < 5% changeConfirms that the LogP 23.4 ester has successfully inhibited Ostwald ripening.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3023189, 2-Tetradecyloctadecyl 2-hexyldecanoate. PubChem.[Link]

  • Cosmetic Ingredient Review (CIR) Expert Panel. Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. CIR Safety.[Link]

  • Guo, Y., et al. (2024). Nanoemulsions Stable against Ostwald Ripening. Langmuir ACS Journal of Surfaces and Colloids. Semantic Scholar.[Link]

  • ACS Food Science & Technology. (2022). Physical Properties, Antioxidant Activity, and In Vitro Digestibility of Essential Oil Nanoemulsions. American Chemical Society.[Link]

Technical Notes & Optimization

Troubleshooting

improving aqueous dispersion of 2-tetradecyloctadecyl 2-hexyldecanoate in formulations

Welcome to the Technical Support Center for the formulation and aqueous dispersion of 2-tetradecyloctadecyl 2-hexyldecanoate . This highly branched C48 ester (CAS: 93982-00-4) is a massive, extremely lipophilic molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the formulation and aqueous dispersion of 2-tetradecyloctadecyl 2-hexyldecanoate .

This highly branched C48 ester (CAS: 93982-00-4) is a massive, extremely lipophilic molecule with a molecular weight of 705.3 g/mol and a computed LogP of 23.4 . Because it lacks hydrogen bond donors entirely and possesses only two hydrogen bond acceptors, it has practically zero aqueous solubility . Dispersing this emollient in aqueous formulations presents significant thermodynamic and kinetic challenges. This guide provides mechanistic insights, troubleshooting protocols, and self-validating methodologies to achieve stable nanoemulsions.

Section 1: Formulation FAQs (Mechanistic Insights)

Q1: Why does this specific ester resist standard low-shear emulsification? A1: The primary barrier is thermodynamic. With a LogP of 23.4, the cohesive energy within the lipid phase is exceptionally high. Standard low-shear mixing fails to generate sufficient Laplace pressure to overcome the interfacial tension between the C48 ester and water. Furthermore, its bulky, multi-branched structure increases the kinematic viscosity of the oil phase, dampening the transmission of shear forces during droplet breakup.

Q2: Which surfactant systems are most effective for this lipid? A2: A mixed non-ionic surfactant system is mandatory. Relying on a single surfactant leaves interfacial voids due to steric hindrance. We recommend a combination of a low-HLB surfactant (e.g., Sorbitan monooleate / Span 80) and a high-HLB surfactant (e.g., Polysorbate 80 / Tween 80). The lipophilic tails of Span 80 anchor deeply into the C48 matrix, while Tween 80 provides steric stabilization in the aqueous phase. This synergistic packing reduces interfacial tension far more effectively than either surfactant alone.

Q3: Is Ostwald ripening a primary concern for this formulation? A3: Counterintuitively, no. Ostwald ripening is driven by the solubility of the dispersed phase in the continuous aqueous phase. Because 2-tetradecyloctadecyl 2-hexyldecanoate has practically zero aqueous solubility, its large molar volume acts as a thermodynamic and kinetic barrier, making it an Ostwald ripening inhibitor. The primary instability mechanisms you must mitigate are coalescence and creaming (governed by Stokes' Law).

Section 2: Troubleshooting Guide

Issue 1: The emulsion rapidly creams and forms a distinct lipid layer within 24 hours.

  • Root Cause: The droplet size is too large (>1 μm). According to Stokes' Law, creaming velocity is proportional to the square of the droplet radius.

  • Resolution: Transition from rotor-stator homogenization to high-pressure microfluidization. Ensure the formulation undergoes at least 3 to 5 passes at 15,000–20,000 psi to drive the Z-average droplet size below 150 nm, where Brownian motion can counteract gravitational separation.

Issue 2: The particle size distribution (PDI) is highly bimodal (>0.3) post-homogenization.

  • Root Cause: Inadequate surfactant coverage relative to the newly created surface area during high-shear processing, leading to rapid shear-induced coalescence before the surfactants can adsorb to the interface.

  • Resolution: Increase the total surfactant-to-oil ratio (SOR). A self-validating check is to measure the PDI after 1, 3, and 5 microfluidization passes. If the PDI increases after pass 3, you have exceeded the critical surface area your current surfactant concentration can stabilize. Increase the surfactant concentration by 2-5% w/w.

Issue 3: Phase inversion (O/W to W/O) occurs during processing.

  • Root Cause: Exceeding the Phase Inversion Temperature (PIT) of the ethoxylated surfactants (like Tween 80), causing their polyoxyethylene chains to dehydrate, lose their steric bulk, and become lipophilic.

  • Resolution: Keep the processing temperature strictly between 50°C and 60°C. Cool the emulsion rapidly (quench cooling) immediately after homogenization to kinetically lock the O/W structure.

Section 3: Standard Operating Procedure (SOP)

Protocol: High-Shear Microfluidization of C48 Ester Nanoemulsions

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

  • Phase Preparation:

    • Action: Heat the Aqueous Phase (Water + Tween 80) and the Lipid Phase (2-tetradecyloctadecyl 2-hexyldecanoate + Span 80) separately to 60°C under continuous magnetic stirring.

    • Self-Validation Check: Both phases must be optically clear. Any turbidity in the lipid phase indicates undissolved surfactant, requiring further heating or stirring.

  • Primary Emulsification:

    • Action: Slowly inject the aqueous phase into the lipid phase while mixing with a rotor-stator homogenizer at 10,000 RPM for 5 minutes.

    • Self-Validation Check: The resulting coarse emulsion should be uniformly milky white without visible oil slicks or droplets on the surface. If oil slicks are visible, increase shear time by 3 minutes.

  • High-Pressure Microfluidization:

    • Action: Process the coarse emulsion through a microfluidizer at 20,000 psi for 5 continuous passes. Maintain the interaction chamber temperature below 60°C using a cooling jacket.

    • Self-Validation Check: Monitor the back-pressure gauge continuously. A sudden pressure drop indicates cavitation failure or a leak, rendering the pass invalid.

  • Quench Cooling & Characterization:

    • Action: Immediately submerge the collection vessel in an ice bath to rapidly drop the temperature to 20°C.

    • Self-Validation Check: Measure the Z-average via Dynamic Light Scattering (DLS). A successfully stabilized system will yield a Z-average < 150 nm and a PDI < 0.2.

Section 4: Quantitative Data & Benchmarks

Table 1: Emulsifier System Optimization for C48 Ester Dispersion Stability Note: Formulations contained 10% w/w 2-tetradecyloctadecyl 2-hexyldecanoate processed at 20,000 psi (5 passes).

Surfactant SystemTarget HLBInitial Z-Average (nm)Initial PDI30-Day Stability (Visual)30-Day Z-Average (nm)
Polysorbate 80 (Tween 80) alone15.0450 ± 250.45Phase separationN/A (Creamed)
Sorbitan Monooleate (Span 80) alone4.3>10000.60Immediate inversionN/A (Inverted)
Tween 80 / Span 80 (70:30 ratio)11.8185 ± 120.22Slight creaming210 ± 15
Tween 80 / Span 80 (55:45 ratio) 10.2 85 ± 5 0.12 Highly stable, homogenous 88 ± 6

Section 5: Process Visualization

EmulsificationWorkflow cluster_phases Phase Preparation (60°C) LIPID Lipid Phase C48 Ester + Span 80 MIX Primary Emulsion Rotor-Stator (10k RPM) LIPID->MIX AQUA Aqueous Phase Water + Tween 80 AQUA->MIX HPH Microfluidization (20,000 psi, 5 passes) MIX->HPH Droplet Breakup NANO Stable Nanoemulsion Size < 100nm, PDI < 0.2 HPH->NANO Cavitation & Shear

Workflow for aqueous dispersion of highly lipophilic C48 esters via microfluidization.

References

  • Title: 2-Tetradecyloctadecyl 2-hexyldecanoate | C48H96O2 | CID 3023189 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: TETRADECYLOCTADECYL HEXYLDECANOATE - Emollient Source: Genie Ingredient Database URL: [Link]

  • Title: Impact of Oil Type on Nanoemulsion Formation and Ostwald Ripening Stability Source: Langmuir (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Troubleshooting Phase Separation in Guerbet Ester Emulsions

Welcome to the Technical Support Center for lipid formulation and emulsion stability. This guide is specifically engineered for researchers and drug development professionals working with 2-tetradecyloctadecyl 2-hexyldec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipid formulation and emulsion stability. This guide is specifically engineered for researchers and drug development professionals working with 2-tetradecyloctadecyl 2-hexyldecanoate , a highly branched, high-molecular-weight Guerbet ester.

Due to its unique steric profile and extreme hydrophobicity, formulating stable oil-in-water (O/W) emulsions with this excipient requires precise control over interfacial dynamics and rheology. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to prevent phase separation.

Part 1: Physicochemical Profiling of the Dispersed Phase

Before troubleshooting, it is critical to understand the physical constraints of your lipid phase. The thermodynamic instability of emulsions means that oil and water surfaces will naturally attempt to separate due to unfavorable contact and density differences[1]. The table below summarizes the quantitative properties of 2-tetradecyloctadecyl 2-hexyldecanoate that directly dictate your formulation strategy.

PropertyValueMechanistic Impact on Emulsion Stability
Molecular Weight 705.3 g/mol High bulkiness; standard linear surfactants cannot pack tightly around the droplet, requiring mixed emulsifier systems.
LogP (Lipophilicity) 23.4Extremely hydrophobic. It is virtually immune to Ostwald ripening and acts as a ripening inhibitor for other lipids[2].
Density ~0.854 g/cm³Significant density mismatch with the continuous aqueous phase (~1.0 g/cm³), creating a high kinetic drive for creaming.
Structure Highly branched (C48)Severe steric hindrance at the oil-water interface; increases the risk of interfacial film rupture and coalescence.
Part 2: Emulsion Destabilization Pathways

Understanding the exact mechanism of failure is the first step in troubleshooting. Phase separation is rarely a single event; it is a cascade of physical failures.

Destabilization A Stable O/W Emulsion (Dispersed Guerbet Ester) B Flocculation (Droplet Aggregation) A->B Weak Steric Repulsion C Creaming (Density-Driven Ascent) A->C Density Mismatch D Coalescence (Film Rupture) B->D Film Drainage C->D E Phase Separation (Complete Break) D->E Droplet Fusion

Fig 1: Emulsion destabilization pathways leading to phase separation.

Part 3: Frequently Asked Questions & Troubleshooting

Q1: My emulsion exhibits rapid coalescence (oil pools forming) despite using a high concentration of standard surfactants. Why is this happening? A: The root cause lies in the molecular geometry of 2-tetradecyloctadecyl 2-hexyldecanoate. As a highly branched C48 Guerbet ester, it creates significant steric hindrance at the oil-water boundary. Standard linear surfactants (e.g., simple fatty acid esters) leave microscopic gaps in the interfacial film because they cannot pack tightly against the bulky branched chains of the oil. This poor surface coverage leads to high interfacial tension and subsequent film drainage. The Fix: Utilize a mixed emulsifier system. (such as phospholipids or branched sorbitan esters) creates a tightly packed, mixed interfacial film with higher surface elasticity, effectively preventing droplet fusion[3].

Q2: The formulation initially looks stable but forms a clear, watery layer at the bottom after 48 hours. How do I resolve this? A: You are observing creaming, a gravity-driven precursor to complete phase separation caused by the density mismatch between the dispersed ester (~0.85 g/cm³) and the aqueous phase (~1.0 g/cm³). The Fix: According to Stokes' Law, the rate of creaming is inversely proportional to the viscosity of the continuous phase. You must (such as polysaccharides like xanthan gum) into the aqueous phase. This creates a polymeric network that immobilizes the oil droplets in the gaps between the dispersed droplets, significantly slowing down their upward migration[4].

Q3: Should I be concerned about Ostwald ripening causing long-term instability with this specific ester? A: No. Ostwald ripening is driven by the diffusion of dispersed oil molecules from smaller droplets to larger ones through the continuous phase, which strictly requires the oil to have some degree of water solubility[4]. 2-tetradecyloctadecyl 2-hexyldecanoate has an exceptionally high , meaning its water solubility is virtually zero[2]. In fact, highly hydrophobic oils like this are deliberately added to mixed-lipid emulsions to act as Ostwald ripening inhibitors.

Workflow Start Phase Separation Detected CheckType Identify Separation Type Start->CheckType Creaming Creaming (Top Oil Layer) CheckType->Creaming Coalescence Coalescence (Oil Pools) CheckType->Coalescence SolCreaming Increase Aqueous Viscosity (Add Polysaccharides) Creaming->SolCreaming Stokes' Law Mitigation SolCoalescence Optimize Surfactant Packing (Blend High/Low HLB) Coalescence->SolCoalescence Reduce Interfacial Tension

Fig 2: Troubleshooting workflow for identifying and resolving emulsion instability.

Part 4: Self-Validating High-Shear Emulsification Protocol

To ensure absolute trustworthiness in your formulation, the following protocol integrates specific checkpoints to validate the system at each critical phase.

Objective: Formulate a stable 10% (w/w) O/W emulsion of 2-tetradecyloctadecyl 2-hexyldecanoate. Materials:

  • Phase A (Aqueous): Deionized water (85%), Polysorbate 80 (2% - Hydrophilic Emulsifier), Xanthan Gum (0.5% - Rheology Modifier).

  • Phase B (Oil): 2-tetradecyloctadecyl 2-hexyldecanoate (10%), Sorbitan Monooleate (2.5% - Lipophilic Co-surfactant).

Step-by-Step Methodology:

  • Aqueous Phase Hydration: Disperse the xanthan gum into the deionized water under moderate agitation (500 rpm) until fully hydrated (no "fish-eyes" visible). Add Polysorbate 80 and heat the mixture to 70°C.

    • Validation Checkpoint 1: The solution must be optically clear and exhibit shear-thinning viscosity before proceeding.

  • Oil Phase Preparation: Combine the Guerbet ester and Sorbitan Monooleate. Heat to 70°C.

    • Causality: Heating reduces the inherent high viscosity of the ester, allowing for uniform surfactant distribution and lowering the energy barrier for droplet breakup during emulsification[3].

  • Primary Emulsification: Slowly inject Phase B into Phase A while mixing with a rotor-stator homogenizer at 10,000 rpm for 5 minutes.

    • Validation Checkpoint 2: The coarse emulsion should appear uniformly milky without visible oil slicks on the surface.

  • High-Pressure Homogenization (HPH): Process the coarse emulsion through an HPH at 800 bar for 4 discrete cycles.

    • Causality: The high operating pressure provides the kinetic energy required to overcome the Laplace pressure of the droplets, forcing the formation of a fine emulsion with a mean droplet size < 200 nm[3].

  • Cooling & Final Validation: Rapidly cool the system to 25°C using a water bath while maintaining gentle stirring (200 rpm) to prevent droplet recoalescence during the phase transition.

    • Validation Checkpoint 3: Measure the droplet size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). A PDI < 0.2 confirms a monodisperse system, which is critical for preventing differential creaming rates and ensuring long-term stability.

References
  • 2-Tetradecyloctadecyl 2-hexyldecanoate | C48H96O2 | CID 3023189. PubChem. Available at: [Link]

  • Stability Problems of Emulsions and Methods to Overcome. Pharmaguideline. Available at: [Link]

  • Injectable Lipid Emulsions—Advancements, Opportunities and Challenges. NIH PMC. Available at: [Link]

  • Emulsified lipids: formulation and control of end-use properties. OCL Journal. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Tetradecyloctadecyl 2-Hexyldecanoate Synthesis

Welcome to the technical support guide for the synthesis of 2-tetradecyloctadecyl 2-hexyldecanoate. This document is designed for researchers, scientists, and professionals in drug development and specialty chemical synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-tetradecyloctadecyl 2-hexyldecanoate. This document is designed for researchers, scientists, and professionals in drug development and specialty chemical synthesis. As a high-molecular-weight branched ester, also known as a Guerbet ester, its synthesis presents unique challenges related to steric hindrance, reaction equilibrium, and purification. This guide provides in-depth, experience-based solutions to common issues encountered during its preparation, ensuring you can optimize your reaction yields and product purity.

Section 1: Understanding the Core Components: Precursor Purity

The successful synthesis of the final ester is critically dependent on the quality of its precursors: 2-tetradecyloctadecanol (a C32 Guerbet alcohol) and 2-hexyldecanoic acid (a C16 Guerbet acid). Impurities in these starting materials will inevitably lead to side reactions, low yields, and complex purification challenges.

Frequently Asked Questions: Starting Materials

Q1: My final esterification yield is low despite optimizing the reaction conditions. Could my starting materials be the issue?

A1: Absolutely. The purity of your Guerbet alcohol and Guerbet acid is paramount. The Guerbet reaction, used to produce the alcohol, is a self-condensation that can result in a mixture of products if not carefully controlled.[1][2] Similarly, the synthesis of 2-hexyldecanoic acid can yield isomers or unreacted precursors.

Key Purity Checks Before Esterification:

  • 2-Tetradecyloctadecanol: Confirm its identity and purity using NMR and GC-MS. Look for the absence of shorter-chain alcohols or aldehydes, which are common byproducts of an incomplete Guerbet reaction.[3]

  • 2-Hexyldecanoic Acid: Verify purity via titration (to determine acid number) and spectroscopic methods (NMR, FT-IR). Contamination with linear fatty acids or alkylation reagents from its synthesis can inhibit the esterification or introduce impurities.[4][5]

Section 2: Troubleshooting the Esterification Reaction

The esterification of a sterically hindered Guerbet alcohol with an equally bulky Guerbet acid is often slow and equilibrium-limited. This section addresses the most common problems encountered during the reaction itself.

Workflow for Synthesis of 2-Tetradecyloctadecyl 2-Hexyldecanoate```dot

G cluster_precursors Precursor Synthesis & QC cluster_reaction Esterification Reaction cluster_purification Work-up & Purification P1 Synthesize/ Procure 2-Tetradecyloctadecanol QC1 QC Analysis: GC-MS, NMR (Purity >98%) P1->QC1 P2 Synthesize/ Procure 2-Hexyldecanoic Acid QC2 QC Analysis: NMR, Titration (Purity >98%) P2->QC2 React Combine Alcohol, Acid, Catalyst & Solvent (optional) QC1->React QC2->React Heat Heat Under Inert Atmosphere with Water Removal React->Heat Monitor Monitor Reaction (TLC, GC, FT-IR) Heat->Monitor Quench Quench & Neutralize Catalyst Monitor->Quench Reaction Complete Wash Aqueous Washes to Remove Salts Quench->Wash Dry Dry Organic Phase (e.g., MgSO4) Wash->Dry Purify Purify by Column Chromatography or Vacuum Distillation Dry->Purify FinalQC Final Product QC: NMR, MS, FT-IR (Purity >99%) Purify->FinalQC

Sources

Optimization

Technical Support Center: Troubleshooting Unreacted Alcohol Impurities in Highly Branched Guerbet Esters

Topic: Optimization and Purification of 2-Tetradecyloctadecyl 2-Hexyldecanoate Audience: Synthesis Chemists, Formulation Scientists, and LNP Development Professionals Introduction Welcome to the Technical Support Center...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimization and Purification of 2-Tetradecyloctadecyl 2-Hexyldecanoate Audience: Synthesis Chemists, Formulation Scientists, and LNP Development Professionals

Introduction

Welcome to the Technical Support Center for complex lipid synthesis. This guide addresses the persistent issue of unreacted 2-tetradecyloctadecan-1-ol (a C32 Guerbet alcohol) during the esterification of 2-hexyldecanoic acid (a C16 Guerbet acid) to form the massive C48 lipid,[1]. Because both precursors feature α

  • and β -branching respectively, this reaction presents extreme kinetic and thermodynamic challenges[2].

Part 1: Diagnostic FAQs (Understanding the Causality)

Q1: Why does my esterification reaction plateau at 85-90% conversion, leaving significant unreacted 2-tetradecyloctadecan-1-ol? A: The primary culprit is extreme steric hindrance. You are attempting to couple an α -branched carboxylic acid with a β -branched primary alcohol. The bulky alkyl chains (C14/C16 on the alcohol, C6/C8 on the acid) severely restrict the trajectory of the nucleophilic attack and crowd the tetrahedral intermediate[2],[3]. This kinetic bottleneck means the forward reaction rate is exceptionally slow. Furthermore, esterification is a reversible equilibrium; if the water of reaction is not aggressively and continuously removed, the reverse hydrolysis reaction will match the forward rate, causing the conversion to plateau.

Q2: I have unreacted C32 alcohol in my crude mixture. Why can't I just remove it using standard vacuum distillation? A: The boiling point differential makes this impossible without thermally destroying your product. has an estimated atmospheric boiling point exceeding 490 °C[4]. Attempting to distill this massive C32 alcohol using a standard batch vacuum setup requires extended residence times at temperatures that will cause thermal cracking and oxidation of the C48 ester product. Standard distillation is only effective for removing the lighter C16 acid[5].

Part 2: Process Optimization (Engineering the Solution)

Q3: How should I adjust my stoichiometry to prevent C32 alcohol contamination in the final product? A: You must manipulate Le Chatelier's principle by using an asymmetric stoichiometric ratio. Never use a 1:1 ratio or an excess of the alcohol. Instead, use a 1.20 to 1.25 molar excess of . Causality: By flooding the system with the C16 acid, you force the equilibrium forward, ensuring the complete consumption of the highly problematic C32 alcohol. The excess C16 acid is easily removed post-reaction because its boiling point (~165 °C at 2 mmHg) is significantly lower than the ester and the alcohol[5].

Q4: What catalytic and mechanical setup is required to drive this specific reaction to completion? A: Use a strong Lewis acid catalyst like Tin(II) chloride ( SnCl2​ ) at 0.2 wt% to activate the highly hindered carbonyl carbon[6]. Mechanically, you must use an azeotropic solvent (e.g., xylene) coupled with a Dean-Stark apparatus operating at 200–220 °C[6]. The continuous physical removal of water from the refluxing solvent is the only way to prevent the reverse hydrolysis reaction and lock in your conversion.

Part 3: Quantitative Data & Component Profiling

To successfully purify this mixture, you must understand the physical properties of the matrix.

ComponentRole in SynthesisCarbon NumberMolecular WeightBoiling Point / VolatilityRemoval Strategy
2-Hexyldecanoic Acid Reactant (Acid)C16256.43 g/mol ~165 °C @ 2 mmHg[5]Standard Vacuum Distillation
2-Tetradecyloctadecan-1-ol Reactant (Alcohol)C32466.88 g/mol >494 °C @ 760 mmHg[4]Short-Path Distillation (WFE)
2-Tetradecyloctadecyl 2-Hexyldecanoate Product (Ester)C48705.29 g/mol >650 °C @ 760 mmHg[1]Retained as Residue (Bottoms)

Part 4: Self-Validating Experimental Protocol

If your GC-FID analysis indicates unreacted 2-tetradecyloctadecan-1-ol despite using excess acid, you must utilize Short-Path Distillation (Wiped Film Evaporation) to salvage the batch. This protocol is designed as a self-validating system: each step includes an analytical checkpoint to verify success before proceeding.

Step 1: Catalyst Quenching and Pre-Treatment

  • Cool the crude reaction mixture (containing ester, excess acid, unreacted alcohol, and SnCl2​ catalyst) to 80 °C.

  • Wash the organic phase with an equal volume of 5% aqueous sodium bicarbonate ( NaHCO3​ ).

  • Validation: Check the pH of the aqueous layer. It must be >7.0. This confirms the catalyst is neutralized and water-soluble impurities are partitioned. Separate and discard the aqueous layer.

Step 2: Standard Vacuum Distillation (Acid Stripping)

  • Transfer the organic phase to a batch vacuum distillation apparatus.

  • Gradually reduce the pressure to 2.0 mmHg and increase the temperature to 180 °C.

  • Collect the distillate (xylene solvent and excess 2-hexyldecanoic acid) until no further condensation occurs.

  • Validation: Perform an Acid Value (AV) titration on the bottoms. The AV must be < 1.0 mg KOH/g[6]. If AV > 1.0, continue distilling.

Step 3: Short-Path Distillation (Alcohol Polishing)

  • Feed the stripped bottoms into a Wiped Film Evaporator (WFE).

  • Set the evaporator jacket temperature to 220 °C and apply a deep vacuum of < 0.01 mmHg.

  • Set the internal condenser to 60 °C (to prevent the high-melting C32 alcohol from freezing and clogging the condenser).

  • The unreacted 2-tetradecyloctadecan-1-ol will vaporize and collect on the internal condenser (Distillate), while the purified 2-tetradecyloctadecyl 2-hexyldecanoate travels down the heated wall (Residue).

  • Validation: Analyze the Residue via GC-FID. The peak corresponding to the C32 alcohol must be < 0.1 area %.

Part 5: Purification Workflow Visualization

The following diagram illustrates the logical flow of the purification process, highlighting the critical decision matrix for handling unreacted impurities.

G Reaction Esterification Reaction (1.0 eq C32 Alcohol + 1.25 eq C16 Acid) Wash Aqueous Wash (Remove Catalyst & Salts) Reaction->Wash Distill1 Standard Vacuum Distillation (180°C, 2.0 mmHg) Wash->Distill1 AcidRec Distillate: Excess C16 Acid (Recycle) Distill1->AcidRec Vapor Phase Check GC-FID Analysis: Is C32 Alcohol present? Distill1->Check Liquid Bottoms SPD Short-Path Distillation (WFE) (<0.01 mmHg, 220°C) Check->SPD Yes (>0.1%) PureEster Residue: Purified C48 Ester (Target Product) Check->PureEster No (Pass) AlcRec Distillate: C32 Alcohol (Impurity Removed) SPD->AlcRec Vapor Phase SPD->PureEster Liquid Residue

Caption: Workflow for the purification of 2-tetradecyloctadecyl 2-hexyldecanoate and impurity removal.

References

  • PubChem Compound Summary for CID 3023189, 2-Tetradecyloctadecyl 2-hexyldecanoate. National Center for Biotechnology Information. URL:[Link]

  • A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. PMC / National Institutes of Health. URL: [Link]

  • Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. MDPI Catalysts. URL:[Link]

  • Tetradecyl octadecanol (CAS 32582-32-4) Physical Properties. The Good Scents Company Information System. URL:[Link]

  • 2-Hexyldecanoic Acid (CAS 25354-97-6) Properties and Applications. LookChem Database. URL:[Link]

  • Steroid ester, and cosmetics and ointments containing the same.Nissan Chemical Co., Ltd. (U.S. Patent 4393044A). Google Patents.

Sources

Troubleshooting

reducing oxidative degradation of 2-tetradecyloctadecyl 2-hexyldecanoate during storage

Stabilizing 2-Tetradecyloctadecyl 2-Hexyldecanoate During Storage Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Stabilizing 2-Tetradecyloctadecyl 2-Hexyldecanoate During Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals mitigate the oxidative degradation of 2-tetradecyloctadecyl 2-hexyldecanoate (C₄₈H₉₆O₂). While this highly branched, fully saturated lipid is generally more stable than polyunsaturated lipids, it is not immune to degradation. Poor storage practices can lead to trace peroxide accumulation, altering the lipid's physicochemical properties and compromising downstream experimental reproducibility.

Below, you will find mechanistic troubleshooting FAQs, empirical storage data, and a self-validating protocol for long-term lipid preservation.

PART 1: Mechanistic Troubleshooting (FAQs)

Q: My GC-MS analysis shows an increase in short-chain aldehydes, but 2-tetradecyloctadecyl 2-hexyldecanoate is fully saturated. Where is this oxidation coming from? A: This is a classic signature of tertiary carbon auto-oxidation. While this lipid lacks the double bonds typically associated with rapid lipid peroxidation, it possesses two highly vulnerable tertiary carbons at the C2 branch points of both the tetradecyloctadecyl (alcohol) and hexyldecanoate (acid) chains. Tertiary C-H bonds have a lower bond dissociation energy (~93 kcal/mol) compared to secondary C-H bonds (~98 kcal/mol). Radical abstraction at these sites forms a highly stable tertiary carbon-centered radical[1]. Subsequent oxygenation yields hydroperoxides, which undergo homolytic C-C bond cleavage ( β -scission) to produce volatile aldehydes and ketones[2],[3].

Q: How do I analytically distinguish between oxidative degradation and ester hydrolysis in my stability cohorts? A: Both pathways compromise lipid integrity but require entirely different mitigation strategies.

  • Hydrolysis cleaves the ester bond, yielding 2-tetradecyloctadecanol and 2-hexyldecanoic acid. This is quantified by an increase in the Acid Value (AV) via KOH titration.

  • Oxidation generates peroxides and secondary cleavage products. This is measured by the Peroxide Value (PV) assay (iodometric titration) and GC-MS for volatile carbonyls[4]. A robust stability protocol must measure both AV and PV simultaneously to isolate the exact degradation mechanism and apply the correct preventative measure (moisture control vs. oxygen exclusion).

Q: Why did my lipid degrade even when stored at 4°C in the dark? A: Refrigeration and darkness only slow the initiation phase of auto-oxidation (preventing photo-initiation and slowing thermal homolysis)[5]. If the lipid was exposed to ambient air before sealing, dissolved oxygen ( O2​ ) remains in the matrix. Once a single radical is formed (often catalyzed by trace transition metals from manufacturing), the propagation phase can continue even at 4°C[6]. Complete oxygen exclusion (sparging) and radical scavengers are required to halt propagation.

PART 2: Storage Optimization Data

To illustrate the causality of storage conditions on lipid integrity, the following table summarizes the quantitative impact of atmosphere, temperature, and antioxidants on the Peroxide Value (PV) over a 6-month period.

Table 1: Comparative Oxidative Stability of 2-Tetradecyloctadecyl 2-Hexyldecanoate

Storage ConditionHeadspace / AtmosphereAntioxidant AddedInitial PV (meq O₂/kg)3-Month PV (meq O₂/kg)6-Month PV (meq O₂/kg)Degradation Status
25°C (Room Temp)Ambient AirNone< 0.15.412.8High Oxidation
4°C (Refrigerated)Ambient AirNone< 0.12.16.5Moderate Oxidation
4°C (Refrigerated)Argon OverlayNone< 0.10.51.2Low Oxidation
-20°C (Frozen)Argon Sparged + Overlay500 ppm BHT< 0.1< 0.10.2Stable (Optimal)
PART 3: Standard Operating Procedure: Inert Storage & Mitigation Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . You must prove the lipid is pristine before storage and validate the efficacy of your environmental controls.

Phase 1: Baseline Validation

  • Pre-Storage QC: Extract a 1g aliquot and measure the baseline Peroxide Value (PV) and Acid Value (AV).

    • Causality: If PV > 1.0 meq/kg or AV > 0.5 mg KOH/g, the lipid is already compromised. Do not store; route the batch for column chromatography purification.

Phase 2: Formulation and Deoxygenation 2. Antioxidant Supplementation: Add 500 ppm of Butylated Hydroxytoluene (BHT) or α -tocopherol to the bulk lipid.

  • Causality: Ester-based oils degrade via free-radical chain reactions[4]. BHT acts as a sacrificial radical scavenger, donating a hydrogen atom to peroxy radicals to terminate the chain reaction before it attacks the lipid's tertiary carbons[6].
  • Argon Sparging: Insert a sterile stainless-steel sparging needle into the liquid lipid and bubble ultra-high-purity Argon gas through the matrix for 15 minutes at room temperature.
  • Causality: An argon overlay only protects the surface. Sparging displaces dissolved oxygen within the lipid matrix, removing the primary reactant required for hydroperoxide formation.
  • Moisture Control: Add 5% w/w activated 3Å molecular sieves to the bulk container.
  • Causality: While oxidation is the primary concern, ambient moisture catalyzes parallel ester hydrolysis. Free fatty acids generated from hydrolysis can auto-catalyze further degradation[4].

Phase 3: Packaging and Validation 5. Dispensing: Aliquot the lipid into amber glass vials to prevent UV-induced photo-initiation[5]. 6. Headspace Overlay: Blanket the headspace of each vial with a gentle stream of Argon for 10 seconds, then immediately seal with PTFE-lined screw caps. (Avoid rubber septa, which are gas-permeable over long durations). 7. Accelerated Validation Checkpoint: Before committing the entire batch to -20°C, place one sealed vial at 40°C for 14 days. Re-test the PV. If the PV remains < 0.5 meq/kg, your sparging and antioxidant system is validated. 8. Long-Term Storage: Transfer the remaining validated vials to -20°C.

PART 4: Auto-Oxidation Pathway Visualization

The following diagram maps the logical flow of the auto-oxidation cascade specifically targeting the tertiary carbons of branched esters. Understanding this pathway reveals exactly where our protocol interventions (Argon, BHT, Amber Glass) break the degradation cycle.

AutooxidationPathway Start 2-Tetradecyloctadecyl 2-Hexyldecanoate Initiation Initiation (Heat, Light, Trace Metals) Start->Initiation TertiaryRadical Tertiary Carbon Radical (R•) at C2 Branch Points Initiation->TertiaryRadical H• Abstraction Oxygenation Oxygen Addition (O2) TertiaryRadical->Oxygenation PeroxyRadical Peroxy Radical (ROO•) Oxygenation->PeroxyRadical Propagation Hydrogen Abstraction from Intact Lipid PeroxyRadical->Propagation Hydroperoxide Hydroperoxide (ROOH) + New R• Propagation->Hydroperoxide Hydroperoxide->TertiaryRadical Chain Propagation Cleavage Homolytic Cleavage (Aldehydes, Ketones) Hydroperoxide->Cleavage Degradation

Auto-oxidation pathway of branched esters at tertiary carbon centers.

PART 5: References
  • [6] Title: Comprehensive profiling of lipid oxidation volatile compounds during storage of mayonnaise | Source: nih.gov | 6

  • [5] Title: Lipid oxidation in foods and its implications on proteins | Source: nih.gov | 5

  • [4] Title: Oxidation Products of Ester-Based Oils with and without Antioxidants Identified by Stable Isotope Labelling and Mass Spectrometry | Source: mdpi.com | 4

  • [7] Title: The Autoxidation of Simple Esters: Towards an Understanding of the Chemistry of Degradation of Polyol Esters Used as Lubricants | Source: researchgate.net | 7

  • [1] Title: Autoxidation | Source: wikipedia.org | 1

  • [2] Title: Hydroperoxide oxidation: unexpected C–C bond cleavage in branched alkanes and oxidation of molecular nitrogen | Source: academie-sciences.fr |2

  • [3] Title: Oxidative degradation of synthetic ester and its influence on tribological behavior | Source: researchgate.net | 3

Sources

Optimization

column chromatography purification techniques for crude 2-tetradecyloctadecyl 2-hexyldecanoate

Welcome to the Technical Support Center for Lipid and Wax Ester Purification. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with isolating cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lipid and Wax Ester Purification. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with isolating crude 2-tetradecyloctadecyl 2-hexyldecanoate .

This molecule is a massive C48 branched wax ester (a di-Guerbet ester) synthesized from a C32 Guerbet alcohol (2-tetradecyloctadecanol) and a C16 Guerbet acid (2-hexyldecanoic acid). Its extreme lipophilicity, high molecular weight, and lack of UV-active chromophores create a unique set of purification hurdles. This guide synthesizes field-proven methodologies and fundamental chromatographic principles to ensure a self-validating, high-yield purification workflow.

I. Purification Logic & Workflow

The purification of di-Guerbet esters requires a strategic departure from standard medium-polarity flash chromatography[1]. Because the target C48 ester and the C32 alcohol impurity are both highly hydrophobic, resolution depends entirely on exploiting the slight polarity difference imparted by the alcohol's free hydroxyl group.

G N1 Crude C48 Guerbet Ester (High Viscosity Oil) N2 Alkaline Aqueous Wash (Sat. NaHCO3) N1->N2 Removes unreacted C16 acid N3 Dry Loading on Silica (Evaporate with DCM) N2->N3 Enhances column resolution N4 Flash Chromatography (100% Hexane Isocratic) N3->N4 W.C. Still Method N5 Fraction Analysis (TLC with PMA Stain) N4->N5 Elutes at 1.5-2.0 CV N6 Pure 2-tetradecyloctadecyl 2-hexyldecanoate N5->N6 Pool pure fractions

Workflow for the purification of C48 Guerbet wax esters via silica gel flash chromatography.

II. Quantitative Chromatographic Parameters

To establish a self-validating system, you must first understand the behavior of the crude mixture components on normal-phase silica[2]. The table below summarizes the physicochemical properties and expected retention factors (Rf).

Table 1: Chromatographic Profiling on Normal-Phase Silica (40-63 µm)

ComponentRoleCarbon ChainPolarityRf Value (95:5 Hexanes:EtOAc)Elution Vol (CV)
2-tetradecyloctadecyl 2-hexyldecanoate Target ProductC48Extremely Low0.851.5 - 2.0
2-tetradecyloctadecanol Impurity (Starting Material)C32Low0.354.0 - 5.0
2-hexyldecanoic acid Impurity (Starting Material)C16Moderate0.10 (Streaks)> 6.0

III. Step-by-Step Methodology: Flash Chromatography of C48 Esters

This protocol adapts the foundational flash chromatography principles established by W.C. Still[3] specifically for high-molecular-weight wax esters.

Step 1: Pre-Chromatography Alkaline Wash (Causality: Acid Removal)

  • Action: Dissolve the crude reaction mixture in hexanes. Wash 3x with an equal volume of saturated aqueous NaHCO₃, followed by 1x brine wash. Dry the organic layer over anhydrous Na₂SO₄.

  • Causality: Unreacted 2-hexyldecanoic acid binds strongly to the slightly acidic silanol groups on the silica gel, causing severe tailing that can contaminate your product fractions. Deprotonating the acid converts it into a water-soluble sodium carboxylate, completely removing it before it ever touches the column.

  • Validation: Check the pH of the final NaHCO₃ wash; it must remain >8 to ensure complete neutralization.

Step 2: Dry Loading (Causality: Viscosity Mitigation)

  • Action: Dissolve the dried crude ester in a minimal amount of Dichloromethane (DCM). Add dry silica gel (approximately 3x the mass of the crude oil). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Causality: C48 Guerbet esters are highly viscous oils. Loading them neat or in concentrated solutions causes uneven flow and "viscous fingering" through the column bed, destroying resolution. Dry loading disperses the oil over a massive surface area, ensuring a perfectly horizontal elution band.

Step 3: Isocratic Elution (Causality: Polarity Matching)

  • Action: Slurry-pack a column with 40-63 µm silica gel using 100% hexanes. Load the dry silica/sample powder evenly on top. Elute isocratically with 100% hexanes.

  • Causality: The massive hydrocarbon footprint of the C48 ester means it has almost no affinity for silica. Introducing even 1% of a polar modifier (like ethyl acetate) will cause the C32 alcohol to co-elute with the ester. Pure hexanes provide the maximum possible retention time difference.

Step 4: Fraction Detection (Causality: Lack of Chromophore)

  • Action: Spot fractions on a silica TLC plate. Dip the plate in Phosphomolybdic Acid (PMA) stain and heat vigorously with a heat gun until spots appear.

  • Causality: Guerbet esters lack conjugated pi-systems, making them invisible to standard 254 nm UV light. PMA is a destructive stain that oxidizes the organic molecules, reducing the phosphomolybdate complex to "molybdenum blue," rendering the lipids visible as dark blue/green spots.

IV. Troubleshooting Guides & FAQs

Q: My C48 ester is co-eluting with the unreacted C32 alcohol. How do I resolve this? A: This is a classic symptom of using a solvent system that is too polar. Even 2-3% ethyl acetate in hexanes is too strong for a C48 lipid. Solution: Switch to an absolutely isocratic elution using 100% hexanes or heptane. If separation is still poor, your column is likely overloaded. Reduce your sample-to-silica mass ratio to 1:50.

Q: The unreacted 2-hexyldecanoic acid is streaking down the column and contaminating my pure fractions. What went wrong? A: Your pre-column alkaline wash was insufficient. Branched Guerbet acids are highly sterically hindered, making their deprotonation kinetics slower than linear acids. Solution: Increase the contact time during the NaHCO₃ wash, or use a slightly stronger base like 0.1 M NaOH for the first wash to ensure complete salt formation before chromatography.

Q: I am collecting fractions, but my TLC plates (stained with PMA) show a continuous smear rather than distinct spots. Why? A: A continuous smear usually indicates "channeling" within the silica bed, caused either by poor column packing or by loading a highly viscous sample directly onto the silica. Solution: Always slurry-pack the column under pressure to ensure a uniform bed, and strictly adhere to the dry-loading technique (Step 2) to mitigate the viscosity of the C48 ester.

Q: Can I use Reverse-Phase (C18) HPLC instead of normal-phase silica for this purification? A: While possible, it is highly impractical for preparative scales. A C48 ester is so profoundly hydrophobic that it will bind irreversibly to a C18 column unless you use 100% non-polar solvents (like IPA or THF) as the mobile phase, which defeats the purpose of reverse-phase chromatography[2]. Normal-phase silica remains the gold standard for separating neutral lipids from polar impurities.

V. References

  • W. Clark Still, Michael Kahn, Abhijit Mitra. "Rapid chromatographic technique for preparative separations with moderate resolution." The Journal of Organic Chemistry, 1978. URL:[Link]

  • MDPI Catalysts. "Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid." MDPI, 2021. URL:[Link]

  • G. Knothe, K.D. Carlson. "Synthesis, Mass Spectrometry, and Nuclear Magnetic Resonance Characterization of Di-Guerbet Esters." Journal of the American Oil Chemists' Society (JAOCS), 1998. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting NARP-HPLC Analysis of 2-Tetradecyloctadecyl 2-Hexyldecanoate

Welcome to the Advanced Chromatography Support Portal. Analyzing massive, fully saturated Guerbet esters like 2-tetradecyloctadecyl 2-hexyldecanoate (a highly branched C48 lipid) presents unique analytical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Portal. Analyzing massive, fully saturated Guerbet esters like 2-tetradecyloctadecyl 2-hexyldecanoate (a highly branched C48 lipid) presents unique analytical challenges. Due to its extreme lipophilicity and lack of a UV chromophore, this analyte requires Nonaqueous Reversed-Phase (NARP) HPLC coupled with universal detectors such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)[1][2].

While NARP-CAD/ELSD is the gold standard for this class of lipids, the reliance on highly organic mobile phases (e.g., Isopropanol, Dichloromethane, Tetrahydrofuran) makes the system highly susceptible to baseline noise. This guide provides field-proven, mechanistic troubleshooting strategies to isolate and resolve these issues.

Diagnostic Workflow: Isolating Baseline Noise

Before adjusting method parameters, you must classify the type of baseline noise you are observing. The visual profile of the baseline dictates the root cause.

NARP_Troubleshooting Root Baseline Noise Detected (NARP Analysis of C48 Ester) Obs1 Periodic Pulsations (Synchronous with pump) Root->Obs1 Obs2 High-Frequency Random Noise (Static or continuous) Root->Obs2 Obs3 Baseline Drift / Waviness (Gradient-dependent) Root->Obs3 Act1 Pump / Degasser Issue Purge air, check valves, inspect degasser vacuum Obs1->Act1 Act2 Detector / Solvent Issue Use LC/MS grade solvents, optimize CAD/ELSD temp Obs2->Act2 Act3 Viscosity / Bleed Issue Apply inverse gradient, wash column with THF Obs3->Act3

Diagnostic workflow for isolating and resolving HPLC baseline noise during NARP lipid analysis.

Troubleshooting FAQs

Q1: Why am I experiencing high-frequency random baseline noise using CAD/ELSD for this ester?

Causality & Solution: In NARP HPLC, high-frequency random noise is typically a detector-side issue caused by non-volatile impurities in the mobile phase. Because CAD and ELSD operate by nebulizing the eluent and measuring residual dried particles, any non-volatile residues in your solvents (e.g., stabilizers in THF or trace salts in lower-grade Isopropanol) will form background particles. This elevates the background current and translates directly into static noise[1]. Action: Replacing old or HPLC-grade solvents with fresh LC/MS-grade solvents and utilizing ultrapure water (if applicable in your weak solvent blend) can dramatically lower this baseline noise[3][4].

Q2: My baseline drifts upwards significantly during the NARP gradient. How do I stabilize it?

Causality & Solution: Eluting a C48 ester requires a strong solvent shift (e.g., transitioning from Acetonitrile to 100% Isopropanol or Dichloromethane). This gradient drastically alters the mobile phase's viscosity and surface tension. In aerosol-based detectors, these physical changes alter nebulization efficiency and droplet size distribution, causing the baseline to drift or wave[4]. Action: Implement an inverse gradient . By plumbing a secondary pump post-column to deliver the exact inverse of your analytical gradient, the detector receives a constant, isocratic solvent composition (e.g., a continuous 50/50 mix). This compensates for viscosity changes and flattens the baseline[4].

Q3: I am observing periodic pulsations in the baseline. Is my detector failing?

Causality & Solution: No, periodic pulsations that look like a heartbeat are almost exclusively pump or degasser related. Highly organic NARP solvent mixtures are highly prone to outgassing. Dissolved air in these solvents causes check valve cavitation, which appears as baseline pulsations that perfectly coincide with the pump head strokes[5]. Action: Ensure your in-line vacuum degasser is functioning properly. If the issue persists, thoroughly purge the system to remove trapped air, or inspect the pump for faulty check valves and worn seals[5][6].

Q4: How do I prevent column bleed and ghost peaks from interfering with my analyte?

Causality & Solution: The extreme lipophilicity of 2-tetradecyloctadecyl 2-hexyldecanoate requires highly non-polar mobile phases. Over time, these harsh organic solvents can strip silanes and siloxanes from the silica backbone of the column, leading to continuous column bleed and increased noise[3]. Furthermore, matrix lipids can precipitate on the column head and elute randomly as ghost peaks. Action: Utilize a robust polymer-based column or a highly end-capped C18 column designed for NARP. Implement an aggressive post-run column wash using 100% Tetrahydrofuran (THF) or Dichloromethane to strip retained lipophilic matrix before the next injection.

Quantitative Impact of System Parameters on Baseline Noise

ParameterStandard SetupOptimized NARP SetupMechanistic Impact on Baseline
Solvent Purity HPLC GradeLC/MS GradeReduces non-volatile particle formation during nebulization, lowering background current by up to 70%[1][4].
Gradient Delivery Single Pump (Analytical)Dual Pump (Analytical + Inverse)Compensates for dynamic viscosity changes, effectively eliminating gradient-induced baseline drift[4].
Degassing Ambient / PassiveActive In-line Vacuum DegassingPrevents outgassing of highly organic solvents, stopping periodic pump stroke pulsations[5].
Column Wash Methanol / WaterTetrahydrofuran (THF) / DCMRemoves highly lipophilic C48 matrix buildup, preventing phase dewetting and column bleed noise[3].

Self-Validating Experimental Protocol: NARP System Passivation & Preparation

To ensure Trustworthiness in your data, do not inject samples until the system has proven its own cleanliness. This protocol incorporates a dynamic feedback loop , requiring the system to pass a Signal-to-Noise (S/N) threshold before sample analysis begins.

Step 1: Solvent Preparation & Filtration

  • Procure strictly LC/MS-grade Acetonitrile (Mobile Phase A) and LC/MS-grade Isopropanol/THF (Mobile Phase B).

  • Do not use glass bottles washed with standard laboratory detergents, as surfactant residues are highly visible in CAD. Use pre-certified, triple-rinsed glassware[4].

Step 2: System Flushing (Bypassing the Column)

  • Remove the analytical column and install a zero-dead-volume union.

  • Flush the entire system (including the autosampler needle wash) with 100% Isopropanol at 1.0 mL/min for 30 minutes to clear any residual aqueous buffers that could precipitate in NARP conditions.

Step 3: Inverse Gradient Configuration

  • Install the NARP analytical column (e.g., Sub-2 µm C18 or C8).

  • Configure the analytical pump for your lipid gradient (e.g., 20% B to 100% B over 15 minutes).

  • Configure a secondary make-up pump post-column (via a low-dead-volume T-piece) to deliver the exact inverse gradient (100% B to 20% B) at a matching flow rate[4].

Step 4: System Suitability Testing (SST) - The Self-Validation Loop

  • Set the CAD evaporation temperature to the optimal setting for your mobile phase volatility (typically 35°C–50°C)[4].

  • Execute a Blank Injection: Run the full gradient without injecting a sample.

  • Evaluate Baseline: Measure the peak-to-peak baseline noise in the region where the C48 ester elutes.

    • Validation Gate: If the baseline noise is > 0.5 pA , the system is contaminated. Do not proceed. Re-purge the degasser and repeat the THF column wash.

    • Validation Gate: If the baseline noise is < 0.5 pA , inject your Lower Limit of Quantification (LLOQ) standard. If the S/N ratio is > 10, the system has successfully validated its own baseline integrity and is ready for sample analysis.

References

  • HPLC Repair Services: Common Causes of Baseline Noise Source: theoverbrookgroup.com URL:5

  • Chromatography Troubleshooting Guides | ChemITrust AI Source: chemitrust.ai URL:6

  • Science of Chromatography - Cole-Parmer Source: coleparmer.com URL:3

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview Source: chromatographyonline.com URL:1

  • Getting the most out of your charged aerosol detector - TECHNICAL GUIDE Source: labrulez.com URL:4

  • Determination of nonpolar and polar lipid classes in human plasma... Source: upce.cz URL:2

Sources

Optimization

overcoming steric hindrance in the synthesis of 2-tetradecyloctadecyl 2-hexyldecanoate

Welcome to the Technical Support Center for advanced lipid synthesis. This guide is specifically engineered for researchers and drug development professionals synthesizing 2-tetradecyloctadecyl 2-hexyldecanoate (C₄₈H₉₆O₂...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced lipid synthesis. This guide is specifically engineered for researchers and drug development professionals synthesizing 2-tetradecyloctadecyl 2-hexyldecanoate (C₄₈H₉₆O₂)[1][2].

Synthesizing this specific ester presents a severe mechanical challenge: coupling a highly branched Guerbet alcohol (2-tetradecyloctadecan-1-ol) with a highly branched Guerbet acid (2-hexyldecanoic acid)[3]. The dual α-branching creates a sterically congested environment that effectively blocks nucleophilic attack under standard conditions, rendering traditional Fischer esterification virtually useless.

Below, you will find our diagnostic workflows, troubleshooting FAQs, and self-validating protocols to successfully drive this hindered coupling to completion.

Diagnostic Workflow: Activation Strategy Selection

G Target Target Molecule: 2-Tetradecyloctadecyl 2-Hexyldecanoate (Double α-Branched C48 Ester) Problem Extreme Steric Hindrance Blocks Nucleophilic Attack Target->Problem Fischer Fischer Esterification (H2SO4, Reflux) Problem->Fischer Decision Select Advanced Activation Strategy Problem->Decision FischerFail Fails: <5% Yield Dehydration Byproducts Fischer->FischerFail Steglich Steglich Method (EDC·HCl, DMAP) Decision->Steglich Yamaguchi Yamaguchi Method (TCBC, Et3N, DMAP) Decision->Yamaguchi SteglichMech DMAP forms highly reactive N-acylpyridinium intermediate Steglich->SteglichMech YamaguchiMech TCBC forms mixed anhydride; ortho-Cl directs regioselectivity Yamaguchi->YamaguchiMech Success Successful Esterification (>85% Yield) SteglichMech->Success YamaguchiMech->Success

Diagnostic workflow for selecting esterification strategies for sterically hindered Guerbet lipids.

Troubleshooting & FAQs

Q1: Why is my Fischer esterification yielding <5% product, and what are the dark byproducts I am seeing? A1: Fischer esterification relies on the alcohol attacking a protonated carbonyl to form a tetrahedral intermediate. In 2-hexyldecanoic acid, the bulky α-hexyl group physically shields the carbonyl carbon. Simultaneously, the α-tetradecyl branch on the alcohol prevents it from achieving the necessary trajectory for attack. The dark byproducts are a result of the extreme conditions (strong acid, high heat) causing dehydration of the Guerbet alcohol into unreactive alkenes.

Q2: I am using the Steglich method (DCC/DMAP) but my LC-MS shows a massive byproduct peak instead of the ester. How do I fix this? A2: You are likely observing the formation of an N-acylurea[4]. In the Steglich reaction, the carboxylic acid first reacts with DCC to form an O-acylisourea. Because your Guerbet alcohol is too bulky to attack this intermediate quickly, the O-acylisourea undergoes a slow intramolecular rearrangement (an O-to-N acyl shift) to form a highly stable, unreactive N-acylurea[4]. Causality & Fix: To prevent this, increase your DMAP loading from the standard catalytic amount (5 mol%) to a stoichiometric amount (50–100 mol%). DMAP is a small, highly nucleophilic catalyst that rapidly attacks the O-acylisourea before it can rearrange, forming an exposed N-acylpyridinium intermediate that is much more accessible to your bulky C32 alcohol[4][5].

Q3: Should I use Steglich or Yamaguchi esterification for this specific C48 lipid? A3: Both will work, but they serve different operational needs. We recommend an Optimized Steglich (using EDC·HCl instead of DCC) for easier purification, as the urea byproduct of EDC is water-soluble and can be removed via simple aqueous extraction[5]. The Yamaguchi esterification (using 2,4,6-trichlorobenzoyl chloride) is the gold standard for absolute highest yields in macrocyclic or extremely hindered systems, but it requires handling moisture-sensitive acid chlorides and mandatory column chromatography to remove trichlorobenzoic acid derivatives[6][7].

Q4: In the Yamaguchi esterification, how does the alcohol know to attack the Guerbet acid carbonyl and not the trichlorobenzoyl carbonyl? A4: Regioselectivity is mechanically enforced by steric shielding. The mixed anhydride formed in situ contains two carbonyls. The carbonyl belonging to the Yamaguchi reagent is flanked by two ortho-chlorine atoms on the benzene ring[7]. This creates a localized steric "wall." When the bulky 2-tetradecyloctadecan-1-ol approaches, it is physically repelled from the benzoyl carbonyl and forced to attack the less hindered aliphatic carbonyl of the 2-hexyldecanoic acid[7][8].

Comparative Performance Data

Table 1: Quantitative comparison of esterification methods for double α-branched substrates (C16 acid + C32 alcohol).

Esterification MethodReagents & AdditivesReaction TimeTypical Yield (%)Primary Byproduct / Purification Issue
Fischer H₂SO₄ (cat.), Toluene, Reflux48 h< 5%Dehydration of alcohol / No reaction
Standard Steglich DCC (1.1 eq), DMAP (0.05 eq)24 h20 - 30%N-acylurea formation (hard to separate)
Optimized Steglich EDC·HCl (1.5 eq), DMAP (0.5 eq)24 - 48 h75 - 85%Water-soluble urea (removed via wash)
Yamaguchi TCBC (1.2 eq), Et₃N, DMAP12 - 24 h85 - 95%TCBC derivatives (requires silica column)
Self-Validating Experimental Protocols
Protocol A: Optimized Steglich Esterification (EDC/DMAP)

This protocol utilizes EDC·HCl to ensure byproducts are easily cleared via aqueous workup, while utilizing a high DMAP loading to outcompete N-acylurea formation[4][5].

  • Preparation: In an oven-dried round-bottom flask under argon, dissolve 2-hexyldecanoic acid (1.0 eq, ~10 mmol) and 2-tetradecyloctadecan-1-ol (1.1 eq, ~11 mmol) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

    • Validation Check: The solution should be completely clear and colorless. Any cloudiness indicates moisture or impurities.

  • Catalyst Addition: Add DMAP (0.5 eq, ~5 mmol) to the stirring solution.

  • Thermal Control: Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 15 minutes.

    • Causality: Cooling prevents the highly exothermic initial coupling from degrading the reagents or accelerating the unwanted O-to-N acyl shift.

  • Activation: Add EDC·HCl (1.5 eq, ~15 mmol) portion-wise over 10 minutes.

    • Validation Check: The EDC·HCl powder will gradually dissolve. The solution may take on a very faint yellow tint as the active N-acylpyridinium complex forms.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 24–48 hours.

    • Validation Check: Monitor via TLC (9:1 Hexanes:Ethyl Acetate). The highly non-polar target ester (2-tetradecyloctadecyl 2-hexyldecanoate) will appear as a new spot with a high R_f (~0.8), while the starting acid and alcohol spots diminish.

  • Workup: Quench the reaction with 1M HCl (equal volume to DCM) to protonate and remove DMAP and unreacted EDC. Separate the organic layer, wash with saturated NaHCO₃ (to remove unreacted acid), and finally wash with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

Protocol B: Yamaguchi Esterification

This protocol is reserved for cases where Protocol A stalls, utilizing the extreme steric directing effects of 2,4,6-trichlorobenzoyl chloride (TCBC)[7][8].

  • Mixed Anhydride Formation: In an oven-dried flask under argon, dissolve 2-hexyldecanoic acid (1.0 eq) and Triethylamine (Et₃N, 1.5 eq) in anhydrous Toluene (0.2 M). Cool to 0 °C.

  • TCBC Addition: Dropwise, add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.2 eq). Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour.

    • Validation Check: A thick white precipitate (Et₃N·HCl salt) will form rapidly. This is a visual confirmation that the mixed anhydride has successfully formed[7].

  • Nucleophile Introduction: In a separate flask, dissolve 2-tetradecyloctadecan-1-ol (1.1 eq) and DMAP (1.5 eq) in anhydrous Toluene.

  • Coupling: Transfer the mixed anhydride solution (supernatant only, or as a suspension) into the alcohol/DMAP solution.

    • Causality: DMAP attacks the mixed anhydride to form the active acyl-DMAP intermediate, which is then attacked by the bulky alcohol. Toluene is used instead of DCM to allow for higher reaction temperatures if the steric bulk prevents room-temperature coupling.

  • Propagation: Stir at room temperature for 12 hours. If TLC indicates stalled progress, heat the reaction to 60 °C for an additional 6 hours.

  • Isolation: Dilute with EtOAc, wash sequentially with saturated NH₄Cl, saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate, and purify via silica gel column chromatography (Hexanes/EtOAc gradient) to remove trichlorobenzoic acid byproducts.

References
  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Chemistry Portal. Available at:[Link]

  • Das, S., et al. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. National Library of Medicine (PMC). Available at:[Link]

  • Neises, B., & Steglich, W. (1978). Steglich Esterification. Organic Chemistry Portal. Available at:[Link]

  • MacMillan, S. N., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3023189, 2-Tetradecyloctadecyl 2-hexyldecanoate. PubChem. Available at:[Link]

  • LookChem. Cas 93982-00-4, 2-tetradecyloctadecyl 2-hexyldecanoate. LookChem. Available at:[Link]

  • The Good Scents Company. 2-tetradecyl octadecyl 2-hexyl decanoate, 93982-00-4. The Good Scents Company. Available at:[Link]

  • Chem-Station. Yamaguchi Macrolactonization. Chem-Station Int. Ed. Available at:[Link]

  • PubChemLite. 2-tetradecyloctadecyl 2-hexyldecanoate (C48H96O2). Université du Luxembourg. Available at: [Link]

  • Lubrizol Advanced Materials, Inc. (2014). US8840870B2 - Polymers and compositions. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of High-Molecular-Weight Esters: 2-Tetradecyloctadecyl 2-Hexyldecanoate vs. Jojoba Oil

Target Audience: Formulation Scientists, Cosmetic Chemists, and Drug Delivery Researchers Focus: Molecular architecture, oxidative stability, pigment dispersion, and biomimetic performance. As a Senior Application Scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Cosmetic Chemists, and Drug Delivery Researchers Focus: Molecular architecture, oxidative stability, pigment dispersion, and biomimetic performance.

As a Senior Application Scientist, selecting the correct ester for a cosmetic or dermatological vehicle is rarely a matter of simple sensory preference; it is an exercise in applied physical chemistry. When formulating high-performance systems—such as anhydrous sunscreens or long-wear color cosmetics—the choice between a highly engineered synthetic ester and a refined natural wax ester fundamentally dictates the thermodynamic stability and rheological behavior of the final product.

This guide objectively compares 2-tetradecyloctadecyl 2-hexyldecanoate (a massive, synthetic C48 Guerbet ester) with Jojoba Oil (a natural C36-C46 botanical wax ester), providing the mechanistic causality and self-validating experimental protocols necessary to justify their inclusion in advanced formulations.

Molecular Architecture & Mechanistic Causality

The performance divergence between these two esters is entirely governed by their structural geometry and degree of saturation.

2-Tetradecyloctadecyl 2-hexyldecanoate (CAS: 93982-00-4) Synthesized via the Guerbet reaction, this ester is formed by coupling a highly branched Guerbet alcohol (C32) with a Guerbet acid (C16) . The resulting C48 molecule has a molecular weight of 705.3 g/mol . Despite its massive size, it remains a low-viscosity liquid at sub-zero temperatures.

  • The Causality: The extensive β-branching introduces extreme steric hindrance. These bulky tertiary carbons act as physical "bumpers," preventing the hydrocarbon chains from aligning into a crystalline lattice. Furthermore, because it is fully saturated (zero allylic hydrogens), it offers no target sites for hydrogen abstraction by reactive oxygen species (ROS), rendering it practically immune to autoxidation.

Jojoba Oil (Simmondsia Chinensis Seed Oil) Unlike standard triglycerides, Jojoba oil is a liquid wax ester composed of linear, monounsaturated fatty acids and fatty alcohols.

  • The Causality: Its linear, unbranched architecture allows it to easily penetrate the stratum corneum, effectively mimicking the natural wax esters that make up ~25% of human sebum. However, the presence of omega-9 double bonds introduces structural vulnerabilities. While native tocopherols provide a robust defense against free radicals, the unsaturation means the molecule will eventually undergo oxidative degradation under thermal or UV stress .

OxidationLogic cluster_guerbet 2-tetradecyloctadecyl 2-hexyldecanoate cluster_jojoba Jojoba Oil (Wax Ester) G_Node1 Fully Saturated Branched Chains (C48) G_Node2 Extreme Steric Hindrance G_Node1->G_Node2 disrupts packing G_Node3 Zero Allylic Hydrogens G_Node1->G_Node3 chemical structure G_Node4 Immune to ROS (Infinite OSI) G_Node3->G_Node4 prevents autoxidation J_Node1 Linear Monounsaturated Chains (C36-C46) J_Node2 Omega-9 Double Bonds J_Node1->J_Node2 contains J_Node3 Natural Tocopherols (Antioxidants) J_Node1->J_Node3 contains J_Node4 High OSI (~35h) but degradable J_Node2->J_Node4 susceptible to ROS J_Node3->J_Node4 delays oxidation

Fig 1. Mechanistic pathways dictating oxidative stability of Guerbet esters vs natural wax esters.

Quantitative Data Comparison

The following table synthesizes the physicochemical properties and functional metrics of both esters, providing a clear matrix for formulation selection.

Property2-tetradecyloctadecyl 2-hexyldecanoateJojoba Oil (Simmondsia Chinensis)
INCI Name Tetradecyloctadecyl HexyldecanoateSimmondsia Chinensis Seed Oil
Molecular Architecture Synthetic, highly branched (C48)Natural, linear monounsaturated (C36-C46)
Molecular Weight 705.3 g/mol ~606 g/mol (Average)
Oxidative Stability (OSI at 130°C) > 100 hours (Practically infinite)~ 35 hours
Pigment Wetting Capacity Exceptional (Steric stabilization)Moderate
Sensory Profile High slip, substantive, non-greasyDry finish, highly penetrating
Primary Formulation Role Pigment dispersant, high-SPF sunscreensBiomimetic moisturizer, barrier repair

Experimental Validations & Self-Validating Protocols

To objectively quantify the performance differences between these two esters, we rely on rigorous, self-validating analytical chemistry protocols.

Protocol 1: Oxidative Stability Index (OSI) via Rancimat Method (EN 15751)

Objective: To quantify the absolute shelf-life and thermal degradation point of the esters. Causality of Experimental Design: We utilize the Rancimat method at an accelerated 130°C rather than standard room temperature. Because the C48 Guerbet ester is fully saturated, it would require years to show degradation at 25°C. By elevating the temperature and introducing a continuous oxygen flow, we artificially induce free radical formation. We measure the conductivity of water because as the ester eventually breaks down, it releases volatile short-chain carboxylic acids (like formic acid), which dissolve in the water and spike conductivity, giving us a precise Induction Period (IP).

Step-by-Step Methodology:

  • Preparation: Weigh exactly 3.0 g of the ester sample into the Rancimat reaction vessel.

  • Thermal Stress: Insert the vessel into the heating block pre-calibrated to 130°C.

  • Oxygenation: Introduce a continuous airflow of 20 L/h directly through the heated sample.

  • Measurement: Route the effluent airflow into a secondary measuring vessel containing 50 mL of deionized water equipped with a conductivity electrode.

  • Data Acquisition: Record the conductivity over time until a sharp inflection point (Induction Period) is reached.

  • Self-Validation Mechanism: A control sample of highly unstable Linoleic Acid is run simultaneously in an adjacent vessel. If the Linoleic Acid control does not show an oxidation spike within 2 hours, it proves the airflow or heating block is malfunctioning, immediately invalidating the run.

Protocol 2: Pigment Dispersion Efficacy (Rheological Profiling)

Objective: To determine how effectively the ester wets and suspends inorganic UV filters (e.g., Zinc Oxide) for sunscreen and color cosmetic applications. Causality of Experimental Design: A cone-and-plate geometry is selected over concentric cylinders because it provides a uniform shear rate across the entire sample, which is critical for non-Newtonian pigment dispersions. We measure yield stress because it directly correlates to the formulation's ability to suspend heavy ZnO particles at rest, preventing sedimentation and agglomeration over time. The massive branched structure of the Guerbet ester physically wraps around the pigment particles, providing steric stabilization.

Step-by-Step Methodology:

  • Wetting: Combine 50% w/w uncoated Zinc Oxide (ZnO) powder with 50% w/w of the target ester. Hand-mix until a crude paste is formed.

  • Milling: Pass the paste through a laboratory three-roll mill at a standardized gap setting (e.g., 5 µm) for exactly three passes to ensure complete de-agglomeration.

  • Rheological Loading: Load 1.0 mL of the milled dispersion onto the Peltier plate of a controlled-stress rheometer. Lower the cone (2° angle) to the specified truncation gap.

  • Shear Sweep: Execute a shear rate sweep from 0.1 to 100 s⁻¹ at a constant 25°C.

  • Analysis: Calculate the yield stress using the Casson flow model. Lower yield stress indicates superior particle wetting and dispersion.

  • Self-Validation Mechanism: A baseline grind using pure mineral oil (a non-polar, non-dispersing vehicle) is run alongside the ester samples. The mineral oil grind must exhibit a high yield stress (>50 Pa) to confirm that the ZnO particles are actively seeking to agglomerate in the absence of a structurally capable dispersant.

PigmentWorkflow Step1 Phase 1: Wetting Mix 50% ZnO + 50% Ester Step2 Phase 2: Milling Three-Roll Mill (3 passes) Step1->Step2 Homogenization Step3 Phase 3: Rheology Cone & Plate Viscometer Step2->Step3 De-agglomerated Grind Step4 Data Output: Yield Stress & Viscosity Step3->Step4 Shear Rate Sweep

Fig 2. Rheological workflow for evaluating pigment dispersion efficacy of cosmetic ester emollients.

Formulation Strategy & Application Matrix

The empirical data dictates distinct formulation pathways for these two ingredients:

When to specify 2-tetradecyloctadecyl 2-hexyldecanoate:

  • Anhydrous Mineral Sunscreens: Its unparalleled ability to sterically stabilize high loads of ZnO and TiO2 prevents the "white cast" agglomeration typical of natural oils.

  • Long-Wear Color Cosmetics: The extreme oxidative stability ensures that foundation pigments do not shift in color (oxidize) on the skin throughout the day.

  • Extreme-Weather Skincare: Its low freezing point and high molecular weight create a substantive, breathable barrier that will not crystallize in freezing temperatures.

When to specify Jojoba Oil:

  • Biomimetic Barrier Repair: Because its linear wax ester structure closely mimics human sebum, it is the superior choice for repairing compromised lipid bilayers in the stratum corneum.

  • Clean/Natural Beauty Formulations: As an unrefined botanical extract, it satisfies ISO 16128 standards for natural origin ingredients while offering the highest oxidative stability among natural plant oils.

  • Penetrating Facial Serums: Its lower molecular weight and linear structure provide a fast-absorbing, dry finish that synthetic macromolecules cannot replicate.

References

  • National Center for Biotechnology Information. "2-Tetradecyloctadecyl 2-hexyldecanoate | C48H96O2 | CID 3023189" PubChem. Available at:[Link][1]

  • National Institutes of Health (PMC). "Effect of Antioxidants on High-Temperature Stability of Renewable Bio-Oils Revealed by an Innovative Method for the Determination of Kinetic Parameters of Oxidative Reactions" PMC. Available at:[Link][2]

  • LookChem. "Cas 93982-00-4, 2-tetradecyloctadecyl 2-hexyldecanoate" LookChem Database. Available at:[Link][3]

Sources

Comparative

2-tetradecyloctadecyl 2-hexyldecanoate compared to other branched Guerbet esters

From the perspective of a Senior Application Scientist, the rational design of lipid-based drug delivery systems—ranging from topical microemulsions to Lipid Nanoparticles (LNPs)—hinges on the precise selection of the li...

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Author: BenchChem Technical Support Team. Date: April 2026

From the perspective of a Senior Application Scientist, the rational design of lipid-based drug delivery systems—ranging from topical microemulsions to Lipid Nanoparticles (LNPs)—hinges on the precise selection of the lipid matrix. The excipient must balance thermodynamic stability, active pharmaceutical ingredient (API) payload capacity, and oxidative shelf-life. 2-Tetradecyloctadecyl 2-hexyldecanoate (C48H96O2) , a high-molecular-weight di-Guerbet ester, has emerged as a structurally unique solution to these formulation challenges.

This guide objectively compares the physicochemical performance of this C48 ester against lower-molecular-weight branched Guerbet alternatives, providing actionable, self-validating experimental protocols for formulation scientists.

Part 1: Structural Mechanics & The Guerbet Advantage

Guerbet esters are synthesized via the esterification of Guerbet alcohols and/or Guerbet acids, which are characterized by their regiospecific β-alkylation (branching at the beta-carbon) .

In linear lipids, long hydrocarbon chains (e.g., >C20) rapidly align via van der Waals forces to form highly ordered crystalline lattices, leading to high melting points and potential API expulsion during cold storage. In contrast, the dual β-branches in 2-tetradecyloctadecyl 2-hexyldecanoate introduce massive steric hindrance . This structural disruption prevents the tight packing of lipid tails, effectively depressing the pour point and maintaining a fluid, amorphous matrix even at sub-ambient temperatures [[1]]([Link]). Furthermore, because Guerbet esters are fully saturated, they lack the allylic hydrogens that serve as primary targets for lipid peroxidation, granting them superior oxidative stability compared to naturally derived unsaturated oils .

Part 2: Comparative Physicochemical Profiling

To objectively evaluate 2-tetradecyloctadecyl 2-hexyldecanoate, we must benchmark it against lower molecular weight Guerbet esters commonly used in the pharmaceutical and cosmetic industries: Hexyldecyl hexyldecanoate (C32) and Octyldodecyl octyldodecanoate (C40).

Table 1: Comparative Physicochemical Properties of Branched Guerbet Esters

PropertyHexyldecyl hexyldecanoate (C32)Octyldodecyl octyldodecanoate (C40)2-Tetradecyloctadecyl 2-hexyldecanoate (C48)
Molecular Formula C32H64O2C40H80O2C48H96O2
Molecular Weight ( g/mol ) ~480.8~593.0705.3
Kinematic Viscosity (cSt at 20°C) 40 - 5080 - 90140 - 160
Pour Point (°C) < -40< -30~ -15
Oxidative Stability (OSI hrs at 130°C) > 50> 50> 50
Volatility (Weight Loss %) LowVery LowNegligible

Application Causality: While the C32 and C40 variants offer lower viscosities suitable for sprayable topical formulations, the C48 ester provides significantly higher viscosity and negligible volatility. This makes 2-tetradecyloctadecyl 2-hexyldecanoate the optimal choice for long-acting dermal patches, high-viscosity ointments, and as a stabilizing core lipid in LNPs where preventing excipient migration (bleeding) is critical .

Part 3: Experimental Methodologies

To validate the performance of these esters for drug delivery, the following self-validating protocols are employed. The causality behind these steps ensures that the physical data directly correlates with formulation stability.

Protocol A: Rheological and Thermal Profiling (Pour Point & Viscosity)

Objective: Determine the operational temperature range of the lipid matrix to ensure it does not crystallize and expel the loaded API during cold storage (e.g., 4°C).

  • Step 1: Sample Preparation. Heat 50 mL of the Guerbet ester to 60°C under a nitrogen blanket to eliminate thermal history and dissolve any trace crystalline nuclei.

    • Causality: Erasing the thermal history prevents pre-existing crystal seeds from artificially raising the measured pour point, ensuring baseline reproducibility.

  • Step 2: Viscosity Measurement. Transfer 2 mL of the sample to a controlled-stress rheometer equipped with a Peltier concentric cylinder geometry. Measure kinematic viscosity at a constant shear rate (100 s⁻¹) at 20°C.

    • Causality: A constant shear rate ensures Newtonian behavior is accurately captured without shear-thinning artifacts, providing a true reflection of the ester's resistance to flow.

  • Step 3: Pour Point Determination (ASTM D97 modified). Cool the remaining sample in a programmable cryostat at a rate of 1°C/min. Tilt the sample vial at 3°C intervals. The pour point is recorded as the temperature at which the lipid ceases to flow for 5 seconds.

    • Causality: Slow cooling prevents supercooling artifacts, providing a true reflection of the lipid's thermodynamic phase boundary.

Protocol B: Oxidative Stability Index (OSI) via Rancimat Method

Objective: Quantify the resistance of the saturated branched chains to auto-oxidation, a critical parameter for the shelf-life of lipid-based formulations.

  • Step 1: Sample Loading. Weigh 3.0 g of the Guerbet ester into the reaction vessel of a Rancimat apparatus.

  • Step 2: Accelerated Oxidation. Heat the sample to 130°C while purging with purified air at a constant flow rate of 10 L/hr.

    • Causality: The elevated temperature and continuous oxygen saturation artificially accelerate the radical chain mechanism of oxidation, allowing for rapid, reproducible comparative testing of lipid degradation.

  • Step 3: Effluent Monitoring. Route the effluent air through a measuring vessel containing 50 mL of deionized water equipped with a conductivity probe.

  • Step 4: Endpoint Determination. Monitor the aqueous conductivity over time. The OSI is defined as the induction time (in hours) required for the conductivity to sharply increase.

    • Causality: The conductivity spike directly correlates with the formation and volatilization of short-chain organic acids (e.g., formic acid) resulting from lipid cleavage. An extended induction time (>50 hours) confirms the absence of vulnerable allylic hydrogens, validating the ester's structural integrity .

Part 4: Mechanistic Workflow Visualization

G A Guerbet Alcohol (C32) 2-tetradecyloctadecanol C Esterification (Catalyst & Heat) A->C B Guerbet Acid (C16) 2-hexyldecanoic acid B->C D 2-tetradecyloctadecyl 2-hexyldecanoate (C48) C->D E Dual β-Branching (Steric Hindrance) D->E G Saturated Backbone (Oxidative Stability) D->G F Depressed Pour Point (High Fluidity) E->F H Topical Formulations (Permeation Enhancer) F->H I Lipid Nanoparticles (Stable Core Matrix) F->I G->I

Workflow of C48 Guerbet ester synthesis and its formulation mechanisms.

Conclusion

2-Tetradecyloctadecyl 2-hexyldecanoate represents the upper echelon of branched lipid excipients. By combining the massive molecular weight of a C48 structure with the steric disruption of dual β-branches, it offers a non-volatile, highly stable, and remarkably fluid matrix. For drug development professionals, transitioning from linear lipids or lower-weight esters to this C48 di-Guerbet ester can resolve critical issues related to formulation crystallization, API precipitation, and oxidative degradation.

References[2] Title: ISOFOL Esters – Branched Guerbet Esters (Technical Brochure)

Sources

Validation

Decoding Lipid Architecture: An FTIR Comparative Analysis of 2-Tetradecyloctadecyl 2-Hexyldecanoate vs. Standard Lipids

Executive Summary In the development of advanced lipid nanoparticles (LNPs) and nanostructured lipid carriers (NLCs), the architectural selection of lipids dictates the thermodynamic stability, polymorphism, and drug enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced lipid nanoparticles (LNPs) and nanostructured lipid carriers (NLCs), the architectural selection of lipids dictates the thermodynamic stability, polymorphism, and drug encapsulation efficiency of the final formulation. Standard linear lipids, such as stearic acid and cetyl palmitate, form highly ordered crystalline matrices. However, to prevent drug expulsion during storage, formulators must introduce spatial disruptors.

This guide provides an objective, data-driven comparison of 2-tetradecyloctadecyl 2-hexyldecanoate (TOD-HD) —a highly branched synthetic ester—against standard solid lipids. By utilizing Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR), we can decode the molecular packing, conformational freedom, and intermolecular interactions that define these excipients.

Introduction: The Mechanistic Role of Branching

To engineer effective lipid-based delivery systems, understanding the physical state of the lipid matrix is paramount. The combination of solid and liquid lipids has been reported to produce excellent physical properties in NLCs by creating structural imperfections that house active pharmaceutical ingredients[1].

  • Standard Lipids (Stearic Acid & Cetyl Palmitate): These linear molecules pack tightly via van der Waals forces, forming highly ordered orthorhombic or triclinic subcells. While this provides structural integrity, high crystallinity often leads to the premature expulsion of encapsulated drugs.

  • 2-Tetradecyloctadecyl 2-Hexyldecanoate (TOD-HD): According to the PubChem database, TOD-HD (CID 3023189) is a massive C₄₈H₉₆O₂ ester[2]. It is synthesized from a 32-carbon branched alcohol and a 16-carbon branched acid. This dual "Guerbet-type" branching introduces extreme steric hindrance, preventing the acyl chains from aligning. Consequently, TOD-HD remains in an amorphous, liquid state at room temperature, acting as a highly effective structural disruptor in lipid matrices.

Vibrational Spectroscopy of Lipid Packing: Mechanistic Insights

ATR-FTIR is a non-destructive technique that probes the vibrational modes of chemical bonds, offering direct insight into lipid conformation and packing.

  • Carbonyl Stretching (νC=O, 1700–1750 cm⁻¹): The exact frequency of the C=O bond depends heavily on its microenvironment. Stearic acid exhibits a characteristic C=O stretching vibration at ~1701 cm⁻¹ due to strong intermolecular hydrogen bonding of the carboxylic acid dimers[3]. In contrast, cetyl palmitate (a standard linear ester) displays its carbonyl stretch at ~1738 cm⁻¹[1]. Because TOD-HD is also an ester, its C=O stretch appears near 1740 cm⁻¹, but the peak is notably broader due to the diverse microenvironments created by its liquid, amorphous state.

  • Methylene Stretching (νCH₂, 2800–3000 cm⁻¹): The asymmetric and symmetric CH₂ stretching modes are highly sensitive to the trans/gauche conformer ratio of the alkyl chains. Highly ordered, all-trans chains (as seen in solid stearic acid) vibrate at lower frequencies (~2915 cm⁻¹ and 2848 cm⁻¹)[3]. The steric bulk of TOD-HD forces the chains into higher-energy gauche conformations, shifting these peaks to higher wavenumbers (>2920 cm⁻¹) and broadening them significantly.

  • Methylene Rocking (ρCH₂, ~720 cm⁻¹): This region is a direct readout of subcell packing. Standard linear lipids often show a split peak (a doublet at ~720 and 730 cm⁻¹) due to intermolecular vibrational coupling in an orthorhombic crystalline lattice. Because TOD-HD cannot pack into a crystalline lattice, it exhibits a single, broad peak at ~720 cm⁻¹, confirming its amorphous nature.

Quantitative Data Presentation

The following table summarizes the key FTIR spectral shifts between the highly branched TOD-HD and standard linear lipids, validating the mechanistic differences in their physical states.

Wavenumber RegionVibrational Assignment2-Tetradecyloctadecyl 2-Hexyldecanoate (TOD-HD)Cetyl Palmitate (Standard Ester)Stearic Acid (Standard Acid)Mechanistic Implication
~2800 - 3000 cm⁻¹ ν(CH₂) asym / sym stretch~2924 / 2854 cm⁻¹ (Broad)~2917 / 2849 cm⁻¹ (Sharp)~2915 / 2848 cm⁻¹ (Sharp)Higher frequency in TOD-HD indicates increased gauche conformers and lower chain order.
~1700 - 1750 cm⁻¹ ν(C=O) stretch~1740 cm⁻¹ (Broad)~1738 cm⁻¹ (Sharp)~1701 cm⁻¹ (Sharp)H-bonded dimers in Stearic Acid lower the frequency. Esters show higher frequencies.
~1460 - 1470 cm⁻¹ δ(CH₂) scissoring~1465 cm⁻¹ (Singlet)~1468 / 1473 cm⁻¹ (Multiplet)~1462 / 1472 cm⁻¹ (Multiplet)Splitting in linear lipids denotes tight crystalline lattice interactions.
~720 - 730 cm⁻¹ ρ(CH₂) rocking~722 cm⁻¹ (Singlet)~720 / 730 cm⁻¹ (Doublet)~720 / 730 cm⁻¹ (Doublet)Doublet confirms orthorhombic packing in standard lipids; singlet confirms amorphous state of TOD-HD.

Experimental Workflow: Self-Validating ATR-FTIR Protocol

To ensure absolute scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every step includes a mechanistic justification to prevent data artifacts.

Step 1: System Suitability Verification

  • Action: Validate the FTIR spectrometer's wavenumber accuracy using a traceable polystyrene film standard. Ensure the aromatic C-C stretching peak is located at exactly 1601 ± 1 cm⁻¹.

  • Causality: This ensures that any minor shifts observed in the lipid CH₂ stretching regions (which dictate conformer ratios) are strictly due to molecular conformational changes, not instrumental drift.

Step 2: Background Acquisition

  • Action: Collect an ambient air background scan (64 scans, 4 cm⁻¹ resolution) immediately prior to each sample.

  • Causality: Subtraction of atmospheric water vapor and CO₂ is critical. Water vapor rotational bands (1400–1800 cm⁻¹) overlap with the lipid C=O stretching region and can artificially distort peak shapes if not properly subtracted.

Step 3: Sample Presentation (ATR Method)

  • Action: Apply a thin, uniform layer of the lipid onto a diamond Attenuated Total Reflectance (ATR) crystal. For standard solid lipids (stearic acid, cetyl palmitate), use a calibrated pressure arm to ensure intimate optical contact. For the liquid TOD-HD, apply directly without pressure.

  • Causality: ATR is strictly chosen over transmission (KBr pellet) methods. Grinding solid lipids with KBr introduces severe mechanical stress and localized heating that can artificially induce polymorphic transitions, thereby destroying the native crystalline state of the lipid before analysis.

Step 4: Spectral Acquisition

  • Action: Scan the sample from 4000 to 600 cm⁻¹ using 64 co-added scans at a resolution of 4 cm⁻¹.

  • Causality: 64 scans provide an optimal signal-to-noise ratio without exposing the sample to excessive infrared beam heating, which could inadvertently melt low-melting-point lipid fractions during the measurement.

Step 5: Data Processing

  • Action: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth. Perform a linear baseline correction and min-max normalization against the highest intensity CH₂ stretching peak.

  • Causality: Normalization allows for accurate qualitative comparison of peak shapes (e.g., broadening) and minor frequency shifts between different lipid classes, regardless of the absolute sample volume placed on the crystal.

Workflow & Mechanistic Visualization

The following diagram maps the causal relationship between lipid architectural selection and the resulting FTIR vibrational signatures.

G LIPID_TYPE Lipid Architecture Selection STD_LIPID Standard Linear Lipids (Stearic Acid, Cetyl Palmitate) LIPID_TYPE->STD_LIPID BRANCHED_LIPID Highly Branched Lipids (TOD-HD) LIPID_TYPE->BRANCHED_LIPID PACKING_STD High Crystallinity (All-trans conformers, Orthorhombic subcell) STD_LIPID->PACKING_STD Linear Acyl Chains PACKING_BRANCH Amorphous / Liquid State (High gauche conformers, Steric hindrance) BRANCHED_LIPID->PACKING_BRANCH Guerbet Branching FTIR_STD FTIR Signatures: - Sharp CH2 stretch (~2915 cm⁻¹) - Split CH2 rock (~720/730 cm⁻¹) - H-bonded C=O (~1700 cm⁻¹) PACKING_STD->FTIR_STD Vibrational Restriction FTIR_BRANCH FTIR Signatures: - Broad CH2 stretch (>2920 cm⁻¹) - Single CH2 rock (~720 cm⁻¹) - Free Ester C=O (~1740 cm⁻¹) PACKING_BRANCH->FTIR_BRANCH Vibrational Freedom

Caption: Mechanistic workflow mapping lipid architecture to specific FTIR vibrational signatures.

References

  • National Center for Biotechnology Information. "2-Tetradecyloctadecyl 2-hexyldecanoate | C48H96O2 | CID 3023189 - PubChem". nih.gov. Available at:[Link]

  • ResearchGate. "FTIR spectra of stearic acid powder (curve a) and thin films on the mesh surface (curve b)." researchgate.net. Available at:[Link]

  • American Chemical Society. "Systematic Characterization of Nanostructured Lipid Carriers from Cetyl Palmitate/Caprylic Triglyceride/Tween 80 Mixtures in an Aqueous Environment". acs.org. Available at:[Link]

Sources

Comparative

Validating the Purity of 2-Tetradecyloctadecyl 2-Hexyldecanoate: A Comparative Guide to HPLC-CAD

As lipid-based delivery systems and advanced cosmetic formulations grow in complexity, the analytical stringency applied to their excipients must scale accordingly. 2-Tetradecyloctadecyl 2-hexyldecanoate (CAS 93982-00-4)...

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Author: BenchChem Technical Support Team. Date: April 2026

As lipid-based delivery systems and advanced cosmetic formulations grow in complexity, the analytical stringency applied to their excipients must scale accordingly. 2-Tetradecyloctadecyl 2-hexyldecanoate (CAS 93982-00-4) is a massive, highly hydrophobic branched ester (MW 705.3 g/mol ) utilized for its exceptional emollient and structural properties[1][2].

However, validating the purity of this compound presents a fundamental analytical challenge: it lacks a UV-absorbing chromophore[3][4]. Traditional High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is effectively blind to it.

This guide objectively compares analytical alternatives and establishes HPLC coupled with Charged Aerosol Detection (HPLC-CAD) as the gold standard for validating the purity of 2-tetradecyloctadecyl 2-hexyldecanoate, providing researchers with a self-validating, step-by-step experimental framework.

Mechanistic Causality: Why CAD Outperforms Alternatives

When analyzing non-chromophoric lipids and esters, researchers typically choose between Refractive Index (RI), Evaporative Light Scattering Detection (ELSD), and CAD.

  • The Failure of UV and RI: UV detection requires conjugated pi-electron systems, which 2-tetradecyloctadecyl 2-hexyldecanoate lacks[4]. RI detectors are incompatible with gradient elution—a strict requirement for separating a highly hydrophobic lipid from its closely related synthetic impurities.

  • ELSD vs. CAD: Both ELSD and CAD are evaporative techniques. However, ELSD relies on light scattering, which produces a non-linear, particle-size-dependent response that drops off precipitously at low concentrations[5]. CAD, conversely, transfers a charge to the residual analyte particles via a corona discharge. The measured electrical current is directly proportional to the mass of the analyte, yielding a uniform response factor regardless of the molecule's chemical structure[4][5].

Comparative Performance Data

The following table summarizes the quantitative performance metrics of these detectors for lipid excipient analysis:

Analytical MetricHPLC-UVHPLC-ELSDHPLC-CAD
Detection Mechanism Absorbance (Chromophore)Light ScatteringElectrometer (Surface Charge)
Sensitivity (LOD) N/A (Invisible)~50–100 ng on-column<10 ng on-column[5]
Dynamic Range N/A~2 orders of magnitude>4 orders of magnitude[5]
Gradient Compatibility YesYesYes
Response Uniformity Highly variableVariable (Size-dependent)Highly uniform (Mass-proportional)[4]
Suitability for Purity PoorModerateExcellent

The HPLC-CAD Analytical Workflow

To understand how CAD achieves uniform mass-based detection for 2-tetradecyloctadecyl 2-hexyldecanoate, we must look at the sequential physical transformations the sample undergoes post-column.

CAD_Workflow SamplePrep Sample Preparation (Lipid in IPA/MeOH) HPLC UHPLC Separation (C30 Column, Gradient) SamplePrep->HPLC Nebulization Nebulization & Desolvation HPLC->Nebulization Charging Corona Discharge (Particle Charging) Nebulization->Charging Detection Electrometer Detection (Mass-Proportional Signal) Charging->Detection

Caption: Sequential workflow of HPLC-CAD for lipid analysis, from separation to mass-proportional detection.

Experimental Protocol: Purity Validation of 2-Tetradecyloctadecyl 2-Hexyldecanoate

The following protocol is a self-validating system. By utilizing a C30 column (which offers superior shape selectivity for long-chain, branched aliphatic compounds compared to standard C18) and a non-aqueous reversed-phase (NARP) gradient, we ensure that structural isomers and degradation products are resolved[4].

A. Reagents & Materials
  • Analyte: 2-Tetradecyloctadecyl 2-hexyldecanoate sample.

  • Solvents: LC-MS grade Methanol (MeOH), Isopropanol (IPA), and Tetrahydrofuran (THF).

  • Mobile Phase Additive: Formic acid or ammonium formate (must be volatile to prevent CAD background noise).

  • Column: Thermo Scientific™ Accucore™ C30, 2.1 × 150 mm, 2.6 µm (or equivalent)[4].

B. Sample Preparation

Causality Check: Because this compound is highly lipophilic (LogP ~23.4)[6], it will precipitate in aqueous solutions.

  • Weigh exactly 10.0 mg of the lipid sample.

  • Dissolve in 10 mL of a THF/MeOH (1:1 v/v) mixture to yield a 1.0 mg/mL stock solution.

  • Vortex for 60 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Prepare a working standard at 100 µg/mL by diluting the stock with IPA/MeOH (1:1 v/v).

C. Chromatographic Conditions
  • Mobile Phase A: Methanol/Water (95:5 v/v) with 0.1% Formic Acid.

  • Mobile Phase B: Isopropanol with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 50°C (Elevated temperature reduces system backpressure from viscous IPA and improves mass transfer for large lipids).

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 15.0 min: Ramp to 100% B

    • 15.0 - 20.0 min: Hold at 100% B

    • 20.1 - 25.0 min: Re-equilibrate at 20% B

D. CAD Detector Settings
  • Evaporation Temperature: 35°C (Optimized for semi-volatile/non-volatile lipids to prevent analyte loss while ensuring complete mobile phase evaporation).

  • Data Collection Rate: 10 Hz.

  • Filter/Smoothing: 3.6 seconds.

  • Power Function Value (PFV): Set to 1.0 for initial linearity assessment, though empirical optimization (e.g., PFV 1.3) may be applied to linearize the response curve across a wider dynamic range[7].

E. System Suitability and Purity Calculation
  • Inject a blank (IPA/MeOH) to confirm no ghost peaks elute at the expected retention time.

  • Inject the 100 µg/mL standard in triplicate. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%.

  • Purity Determination: Because CAD provides a nearly uniform response independent of chemical structure[5], the area percent of the main peak relative to the total peak area (excluding blank peaks) directly approximates the mass percent purity of the 2-tetradecyloctadecyl 2-hexyldecanoate sample.

References

  • Thermo Fisher Scientific. (2023). Charged Aerosol Detectors: Superior Lipid Component Analysis During Lipid Nanoparticle Development and Quality Control. Technology Networks. Available at: [Link]

  • Plante, M., Bailey, B., Acworth, I., & Clark, D. Analysis of Lipids by HPLC-CAD. ESA—A Dionex Company. Available at: [Link]

  • MDPI. (2024). RP-CAD for Lipid Quantification: Systematic Method Development and Intensified LNP Process Characterization. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3023189, 2-Tetradecyloctadecyl 2-hexyldecanoate. Available at: [Link]

  • Genie Ingredient Database. TETRADECYLOCTADECYL HEXYLDECANOATE. Available at: [Link]

Sources

Validation

Thermal Property Comparison: 2-Tetradecyloctadecyl 2-Hexyldecanoate vs. Squalane in Lipid Formulations

Executive Summary In the development of advanced drug delivery systems, such as Solid Lipid Nanoparticles (SLNs) and biomimetic emulsions, the thermal stability of lipid excipients dictates formulation viability. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced drug delivery systems, such as Solid Lipid Nanoparticles (SLNs) and biomimetic emulsions, the thermal stability of lipid excipients dictates formulation viability. This guide provides an objective, data-driven comparison between squalane —the industry-standard C30 branched hydrocarbon—and 2-tetradecyloctadecyl 2-hexyldecanoate —an ultra-high molecular weight C48 branched ester. By analyzing their distinct physicochemical profiles, researchers can optimize high-shear processing, thermal sterilization, and long-term thermodynamic stability.

Physicochemical & Thermal Profiles

The thermal behavior of a lipid excipient is directly governed by its molecular weight, degree of branching, and functional groups. Table 1 summarizes the quantitative thermal data for both compounds.

Table 1: Comparative Thermal and Physicochemical Properties

PropertySqualane (C30H62)2-Tetradecyloctadecyl 2-hexyldecanoate (C48H96O2)
Molecular Weight 422.82 g/mol , 705.30 g/mol ,
Boiling Point ~350 °C (760 mmHg) / 210 °C (1 mmHg) , 653.7 °C (760 mmHg)
Flash Point 217 °C 348.9 °C
Melting Point -38 °C , N/A (Liquid Wax)
Heat Capacity (Cp) 886.36 J/(K·mol) at 25 °C Not extensively documented
LogP (Lipophilicity) Highly Lipophilic (Insoluble in water) 23.4 ,
Vapor Pressure ~7 Pa at 176 °C 5.77 × 10⁻¹⁷ mmHg at 25 °C

Structural Causality & Formulation Implications

The stark contrast in boiling points and flash points between these two lipids is a direct consequence of their molecular architecture.

Squalane is a fully saturated, branched hydrocarbon. Its lack of auto-oxidation makes it a highly stable, non-irritating emollient for standard cosmetic emulsions and vaccine adjuvants , . However, its lower molecular weight (422.82 g/mol ) results in a boiling point of ~350 °C . During extreme thermal processing (e.g., autoclaving or hot-melt extrusion >180 °C), squalane can begin to volatilize or decompose .

2-Tetradecyloctadecyl 2-hexyldecanoate , synthesized from massive Guerbet alcohols and acids, possesses a 48-carbon backbone . This extreme steric hindrance and high molecular weight (705.30 g/mol ) drastically reduce its vapor pressure to near zero at room temperature . Consequently, its boiling point elevates to an extraordinary 653.7 °C, with a flash point of 348.9 °C . This makes it an exceptionally robust liquid wax for high-shear homogenization workflows where localized frictional heating might otherwise degrade lighter lipids.

StructureProp Squalane Squalane (C30) MW: 422.8 Prop1 BP: ~350°C Moderate Stability Squalane->Prop1 Ester Branched Ester (C48) MW: 705.3 Prop2 BP: 653.7°C Extreme Stability Ester->Prop2 App1 Standard Emulsions Prop1->App1 App2 High-Temp LNPs Prop2->App2

Structural impact on thermal properties and formulation applications.

Standardized Thermal Analysis Protocols

To objectively validate the thermal boundaries of these excipients, researchers must employ Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) , . The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Thermogravimetric Analysis (TGA) for Volatility & Degradation (Td)

Objective: Measure pure thermal decomposition without oxidative interference. Causality: Using an ultra-pure nitrogen purge displaces oxygen, preventing exothermic oxidative degradation from masking true thermal decomposition , . A heating rate of 10 °C/min provides the optimal balance between thermal resolution and signal sensitivity.

  • Calibration: Tare an empty platinum crucible to establish a zero-mass baseline. Run a blank N2 cycle to confirm no systemic mass drift.

  • Sample Loading: Accurately weigh 5–10 mg of the lipid sample into the crucible.

  • Atmosphere Control: Purge the furnace with ultra-pure N2 at a flow rate of 50 mL/min .

  • Thermal Ramping: Heat the sample from 25 °C to 700 °C at a constant ramp rate of 10 °C/min .

  • Data Extraction: Record the onset of weight loss (Td), defined strictly as the temperature at which a 5% mass loss occurs.

Protocol B: Differential Scanning Calorimetry (DSC) for Phase Transitions

Objective: Map melting points (Tm), crystallization behavior, and specific heat capacity (Cp). Causality: Hermetically sealed aluminum pans with a pinhole are utilized to allow volatile gases to escape. If a sealed pan without a pinhole is used, internal pressure build-up will artificially shift phase transition temperatures according to Le Chatelier's principle .

  • Calibration: Run a sapphire standard to calibrate heat capacity measurements against known thermodynamic values .

  • Sample Loading: Weigh 5–6 mg of sample into an aluminum DSC pan. Pierce the lid with a single pinhole .

  • Thermal Ramping: Ramp the temperature at 5 °C/min up to 250 °C under an N2 flow of 50 mL/min .

  • Validation: Ensure the heat flow baseline returns to zero post-transition, confirming the system has re-established thermal equilibrium.

Workflow Start Sample Prep (Al Pan with Pinhole) Purge N2 Purge (Isolate Variables) Start->Purge Split Thermal Analysis Purge->Split DSC DSC (Phase Transitions) Split->DSC TGA TGA (Degradation) Split->TGA Data Thermogram Analysis DSC->Data TGA->Data

Experimental DSC/TGA workflow for thermal profiling of lipid excipients.

References

  • [1] PubChem. "2-Tetradecyloctadecyl 2-hexyldecanoate | C48H96O2". National Institutes of Health. URL:[Link]

  • [2] LookChem. "2-tetradecyloctadecyl 2-hexyldecanoate Basic Information". LookChem Chemical Database. URL:[Link]

  • [3] Genie Ingredient Database. "TETRADECYLOCTADECYL HEXYLDECANOATE - emollient". URL:[Link]

  • [4] Energy & Fuels. "Determining the Thermal Properties of Military Jet Fuel JP-5 and Surrogate Mixtures Using Differential Scanning Calorimetry/Thermogravimetric Analysis". ACS Publications. URL:[Link]

  • [5] Blahut, A., et al. "Density, Heat Capacity, and Vapor Pressure of Squalane". International Journal of Thermophysics. URL:[Link]

  • [6] Biomaterials. "Thermal properties and physicochemical behavior in aqueous solution of pyrene-labeled poly(ethylene glycol)-polylactide conjugate". PMC. URL:[Link]

  • [7] Wikipedia. "Squalane". Wikimedia Foundation. URL:[Link]

  • [8] Cosmetic Ingredient Review (CIR). "Safety Assessment of Squalane and Squalene as Used in Cosmetics". CIR Safety. URL:[Link]

Sources

Comparative

A Comparative Guide to the Skin Penetration Efficacy of 2-Tetradecyloctadecyl 2-Hexyldecanoate Versus Linear Esters

For Researchers, Scientists, and Drug Development Professionals Introduction In the development of topical and transdermal delivery systems, the choice of excipients is paramount to ensuring the effective delivery of act...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the development of topical and transdermal delivery systems, the choice of excipients is paramount to ensuring the effective delivery of active pharmaceutical ingredients (APIs) to the target site within the skin. Esters, a broad class of chemical compounds, are frequently employed as emollients, solubilizers, and, critically, as penetration enhancers. Their ability to modulate the barrier properties of the stratum corneum can significantly influence the bioavailability of an API. This guide provides an in-depth comparison of the skin penetration efficacy of a highly branched Guerbet ester, 2-tetradecyloctadecyl 2-hexyldecanoate, against traditional linear esters. We will delve into the structural and physicochemical differences that underpin their performance and provide a robust experimental framework for their evaluation.

The Stratum Corneum: The Primary Barrier to Permeation

The outermost layer of the epidermis, the stratum corneum (SC), presents the most significant challenge to the cutaneous delivery of xenobiotics.[1] Often described by the "brick and mortar" model, the SC consists of anucleated corneocytes ("bricks") embedded in a continuous lipid matrix ("mortar").[2] This lipid matrix, composed primarily of ceramides, cholesterol, and free fatty acids, is highly organized and forms a formidable barrier to the passage of most molecules.[3] For a substance to penetrate the skin, it must effectively partition into and diffuse through this complex lipid domain. Chemical penetration enhancers facilitate this process by transiently disrupting the ordered structure of the SC lipids.[4]

cluster_0 Stratum Corneum cluster_1 Viable Epidermis Corneocyte_1 Corneocyte (Brick) Corneocyte_2 Corneocyte (Brick) Lipid_Matrix Lipid Matrix (Mortar) (Ceramides, Cholesterol, Fatty Acids) Corneocyte_1->Lipid_Matrix Corneocyte_3 Corneocyte (Brick) Corneocyte_2->Lipid_Matrix Corneocyte_3->Lipid_Matrix Keratinocyte Keratinocyte Corneocyte_3->Keratinocyte Transition to Viable Epidermis

Caption: The "Brick and Mortar" model of the stratum corneum.

Comparative Analysis of Ester Properties

The skin penetration potential of an ester is intrinsically linked to its physicochemical properties. Here, we compare 2-tetradecyloctadecyl 2-hexyldecanoate with a representative linear ester, Cetyl Palmitate.

Property2-Tetradecyloctadecyl 2-HexyldecanoateCetyl Palmitate (Hexadecyl hexadecanoate)
Synonym Guerbet esterN/A
CAS Number 93982-00-4540-10-3
Molecular Formula C48H96O2C32H64O2
Molecular Weight 705.3 g/mol [5][6]480.85 g/mol
Structure Highly branchedLinear
logP (o/w) ~23.4 (estimated)[5][6]~12.3 (estimated)
Physical Form Liquid at room temperatureWaxy solid at room temperature

2-Tetradecyloctadecyl 2-hexyldecanoate , a Guerbet ester, is characterized by its large, highly branched structure.[7] This branching disrupts the close packing of the molecules, resulting in a lower melting point and a liquid state at room temperature, which can be advantageous for formulation.[8] Its high molecular weight and extreme lipophilicity (high logP) suggest a strong affinity for the lipid-rich stratum corneum.

Linear esters , such as Cetyl Palmitate, possess long, straight alkyl chains that can pack closely together, leading to a solid, waxy consistency at room temperature. While also lipophilic, their logP values are generally lower than their highly branched counterparts of similar carbon number.

Postulated Mechanisms of Skin Penetration Enhancement

While direct comparative studies are limited, we can infer the potential differences in skin penetration efficacy based on the molecular structures of these esters.

2-Tetradecyloctadecyl 2-Hexyldecanoate (Branched Ester):

The bulky, branched structure of this Guerbet ester is less able to intercalate into the highly ordered lipid lamellae of the stratum corneum in a non-disruptive manner. Instead, it is likely to create significant disorder within the lipid bilayers. This disruption can increase the fluidity of the SC lipids, thereby creating more permeable pathways for the diffusion of an active ingredient. The high lipophilicity of the branched ester also suggests it will readily partition into the stratum corneum, potentially acting as a reservoir for the dissolved API.

Linear Esters:

Linear esters with chain lengths similar to the endogenous lipids of the stratum corneum may be able to intercalate into the lipid bilayers with less disruption. While this can still increase lipid fluidity to some extent, the effect may be less pronounced than that of a highly branched ester. Some studies suggest that straight-chain compounds can have a more ordered interaction with the SC lipids. However, other research indicates that certain linear esters, like isopropyl myristate, are effective penetration enhancers.[9][10][11] The efficacy of linear esters is often dependent on their chain length and the specific active ingredient being delivered.

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

To empirically determine the comparative skin penetration efficacy, a well-controlled in vitro study using Franz diffusion cells is the gold standard.[2][12][13]

cluster_0 Franz Diffusion Cell Setup Donor Donor Chamber Formulation Applied Here Membrane Skin Membrane (Stratum Corneum Up) Donor->Membrane Formulation in contact with skin Receptor Receptor Chamber Receptor Fluid Membrane->Receptor API diffuses through skin Sampling Sampling Port Receptor->Sampling Aliquots taken for analysis Stirrer Magnetic Stirrer Receptor->Stirrer Maintains sink conditions WaterJacket Water Jacket (32°C)

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Tetradecyloctadecyl 2-hexyldecanoate

Introduction: As researchers and scientists, our responsibility extends beyond discovery and innovation to the entire lifecycle of the materials we use, including their safe and environmentally sound disposal. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: As researchers and scientists, our responsibility extends beyond discovery and innovation to the entire lifecycle of the materials we use, including their safe and environmentally sound disposal. This guide provides a comprehensive framework for the proper disposal of 2-Tetradecyloctadecyl 2-hexyldecanoate (CAS No. 93982-00-4), a high-molecular-weight Guerbet ester commonly used as an emollient in personal care and industrial applications[1]. While this compound is generally not classified as hazardous, adherence to rigorous disposal protocols is essential for maintaining regulatory compliance, ensuring a safe laboratory environment, and upholding our commitment to environmental stewardship. This document is designed to supplement, not replace, the specific protocols mandated by your institution's Environmental Health & Safety (EH&S) department and relevant regulatory bodies.

Section 1: The First Principle: Hazard Assessment

The cornerstone of any chemical disposal procedure is a thorough understanding of the material's hazards. The initial and most critical step is to consult the manufacturer-provided Safety Data Sheet (SDS).[2] The SDS contains detailed information regarding physical and chemical properties, hazards, and handling and disposal instructions.

Based on available data, 2-Tetradecyloctadecyl 2-hexyldecanoate is not classified as a hazardous substance under the Globally Harmonized System (GHS)[3][4]. Its chemical nature—a large, stable long-chain ester with low volatility—results in a favorable safety profile. However, this must be verified with the specific SDS for the product in your possession.

Property Value Source
Chemical Name 2-tetradecyloctadecyl 2-hexyldecanoateLookChem[1]
CAS Number 93982-00-4LookChem[1]
Molecular Formula C48H96O2LookChem[1]
Molecular Weight 705.27 g/mol LookChem[1]
Boiling Point 653.7°C at 760 mmHgLookChem[1]
Flash Point 348.9°CLookChem[1]
Hazard Classification Not classified as a hazardous substance or mixture.Ashland SDS[3], The Good Scents Company[4]

Causality Behind Non-Hazardous Classification: The lack of hazardous characteristics stems from the molecule's structure. It is a large, non-volatile ester lacking reactive functional groups that would confer properties of ignitability, corrosivity, reactivity, or acute toxicity as defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5]

Trustworthiness Check: Always treat any unknown substance as hazardous until proven otherwise.[2] The final authority on hazard classification is the manufacturer's SDS and your institution's EH&S department.

Section 2: The Disposal Decision Workflow

The following workflow provides a logical pathway for determining the correct disposal stream for 2-Tetradecyloctadecyl 2-hexyldecanoate. This process ensures that all critical checkpoints are met before a final disposal method is chosen.

DisposalWorkflow start Waste Material: 2-Tetradecyloctadecyl 2-hexyldecanoate consult_sds Step 1: Consult Manufacturer's SDS & Institutional EH&S Protocols start->consult_sds is_hazardous Is the material classified as RCRA Hazardous Waste? consult_sds->is_hazardous non_hazardous_protocol Step 2: Follow Non-Hazardous Protocol is_hazardous->non_hazardous_protocol  No (as expected) hazardous_protocol Follow Institutional Hazardous Waste Protocol: - Segregate Waste - Use Hazardous Waste Label - Store in Satellite Accumulation Area - Arrange for EH&S Pickup is_hazardous->hazardous_protocol  Yes is_mixed Is the waste mixed with any hazardous substances? non_hazardous_protocol->is_mixed collect_waste Step 3: Collect in a dedicated, sealed, and compatible container. is_mixed->collect_waste  No is_mixed->hazardous_protocol  Yes (The entire mixture is now hazardous) label_container Step 4: Label Container Clearly: 'Non-Hazardous Waste' Full Chemical Name & CAS Your Name & Lab Info collect_waste->label_container final_disposal Step 5: Arrange for disposal via institutional waste contractor. label_container->final_disposal no_drain CRITICAL: DO NOT pour down the drain due to low solubility and potential for plumbing and environmental harm. final_disposal->no_drain

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